Adenylosuccinic acid
Description
Properties
IUPAC Name |
(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N5O11P/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28)/t5-,6+,9+,10+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBHPPMPBOJXRT-VWJPMABRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864869 | |
| Record name | Succinyladenosine 5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adenylsuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19046-78-7 | |
| Record name | Adenylosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19046-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartyl adenylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019046787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenylosuccinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04418 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Succinyladenosine 5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADENYLOSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1B4ZJ0IIV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adenylsuccinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Role of Adenylosuccinic Acid in the Purine Nucleotide Cycle
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The purine nucleotide cycle (PNC) is a critical metabolic pathway, particularly in skeletal muscle, that plays a pivotal role in cellular energy homeostasis. This cycle interconverts purine nucleotides to regulate their cellular pools, generate ammonia, and provide anaplerotic intermediates for the citric acid cycle. Adenylosuccinic acid, a key intermediate, is central to the cyclical process that links amino acid metabolism with energy production. This technical guide provides a comprehensive overview of the role of this compound in the PNC, detailing the enzymatic reactions, kinetic parameters, and regulatory mechanisms. Furthermore, this document furnishes detailed experimental protocols for the study of the PNC and discusses the implications of this cycle in health and disease, offering insights for therapeutic drug development.
Introduction
The purine nucleotide cycle is a sequence of three enzymatic reactions that facilitates the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP), followed by the regeneration of AMP from IMP.[1] This process is not only crucial for maintaining the balance of adenine nucleotides but also serves as a significant source of ammonia in exercising muscle and replenishes the pool of citric acid cycle intermediates.[2][3] this compound (adenylosuccinate) is a central intermediate in this pathway, linking the conversion of IMP back to AMP.[1] The flux through the PNC is particularly high in skeletal muscle during strenuous exercise, highlighting its importance in energy metabolism under conditions of high ATP demand.[3] Understanding the intricate details of this cycle, with a focus on the kinetics and regulation of the enzymes involved, is paramount for researchers in metabolic diseases and professionals in drug development targeting cellular energy pathways.
The Purine Nucleotide Cycle: A Detailed Overview
The purine nucleotide cycle consists of the following three enzymatic steps that occur in the cytosol of cells, most prominently in skeletal muscle:[1]
-
AMP Deamination: The cycle begins with the deamination of AMP to IMP and ammonia (NH₃), a reaction catalyzed by the enzyme AMP deaminase (AMPD) .[1]
-
Adenylosuccinate Synthesis: IMP is then converted to this compound in a reaction that utilizes aspartate and guanosine triphosphate (GTP). This step is catalyzed by adenylosuccinate synthetase (ADSS) .[4]
-
Adenylosuccinate Cleavage: Finally, adenylosuccinate lyase (ADSL) cleaves this compound to regenerate AMP and produce fumarate, an intermediate of the citric acid cycle.[5]
This cyclical process effectively removes AMP, which can inhibit key metabolic enzymes, while producing fumarate to boost aerobic respiration and ammonia, which can buffer protons produced during glycolysis.
The Central Role of this compound
This compound is the lynchpin of the PNC, as its formation and subsequent cleavage are the definitive steps that close the cycle, regenerating AMP from IMP. The synthesis of this compound, catalyzed by adenylosuccinate synthetase, is a critical regulatory point. This reaction commits IMP to the regeneration of AMP and consumes a molecule of GTP, highlighting the energetic investment required to maintain the adenine nucleotide pool.[4] The subsequent cleavage of this compound by adenylosuccinate lyase is equally important, as it not only regenerates AMP but also produces fumarate.[5] This production of fumarate is an anaplerotic reaction, meaning it replenishes the intermediates of the citric acid cycle, thereby enhancing the capacity for aerobic energy production.[3]
Quantitative Data
The following tables summarize the kinetic parameters of the enzymes involved in the purine nucleotide cycle and the concentrations of its intermediates in skeletal muscle.
Enzyme Kinetic Parameters
| Enzyme | Substrate | K_m_ (µM) | V_max_ | Source Organism/Tissue | Reference |
| Adenylosuccinate Synthetase (ADSS) | IMP | 20 | 1.35 x 10⁻³ mM/min | E. coli (model) | [6] |
| Aspartate | 300 | E. coli (model) | [6] | ||
| GTP | 23 | E. coli (model) | [6] | ||
| IMP | 45 | Recombinant Mouse Muscle | [7] | ||
| L-aspartate | 140 | Recombinant Mouse Muscle | [7] | ||
| GTP | 12 | Recombinant Mouse Muscle | [7] | ||
| Adenylosuccinate Lyase (ADSL) | Adenylosuccinate | ~1.3 | Rat Skeletal Muscle | [8] | |
| SAICAR | ~1.5 | Rat Skeletal Muscle | [8] | ||
| AMP Deaminase (AMPD) | AMP | 500 (fetal isoform) | Human Fetal Skeletal Muscle | [9] | |
| AMP | 100 (adult isoform) | Human Fetal Skeletal Muscle | [9] |
Note: Kinetic parameters can vary significantly depending on the isoform, species, and experimental conditions.
Inhibitor Constants (K_i_)
| Enzyme | Inhibitor | K_i_ (µM) | Type of Inhibition | Reference |
| Adenylosuccinate Synthetase (ADSS) | GMP | 24 | Competitive (vs GTP) | [6] |
| GDP | 8 | Competitive (vs GTP) | [6] | |
| AMP | 10 | Competitive (vs IMP) | [6] | |
| Adenylosuccinate | 7.5 | Competitive (vs IMP) | [6] | |
| 6-Mercaptopurine | Competitive (vs AMP) | [10] | ||
| Mycophenolic acid | Non-competitive | [10] | ||
| Adenylosuccinate Lyase (ADSL) | Alanosyl-AICOR | 1.3 | Competitive | [8][11] |
| NF-449 | 0.24 | Competitive | [12] | |
| 2,2'-(1,3-phenylenebis(carbonylimino))bisbenzenesulfonate | 0.4 | Competitive | [12] | |
| 4,4'-(Isophthaloylbis(azanediyl))dibenzenesulfonate | 15 | [12] | ||
| AMP Deaminase (AMPD) | IMP | 1000 - 1600 | Allosteric | [13] |
| Coformycin | ~1 | Transition State Analog | [13] | |
| 2'-Deoxycoformycin | ~1.6 | Transition State Analog | [13] | |
| Coformycin-5'-phosphate | <0.0006 | Tight-binding | [13] | |
| 2'-Deoxycoformycin-5'-phosphate | <0.001 | Tight-binding | [13] | |
| 3-[2-(3-carboxy-4-bromo-5,6,7,8-tetrahydronaphthyl)ethyl]-3,6,7,8-tetrahydroimidazo[4,5-d][13][14]diazepin-8-ol | 0.002 | [15] |
Concentrations of Purine Nucleotide Cycle Intermediates in Skeletal Muscle
| Metabolite | Resting Concentration (mmol·kg⁻¹ dry weight) | Concentration during Strenuous Exercise (mmol·kg⁻¹ dry weight) | Reference |
| ATP | 21-24 | Decreased | [16] |
| ADP | 3-4 | Increased | [16] |
| AMP | 0.07-0.10 | Increased | [16] |
| IMP | Low | 73 (nmol/µmol total creatine) | [17] |
| Adenylosuccinate | < 0.001 | 0.60 (nmol/µmol total creatine) | [3][17] |
Experimental Protocols
Spectrophotometric Assay for Adenylosuccinate Lyase Activity
This protocol is adapted from established methods for measuring ADSL activity by monitoring the decrease in absorbance as adenylosuccinate is converted to AMP and fumarate.[14][18]
Principle: Adenylosuccinate has a significant absorbance at 280 nm, while the products of the reaction, AMP and fumarate, have a much lower absorbance at this wavelength. The rate of decrease in absorbance at 280 nm is directly proportional to the ADSL activity. The difference in the molar extinction coefficient between adenylosuccinate and AMP at 280 nm is approximately 10,700 M⁻¹cm⁻¹.[18]
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.0, containing 1 mM EDTA.
-
Substrate Solution: 1.72 mM this compound (adenylosuccinate) dissolved in Assay Buffer. Prepare fresh daily.
-
Enzyme Preparation: Purified or partially purified adenylosuccinate lyase, or a cell/tissue homogenate supernatant. The enzyme should be diluted in cold Assay Buffer to a concentration that gives a linear rate of absorbance change for at least 5 minutes.
Procedure:
-
Set up a spectrophotometer to read absorbance at 280 nm and maintain the temperature at 25°C.
-
Prepare a reaction mixture in a quartz cuvette with a 1 cm path length containing:
-
2.80 mL of Assay Buffer
-
0.10 mL of Substrate Solution
-
-
Mix by inversion and allow the mixture to equilibrate to 25°C. Monitor the absorbance at 280 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.10 mL of the enzyme preparation to the cuvette.
-
Immediately mix by inversion and start recording the decrease in absorbance at 280 nm for approximately 5 minutes.
-
Prepare a blank control by adding 0.10 mL of Assay Buffer instead of the enzyme preparation.
-
Calculate the rate of change in absorbance per minute (ΔA₂₈₀/min) from the linear portion of the curve for both the test and blank samples.
Calculation of Enzyme Activity: One unit of adenylosuccinate lyase activity is defined as the amount of enzyme that converts 1.0 µmole of adenylosuccinate to AMP and fumarate per minute at pH 7.0 and 25°C.
Units/mL enzyme = ((ΔA₂₈₀/min_Test - ΔA₂₈₀/min_Blank) * Total Volume (mL) * Dilution Factor) / (Molar Extinction Coefficient (M⁻¹cm⁻¹) * Light Path (cm) * Volume of Enzyme (mL))
Where:
-
Total Volume = 3.0 mL
-
Molar Extinction Coefficient = 10.7 mM⁻¹cm⁻¹ (or 10,700 M⁻¹cm⁻¹)[14]
-
Light Path = 1 cm
-
Volume of Enzyme = 0.1 mL
HPLC Method for the Analysis of Purine Nucleotides in Muscle Tissue
This protocol provides a general framework for the separation and quantification of purine nucleotides, including AMP, IMP, and adenylosuccinate, from muscle tissue extracts using reverse-phase high-performance liquid chromatography (HPLC).[19][20]
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. An ion-pairing agent is often added to the mobile phase to improve the retention and separation of highly polar nucleotides on a C18 column. Detection is typically performed using a UV detector.
Sample Preparation:
-
Rapidly freeze muscle biopsies in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in ice-cold 0.6 M perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Neutralize the supernatant by adding a potassium carbonate solution.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
The resulting supernatant containing the purine nucleotides is ready for HPLC analysis.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Ammonium dihydrogen phosphate buffer (e.g., 0.1 M, pH 6.0).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A linear gradient from 100% Mobile Phase A to a mixture of A and B over a specified time (e.g., 20 minutes) to elute the different nucleotides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentrations of pure standards. A calibration curve should be generated for each purine nucleotide to be quantified.
Validation: The HPLC method should be validated for linearity, accuracy, precision (intra- and inter-day), and sensitivity (limit of detection and quantification) according to established guidelines.[21][22]
Visualizations
Signaling Pathway of the Purine Nucleotide Cycle
Caption: The enzymatic reactions of the Purine Nucleotide Cycle.
Experimental Workflow for HPLC Analysis of Purine Nucleotides
Caption: Workflow for HPLC-based analysis of purine nucleotides.
Logical Relationship of Enzyme Regulation
Caption: Key inhibitors of the purine nucleotide cycle enzymes.
Conclusion
This compound is an indispensable intermediate in the purine nucleotide cycle, a pathway of profound importance for cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle. The synthesis and degradation of this compound are tightly regulated steps that control the flux through the cycle, thereby modulating adenine nucleotide levels, anaplerosis, and ammonia production. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. A deeper understanding of the role of this compound and the enzymes that metabolize it will undoubtedly pave the way for novel therapeutic strategies targeting metabolic and neuromuscular diseases.
References
- 1. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 2. The purine nucleotide cycle in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The purine nucleotide cycle. Studies of ammonia production by skeletal muscle in situ and in perfused preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 6. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant mouse muscle adenylosuccinate synthetase: overexpression, kinetics, and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of adenylosuccinate lyase by L-alanosyl-5-aminoimidazole-4-carboxylic acid ribonucleotide (alanosyl-AICOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental forms of human skeletal-muscle AMP deaminase. The kinetic and regulatory properties of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Properties of 5'-AMP deaminase and its inhibitors with the aid of a continuous fluorimetric assay with formycin-5'-phosphate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. AMP deaminase inhibitors. 5. Design, synthesis, and SAR of a highly potent inhibitor series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Disruption of the purine nucleotide cycle by inhibition of adenylosuccinate lyase produces skeletal muscle dysfunction [pubmed.ncbi.nlm.nih.gov]
- 18. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of purine nucleotides in muscle tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC method for measurement of purine nucleotide degradation products in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scitepress.org [scitepress.org]
- 22. [PDF] Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Discovery and History of Adenylosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenylosuccinic acid, a pivotal intermediate in the de novo synthesis of purine nucleotides, stands as a cornerstone of cellular metabolism. Its discovery and the elucidation of its role in the purine nucleotide cycle have been fundamental to our understanding of nucleic acid biosynthesis and cellular bioenergetics. This technical guide provides a comprehensive overview of the history, discovery, and key experimental methodologies related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the foundational experiments that have shaped our current knowledge of this critical biomolecule. The guide includes detailed experimental protocols, summarized quantitative data, and visual representations of key pathways and workflows to facilitate a deeper understanding of the subject.
Introduction
This compound, also known as succinyladenosine monophosphate (S-AMP), is a crucial intermediate in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), a fundamental building block for RNA and a precursor for ATP, the primary energy currency of the cell.[1][2] The discovery of this compound and the enzymes responsible for its synthesis and conversion, adenylosuccinate synthetase and adenylosuccinate lyase, respectively, were landmark achievements in the field of biochemistry, primarily occurring in the 1950s. These discoveries were integral to unraveling the intricate pathway of purine biosynthesis, a process essential for all life.
This guide will delve into the historical context of these discoveries, highlighting the key researchers and their seminal works. It will provide a detailed look at the experimental protocols used in the initial isolation, characterization, and enzymatic synthesis of this compound. Furthermore, it will present a compilation of quantitative data on the kinetics of the involved enzymes and illustrate the relevant metabolic pathways and experimental workflows using diagrams generated with the DOT language.
Discovery and Historical Context
The journey to understanding the role of this compound is deeply intertwined with the broader effort to elucidate the pathway of purine biosynthesis. In the mid-20th century, researchers like John M. Buchanan and G. Robert Greenberg were at the forefront of this endeavor, using isotopic labeling techniques to trace the origins of the atoms in the purine ring.[3][4]
A pivotal moment in this narrative was the identification of this compound as a key intermediate. In 1956, two independent research groups made significant contributions to this discovery. I. Lieberman reported on the enzymatic synthesis of adenylosuccinate from IMP and aspartate in pigeon liver extracts.[5] Concurrently, Charles E. Carter and Leonard H. Cohen described the preparation and properties of "adenylosuccinase" (now known as adenylosuccinate lyase) and its substrate, this compound, from yeast.[6] These foundational studies laid the groundwork for a complete understanding of the final steps in AMP synthesis.
The enzyme responsible for the synthesis of this compound, adenylosuccinate synthetase, was subsequently purified and characterized from various sources, including mammalian skeletal muscle, in the following years.[7] These early investigations were crucial in establishing the two-step enzymatic process that converts IMP to AMP via the formation of this compound.
The Purine Nucleotide Cycle and the Role of this compound
This compound is a central component of the purine nucleotide cycle, a pathway that plays a significant role in energy metabolism, particularly in muscle tissue. This cycle interconverts purine nucleotides and is linked to the Krebs cycle through the production of fumarate.
The synthesis of this compound is the first committed step in the conversion of IMP to AMP. This reaction is catalyzed by adenylosuccinate synthetase (EC 6.3.4.4) and requires GTP as an energy source.[8]
Reaction: IMP + L-aspartate + GTP ⇌ Adenylosuccinate + GDP + Pi
Subsequently, adenylosuccinate lyase (EC 4.3.2.2), also known as adenylosuccinase, catalyzes the cleavage of adenylosuccinate to form AMP and fumarate.[9]
Reaction: Adenylosuccinate ⇌ AMP + Fumarate
This production of fumarate provides a direct link between purine nucleotide metabolism and the citric acid cycle, allowing for anaplerotic replenishment of Krebs cycle intermediates.
Below is a diagram illustrating the central role of this compound in the Purine Nucleotide Cycle.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the discovery and characterization of this compound and the enzymes involved in its metabolism. These protocols are based on the foundational work published in the 1950s and subsequent refinements.
Enzymatic Synthesis and Isolation of this compound (Based on Lieberman, 1956)
This protocol describes the enzymatic synthesis of this compound using a partially purified enzyme preparation from pigeon liver.
Materials:
-
Pigeon liver acetone powder
-
0.1 M Potassium phosphate buffer, pH 7.4
-
Inosine monophosphate (IMP) solution
-
L-Aspartic acid solution
-
Guanosine triphosphate (GTP) solution
-
Magnesium chloride (MgCl₂) solution
-
Dowex 1-formate resin
-
Formic acid solutions (various concentrations)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation:
-
Extract pigeon liver acetone powder with cold 0.1 M potassium phosphate buffer (pH 7.4).
-
Centrifuge the extract to remove insoluble material.
-
Subject the supernatant to ammonium sulfate fractionation to partially purify the adenylosuccinate synthetase activity.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (pH 7.4)
-
IMP
-
L-aspartic acid
-
GTP
-
MgCl₂
-
Partially purified enzyme preparation
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding perchloric acid to precipitate the protein.
-
Centrifuge to remove the protein precipitate.
-
-
Isolation of this compound:
-
Neutralize the supernatant with potassium hydroxide.
-
Apply the neutralized supernatant to a Dowex 1-formate column.
-
Wash the column with water.
-
Elute the nucleotides with a gradient of formic acid.
-
Collect fractions and monitor the absorbance at 265 nm.
-
Identify the fractions containing this compound by its characteristic UV absorption spectrum and by chemical analysis upon hydrolysis (yielding AMP and aspartic acid).
-
Purification of Adenylosuccinate Lyase (Adenylosuccinase) from Yeast (Based on Carter and Cohen, 1956)
This protocol outlines the purification of adenylosuccinate lyase from brewer's yeast.
Materials:
-
Brewer's yeast
-
0.02 M Potassium phosphate buffer, pH 7.0
-
Ammonium sulfate
-
Calcium phosphate gel
-
Dialysis tubing
-
Spectrophotometer
Procedure:
-
Preparation of Yeast Extract:
-
Autolyze brewer's yeast in the presence of toluene.
-
Extract the autolysate with 0.02 M potassium phosphate buffer (pH 7.0).
-
Centrifuge to obtain a clear supernatant.
-
-
Ammonium Sulfate Fractionation:
-
Perform a stepwise ammonium sulfate precipitation of the yeast extract. Collect the protein fraction that precipitates between 40% and 60% saturation.
-
Dissolve the precipitate in a minimal volume of phosphate buffer and dialyze against the same buffer.
-
-
Calcium Phosphate Gel Adsorption:
-
Adsorb the dialyzed enzyme solution onto calcium phosphate gel.
-
Elute the enzyme from the gel using a stepwise increase in the concentration of the phosphate buffer.
-
-
Further Ammonium Sulfate Fractionation:
-
Subject the eluate from the gel to a second ammonium sulfate fractionation for further purification.
-
-
Enzyme Activity Assay:
-
Assay the enzyme activity at each step by measuring the rate of cleavage of this compound to AMP and fumarate. This can be monitored spectrophotometrically by the increase in absorbance at 280 nm due to the formation of AMP or by measuring the formation of fumarate.
-
Below is a diagram illustrating the experimental workflow for the purification of Adenylosuccinate Lyase.
Quantitative Data
The following tables summarize key quantitative data for adenylosuccinate synthetase and adenylosuccinate lyase from various sources, as reported in the literature.
Table 1: Kinetic Properties of Adenylosuccinate Synthetase
| Enzyme Source | Substrate | Km (μM) | Reference |
| Yoshida Sarcoma Ascites Tumor Cells | IMP | 41 | [10] |
| L-Aspartate | 98 | [10] | |
| GTP | 7 | [10] | |
| Rat Skeletal Muscle | IMP | 130 | [5] |
| L-Aspartate | 230 | [5] | |
| GTP | 30 | [5] | |
| Escherichia coli | IMP | 60 | |
| L-Aspartate | 200 | ||
| GTP | 30 |
Table 2: Kinetic Properties of Adenylosuccinate Lyase
| Enzyme Source | Substrate | Km (μM) | Reference |
| Human (Wild-Type) | Adenylosuccinate | 5.3 | [1] |
| SAICAR | 10.5 | [1] | |
| Human (R303C Mutant) | Adenylosuccinate | 12.8 | [1] |
| SAICAR | 13.5 | [1] |
Conclusion
The discovery of this compound and the elucidation of its role in purine metabolism represent a significant chapter in the history of biochemistry. The meticulous experimental work of pioneers like Lieberman, Carter, and Cohen not only identified a new and crucial metabolic intermediate but also provided the foundational knowledge for our current understanding of nucleic acid biosynthesis and its regulation. The detailed experimental protocols and quantitative data presented in this guide offer a glimpse into the rigorous scientific inquiry that led to these discoveries. For today's researchers and drug development professionals, a thorough understanding of this history and the underlying experimental basis is invaluable for contextualizing current research and for identifying new avenues for therapeutic intervention in pathways involving purine metabolism. The signaling pathways and experimental workflows, visualized here, serve to further clarify the complex relationships and processes that govern the metabolism of this essential molecule.
References
- 1. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of adenylosuccinate synthetase from rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification, crystallization, and properties of adenylosuccinate synthetase from rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The preparation and properties of adenylosuccinase and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Diversity and Regulation of Renal Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 9. Purification and properties of adenylosuccinate synthetase from Yoshida sarcoma ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overproduction, purification, and characterization of adenylosuccinate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Adenylosuccinic Acid Biosynthesis Pathway in Humans
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The adenylosuccinic acid biosynthesis pathway is a critical two-step enzymatic process in de novo purine synthesis that leads to the formation of adenosine monophosphate (AMP), a fundamental building block for nucleic acids and a key molecule in cellular energy metabolism. This pathway involves the sequential action of adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL). Dysregulation or deficiency in this pathway, particularly in ADSL, can lead to severe neurological disorders. This guide provides a comprehensive technical overview of the pathway in humans, including the characteristics of its core enzymes, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to its study.
The this compound Biosynthesis Pathway: An Overview
The synthesis of adenylosuccinate is an essential branch of the de novo purine biosynthesis pathway, commencing from inosine monophosphate (IMP). This short pathway consists of two enzymatic reactions that ultimately yield AMP.
-
Synthesis of Adenylosuccinate: In the first step, adenylosuccinate synthetase (ADSS) catalyzes the condensation of IMP with the amino acid L-aspartate. This reaction is energetically driven by the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (GDP) and inorganic phosphate (Pi)[1]. The product of this reaction is adenylosuccinate (also known as succinyladenosine monophosphate or S-AMP)[2].
-
Formation of AMP: The second and final step is the cleavage of adenylosuccinate by adenylosuccinate lyase (ADSL) to produce AMP and fumarate[3][4]. Fumarate can then enter the citric acid cycle, linking purine nucleotide metabolism with cellular energy production.
This pathway is a component of the purine nucleotide cycle, which plays a role in regulating the levels of adenine nucleotides and generating ammonia and fumarate[5].
Key Enzymes in the Pathway
Adenylosuccinate Synthetase (ADSS)
Adenylosuccinate synthetase (EC 6.3.4.4) is a critical enzyme that commits IMP to the AMP synthesis branch of the purine biosynthesis pathway[1]. In vertebrates, two isozymes exist: a basic isozyme predominantly found in muscle and a more acidic isozyme with a wider tissue distribution[5].
-
Mechanism: The reaction catalyzed by ADSS proceeds through a two-step mechanism. First, the γ-phosphate from GTP is transferred to the 6-oxygen of IMP, forming a 6-phosphoryl-IMP intermediate[6]. Subsequently, the amino group of aspartate attacks the C6 position of the purine ring, displacing the phosphate group to form adenylosuccinate[6].
-
Structure: Human ADSS is a homodimer[5]. The crystal structure of the E. coli enzyme reveals a central beta-sheet of 10 strands in each monomer[1].
-
Regulation: ADSS activity is subject to feedback inhibition by its ultimate product, AMP, which acts as a competitive inhibitor[2][7]. The requirement of GTP for the reaction also links the synthesis of AMP to the availability of guanine nucleotides, thus helping to balance the pools of adenine and guanine nucleotides[8].
Adenylosuccinate Lyase (ADSL)
Adenylosuccinate lyase (EC 4.3.2.2), also known as adenylosuccinase, is an enzyme with dual functionality in the de novo purine synthesis pathway. It catalyzes the cleavage of adenylosuccinate to AMP and fumarate and also participates in an earlier step, converting 5-aminoimidazole-(N-succinylcarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide ribotide (AICAR) and fumarate[3][9][10].
-
Mechanism: ADSL catalyzes a β-elimination reaction through an E1cb mechanism[3][10]. The reaction involves the abstraction of a proton, leading to the formation of a carbanion intermediate, followed by the cleavage of the C-N bond to release fumarate and AMP[10].
-
Structure: Human ADSL is a homotetramer, with each monomer comprising three domains. The active sites are located at the interfaces between the subunits[3][4].
-
Clinical Significance: Mutations in the ADSL gene can lead to adenylosuccinate lyase deficiency, a rare autosomal recessive metabolic disorder. This deficiency results in the accumulation of the dephosphorylated substrates, succinyladenosine (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr), in bodily fluids, leading to a range of neurological symptoms including psychomotor retardation, autistic features, and epilepsy[4].
Quantitative Data
Enzyme Kinetic Parameters
| Substrate | Km (μM) | kcat (s-1) | Source |
| Adenylosuccinate (SAMP) | 1.79 | 97 | [1] |
| SAICAR | Not fully determined | [10] |
Table 1: Kinetic Parameters of Human Adenylosuccinate Lyase (ADSL)
| Substrate | Km (mM) | Vmax (mM/min) | Source |
| GTP | 0.023 | 1.35 x 10-3 | [11] |
| IMP | 0.02 | 1.35 x 10-3 | [11] |
| Aspartate | 0.3 | 1.35 x 10-3 | [11] |
Table 2: Kinetic Parameters of E. coli Adenylosuccinate Synthetase (ADSS) from a Mathematical Model
Purine Nucleotide Concentrations in Human Tissue
The concentrations of key purine nucleotides can vary between tissues. The following table provides an example of nucleotide concentrations found in human skeletal muscle.
| Nucleotide | Concentration (mmol/kg dry weight) | Source |
| ATP | ~24 | [2] |
| ADP | ~3 | [2] |
| AMP | ~0.1 | [2] |
| IMP | ~0.1 | [2] |
Table 3: Approximate Concentrations of Purine Nucleotides in Human Skeletal Muscle
Experimental Protocols
Expression and Purification of Recombinant Human Adenylosuccinate Lyase (ADSL)
This protocol is adapted from methodologies described for the overexpression of human ADSL in E. coli[9][10].
-
Gene Cloning and Expression Vector:
-
The full-length human ADSL cDNA is cloned into a pET expression vector (e.g., pET-14b) containing an N-terminal hexahistidine (His6) tag followed by a thrombin cleavage site.
-
The construct is transformed into a suitable E. coli expression strain, such as Rosetta 2(DE3)pLysS.
-
-
Protein Expression:
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing appropriate antibiotics, grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
The culture is then incubated for an additional 4-6 hours at 30°C.
-
-
Cell Lysis and Lysate Preparation:
-
Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM potassium phosphate, pH 7.0, 150 mM KCl, 1 mM dithiothreitol (DTT), 1 mM EDTA, and 10% (v/v) glycerol)[10].
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Protein Purification:
-
The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.
-
The column is washed with the lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
The His-tagged ADSL is eluted with the lysis buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
The purity of the eluted fractions is assessed by SDS-PAGE.
-
-
His-tag Removal (Optional):
-
The eluted protein is dialyzed against a suitable buffer (e.g., 5 mM HEPES, pH 7.0, 150 mM KCl, 2 mM DTT) to remove imidazole[10].
-
The His-tag is cleaved by incubation with thrombin overnight at 4°C[10].
-
The cleaved protein is further purified by size-exclusion chromatography to separate the cleaved ADSL from the His-tag and any remaining uncleaved protein.
-
-
Protein Storage:
-
The purified protein is stored at -80°C in a storage buffer (e.g., 50 mM potassium phosphate, pH 7.0, 150 mM KCl, 1 mM DTT, 1 mM EDTA, and 10% (v/v) glycerol)[10].
-
Spectrophotometric Assay for Adenylosuccinate Lyase (ADSL) Activity
This continuous spectrophotometric assay measures the decrease in absorbance as adenylosuccinate (SAMP) is converted to AMP and fumarate[10].
-
Reagents:
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4, at 25°C[10].
-
Substrate Stock Solution: A stock solution of this compound (SAMP) is prepared in the assay buffer. The concentration should be accurately determined.
-
Enzyme Solution: Purified ADSL is diluted in the assay buffer to a suitable concentration (e.g., 0.11 mg/mL for wild-type enzyme)[10].
-
-
Assay Procedure:
-
The assay is performed in a 1 mL quartz cuvette at 25°C using a UV-Vis spectrophotometer.
-
To the cuvette, add the assay buffer and varying concentrations of the SAMP substrate (e.g., ranging from 1 to 60 μM)[10].
-
The reaction is initiated by the addition of the enzyme solution.
-
The decrease in absorbance at 282 nm is monitored for 30-60 seconds[10].
-
-
Data Analysis:
-
The initial velocity (v) of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law. The difference in the molar extinction coefficient between SAMP and AMP at 282 nm is approximately 10,000 M-1cm-1[10].
-
The kinetic parameters, Km and Vmax, are determined by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation using non-linear regression software.
-
Visualizations
This compound Biosynthesis Pathway
Caption: The two-step enzymatic conversion of IMP to AMP.
Regulation of the this compound Biosynthesis Pathway
Caption: Feedback inhibition of ADSS by the end-product AMP.
Experimental Workflow for Kinetic Analysis of ADSL
Caption: A logical workflow for the kinetic analysis of ADSL.
References
- 1. Item - Kinetic parameters for ADP-dependent glucokinase from T. litoralis. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Kinetic studies of mutant human adenylosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of purine metabolism: a comparative study of the kinetic properties of adenylosuccinate synthetases from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Study into the kinetic properties and surface attachment of a thermostable adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 7. Untitled Document [ucl.ac.uk]
- 8. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current insights in ultra-rare adenylosuccinate synthetase 1 myopathy – meeting report on the First Clinical and Scientific Conference. 3 June 2024, National Centre for Advancing Translational Science, Rockville, Maryland, the United States of America - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic studies of mutant human adenylosuccinase | Scilit [scilit.com]
An In-depth Technical Guide to Adenylosuccinic Acid: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenylosuccinic acid, a pivotal intermediate in the purine nucleotide cycle, plays a crucial role in cellular metabolism and energy homeostasis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its central role in biochemical pathways. Detailed experimental protocols for the enzymatic analysis of its metabolic enzymes are provided, alongside illustrative diagrams to elucidate its metabolic context and related experimental workflows. This document is intended to serve as a valuable resource for researchers in biochemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound, also known as N-(9-(5-O-phosphono-beta-D-ribofuranosyl)-9H-purin-6-yl)-L-aspartic acid, is a purine nucleotide.[1] Its structure consists of a purine base (adenine) linked to a ribose sugar, which is in turn attached to a phosphate group and an aspartic acid molecule.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | (2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | [2] |
| CAS Number | 19046-78-7 | [2] |
| Molecular Formula | C14H18N5O11P | [2] |
| Molecular Weight | 463.29 g/mol | [2] |
| SMILES String | C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--COP(=O)(O)O)O">C@@HO)N--INVALID-LINK--C(=O)O | [2] |
| InChI Key | OFBHPPMPBOJXRT-VWJPMABRSA-N | [2] |
Physicochemical Properties
The physicochemical properties of this compound are critical for understanding its biological function and for the development of analytical methods.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa (Strongest Acidic) | 1.22 (predicted) | |
| pKa (Strongest Basic) | 3.81 (predicted) | |
| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: Partially solublePBS (pH 7.2): 10 mg/mL | |
| UV Absorbance (λmax) | 211, 267 nm | |
| Melting Point | Not available |
Biochemical Significance: The Purine Nucleotide Cycle
This compound is a key intermediate in the purine nucleotide cycle, a metabolic pathway crucial for the regulation of adenine nucleotide levels and the production of fumarate, an intermediate in the citric acid cycle.[1] This cycle is particularly active in tissues with high energy demands, such as muscle and brain.
Biosynthesis of this compound
This compound is synthesized from inosine monophosphate (IMP) and aspartate in a reaction catalyzed by the enzyme adenylosuccinate synthase (ADSS) . This reaction is dependent on guanosine triphosphate (GTP) as an energy source.
The reaction proceeds as follows: IMP + Aspartate + GTP ⇌ Adenylosuccinate + GDP + Pi
Degradation of this compound
This compound is subsequently cleaved by the enzyme adenylosuccinate lyase (ADSL) to produce adenosine monophosphate (AMP) and fumarate.
The reaction is as follows: Adenylosuccinate ⇌ AMP + Fumarate
The fumarate produced can then enter the citric acid cycle to contribute to cellular energy production.
Experimental Protocols
Enzymatic Assay of Adenylosuccinate Lyase
This protocol is based on the continuous spectrophotometric rate determination of the conversion of adenylosuccinate to AMP and fumarate.
Materials:
-
50 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0 at 25°C
-
1.72 mM this compound (ASA) solution in the above buffer (prepare fresh)
-
Adenylosuccinate Lyase enzyme solution (0.2 - 0.4 units/mL in cold buffer)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Pipette 2.80 mL of the phosphate buffer and 0.10 mL of the ASA solution into both a test and a blank cuvette.
-
Mix by inversion and equilibrate to 25°C in the spectrophotometer.
-
Monitor the absorbance at 280 nm until a constant reading is obtained.
-
To the test cuvette, add 0.10 mL of the enzyme solution. To the blank cuvette, add 0.10 mL of the buffer.
-
Immediately mix by inversion and record the decrease in absorbance at 280 nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA280nm/min) from the maximum linear portion of the curve for both the test and blank.
Calculations: The activity of the enzyme in units/mL can be calculated using the following formula:
Units/mL enzyme = [(ΔA280nm/min Test - ΔA280nm/min Blank) x Total Volume (mL) x Dilution Factor] / (Molar Extinction Coefficient x Light Path (cm) x Volume of Enzyme (mL))
Note: The molar extinction coefficient for the conversion of adenylosuccinate to AMP at 280 nm is approximately 10.7 x 10^3 M⁻¹cm⁻¹.
General Protocol for Whole-Cell Patch Clamp Assay
This is a generalized protocol for investigating the effect of a compound like this compound on ion channel activity in isolated cells.
Materials:
-
Isolated cells (e.g., neurons, adipocytes)
-
External (extracellular) solution
-
Internal (intracellular) solution
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling pipettes
-
This compound stock solution
Procedure:
-
Prepare isolated cells and place them in a recording chamber on the microscope stage, continuously perfused with the external solution.
-
Pull a glass micropipette with a resistance of 3-7 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Under visual guidance, carefully approach a cell with the micropipette tip while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Record baseline ion channel activity in voltage-clamp or current-clamp mode.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the changes in ion channel activity in the presence of this compound.
-
Wash out the this compound with the external solution to observe any reversal of the effect.
Conclusion
This compound is a fundamentally important molecule in cellular biochemistry. Its central position in the purine nucleotide cycle highlights its significance in energy metabolism and the provision of precursors for other vital pathways. A thorough understanding of its chemical properties and biological roles, facilitated by the experimental approaches detailed in this guide, is essential for researchers investigating metabolic regulation, and for the development of novel therapeutic strategies targeting purine metabolism.
References
Adenylosuccinate Synthetase: A Linchpin in Purine Metabolism and a Target for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenylosuccinate synthetase (AdSS) stands as a critical enzyme at the crossroads of de novo purine biosynthesis and the purine nucleotide cycle. By catalyzing the first committed step in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), AdSS plays a pivotal role in maintaining the cellular balance of purine nucleotides. This guide provides a comprehensive overview of the function of adenylosuccinate synthetase in the conversion of IMP to adenylosuccinic acid, detailing its biochemical mechanism, kinetic properties, and regulatory features. Furthermore, it presents detailed experimental protocols for the characterization of AdSS activity and its inhibition, alongside a summary of key quantitative data to support research and drug development efforts targeting this essential enzyme.
Introduction
Purine nucleotides are fundamental building blocks for DNA and RNA synthesis, coenzymes, and signaling molecules. The intricate de novo purine biosynthesis pathway culminates in the formation of inosine monophosphate (IMP), a key branch point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1] Adenylosuccinate synthetase (EC 6.3.4.4) catalyzes the GTP-dependent conversion of IMP and L-aspartate to adenylosuccinate, the committed step in AMP synthesis. This two-step reaction is a crucial regulatory point in purine metabolism, ensuring a balanced supply of adenine and guanine nucleotides.[2] The essential role of AdSS in cellular proliferation and metabolism has made it an attractive target for the development of antimicrobial and anticancer agents.
Biochemical Mechanism
The conversion of IMP to adenylosuccinate by AdSS is a two-step process that utilizes the energy from GTP hydrolysis.[3][4]
-
Phosphorylation of IMP: The reaction is initiated by the transfer of the γ-phosphate group from GTP to the 6-oxo group of IMP, forming a highly reactive 6-phosphoryl-IMP intermediate.[5][6] This step is facilitated by the presence of Mg2+ ions.[6]
-
Nucleophilic Attack by Aspartate: The amino group of L-aspartate then performs a nucleophilic attack on the C6 position of the 6-phosphoryl-IMP intermediate, displacing the phosphate group and forming adenylosuccinate.[4]
This mechanism ensures the thermodynamically unfavorable synthesis of the C-N bond is coupled to the favorable hydrolysis of GTP.[4]
Enzyme Structure and Active Site
Adenylosuccinate synthetase typically exists as a homodimer, with each monomer containing a distinct GTP-binding domain and a catalytic domain responsible for binding IMP and aspartate.[7] The binding of substrates, particularly IMP, can induce conformational changes that promote dimerization and the formation of a fully competent active site.[4] Key amino acid residues within the active site are responsible for the precise positioning of the substrates and the facilitation of the phosphoryl transfer and nucleophilic attack steps.[6]
Quantitative Data
The kinetic parameters of adenylosuccinate synthetase have been characterized from various organisms. The following tables summarize key kinetic constants for the E. coli enzyme.
Table 1: Michaelis-Menten Constants (Km) for Adenylosuccinate Synthetase Substrates [8][9]
| Substrate | Km (mM) |
| GTP | 0.023 |
| IMP | 0.02 |
| Aspartate | 0.3 |
| Mg2+ | 0.08 |
Table 2: Inhibition Constants (Ki) for Adenylosuccinate Synthetase Inhibitors [8][9]
| Inhibitor | Type of Inhibition | Ki (mM) |
| GMP | Competitive with GTP | 0.024 |
| GDP | Competitive with GTP | 0.008 |
| AMP | Competitive with IMP | 0.01 |
| Adenylosuccinate | Competitive with IMP | 0.0075 |
| Succinate | Competitive with Aspartate | 8 |
Regulation of Adenylosuccinate Synthetase Activity
The activity of adenylosuccinate synthetase is tightly regulated to maintain the appropriate balance of purine nucleotides. The primary regulatory mechanism is feedback inhibition.[2]
-
Feedback Inhibition: The end product of the pathway, AMP, acts as a competitive inhibitor with respect to IMP.[10] Adenylosuccinate, the immediate product, also competitively inhibits the enzyme with respect to IMP.[8][9] Furthermore, GMP and GDP act as competitive inhibitors with respect to GTP, providing a mechanism for cross-regulation between the AMP and GMP synthesis branches.[8][9]
Experimental Protocols
Continuous Spectrophotometric Assay for Adenylosuccinate Synthetase Activity
This assay measures the production of adenylosuccinate by coupling the subsequent reaction catalyzed by adenylosuccinate lyase, which releases fumarate. The increase in absorbance at 240 nm due to the formation of the double bond in fumarate is monitored.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl2 (10 mM)
-
GTP (1 mM)
-
IMP (0.5 mM)
-
L-Aspartate (10 mM)
-
Adenylosuccinate lyase (excess)
-
Purified adenylosuccinate synthetase
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 240 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, GTP, IMP, and L-aspartate in a cuvette.
-
Add an excess of adenylosuccinate lyase to the reaction mixture to ensure that the conversion of adenylosuccinate to AMP and fumarate is not rate-limiting.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a known amount of purified adenylosuccinate synthetase.
-
Monitor the increase in absorbance at 240 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of fumarate (2.44 mM-1 cm-1).
Determination of Inhibitor Ki Values
To determine the inhibition constant (Ki) for a competitive inhibitor, the continuous spectrophotometric assay is performed in the presence of varying concentrations of the inhibitor and one of the substrates, while keeping the other substrates at saturating concentrations.
Procedure:
-
Perform the continuous spectrophotometric assay as described above with a fixed, saturating concentration of two of the three substrates (GTP, IMP, Aspartate).
-
Vary the concentration of the third substrate, against which the inhibitor is competitive.
-
Repeat the assays at several different fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.
Visualizations
Caption: Biochemical reaction catalyzed by adenylosuccinate synthetase.
Caption: Regulation of the purine biosynthesis pathway.
Conclusion
Adenylosuccinate synthetase is a fundamentally important enzyme in purine metabolism, representing a key control point in the production of adenine nucleotides. Its intricate mechanism and susceptibility to feedback inhibition highlight its role in maintaining cellular homeostasis. The detailed understanding of its structure, function, and kinetics, as outlined in this guide, provides a solid foundation for further research and for the rational design of novel inhibitors with therapeutic potential. The experimental protocols provided herein offer practical guidance for the characterization of AdSS and the evaluation of candidate drug compounds.
References
- 1. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Location Is Everything: Influence of His-Tag Fusion Site on Properties of Adenylosuccinate Synthetase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overproduction, purification, and characterization of adenylosuccinate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification, crystallization, and properties of adenylosuccinate synthetase from rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A continuous kinetic assay for adenylation enzyme activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Adenylosuccinate Lyase: A Pivotal Enzyme in Purine Metabolism and its Role in Cellular Energetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenylosuccinate lyase (ADSL) is a critical enzyme that plays a dual role in purine metabolism, catalyzing two separate steps in the de novo purine biosynthesis pathway and the purine nucleotide cycle. By cleaving adenylosuccinate (also known as succinyladenosine monophosphate or S-AMP) into adenosine monophosphate (AMP) and fumarate, ADSL directly contributes to the cellular pool of adenylates and provides an anaplerotic source of a key citric acid cycle intermediate. This whitepaper provides a comprehensive technical overview of the function, mechanism, and regulation of ADSL, with a focus on its role in the cleavage of adenylosuccinate. It includes a compilation of quantitative kinetic data, detailed experimental protocols for enzyme activity assessment and protein purification, and visual representations of associated signaling pathways, designed to serve as a valuable resource for professionals in biomedical research and drug development.
Introduction
Adenylosuccinate lyase (EC 4.3.2.2), encoded by the ADSL gene, is a homotetrameric enzyme essential for purine metabolism in most organisms.[1] It participates in two key reactions: the conversion of 5-aminoimidazole-4-(N-succinylcarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide ribotide (AICAR) and fumarate in the de novo purine synthesis pathway, and the cleavage of adenylosuccinate to AMP and fumarate.[1] The latter reaction is the final step in the synthesis of AMP from inosine monophosphate (IMP) and is also a component of the purine nucleotide cycle.
The products of the ADSL-catalyzed cleavage of adenylosuccinate, AMP and fumarate, are molecules of central metabolic importance. AMP is a precursor for ATP and a critical regulator of cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK).[2][3] Fumarate is an intermediate of the tricarboxylic acid (TCA) cycle, linking purine metabolism to mitochondrial respiration and cellular energy production.[4][5]
Given its crucial role, dysfunction of ADSL has severe pathological consequences. Mutations in the ADSL gene that lead to reduced enzyme activity cause adenylosuccinate lyase deficiency (ADSLD), a rare autosomal recessive metabolic disorder characterized by a spectrum of neurological symptoms including psychomotor retardation, epilepsy, and autistic features.[6]
This guide will delve into the biochemical and molecular aspects of ADSL-mediated cleavage of adenylosuccinate, providing researchers with the necessary information to study this vital enzyme.
Biochemical Mechanism and Structure
Adenylosuccinate lyase belongs to the aspartase/fumarase superfamily of enzymes and catalyzes the cleavage of adenylosuccinate via a β-elimination reaction, specifically an E1cb elimination mechanism.[1] The reaction proceeds through the formation of a carbanion intermediate.[1]
Structurally, ADSL is a homotetramer, with each monomer comprising three domains.[1] The active site is formed at the interface of three of the four subunits, highlighting the importance of the quaternary structure for its catalytic activity.[1]
Quantitative Enzyme Kinetics
The catalytic efficiency of adenylosuccinate lyase has been characterized for its substrates, adenylosuccinate (S-AMP) and SAICAR. The following table summarizes key kinetic parameters for human wild-type (WT) ADSL. It is important to note that some studies suggest ADSL exhibits cooperative kinetics, and therefore the Hill equation is sometimes used to analyze the data, yielding a K₀.₅ value instead of a traditional Michaelis constant (Km).[7]
| Substrate | Enzyme | kcat (s⁻¹) | K₀.₅ (μM) | kcat/K₀.₅ (s⁻¹μM⁻¹) | Reference |
| Adenylosuccinate (S-AMP) | Human WT ADSL | 52.2 ± 1.8 | 2.1 ± 0.2 | 25.0 | [7] |
| SAICAR | Human WT ADSL | 90.2 ± 1.9 | 1.8 ± 0.1 | 49.6 | [7] |
Experimental Protocols
Spectrophotometric Assay for Adenylosuccinate Lyase Activity
This protocol is adapted from methodologies described by Sigma-Aldrich and Ray et al. (2012) for the continuous monitoring of ADSL activity by measuring the decrease in absorbance as adenylosuccinate is converted to AMP and fumarate.[7]
Materials:
-
Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
50 mM Potassium Phosphate Buffer, pH 7.0, containing 1 mM EDTA
-
Adenylosuccinate (S-AMP) solution (freshly prepared in buffer)
-
Purified or crude adenylosuccinate lyase enzyme solution
Procedure:
-
Prepare a reaction mixture in a quartz cuvette by adding the appropriate volume of 50 mM potassium phosphate buffer.
-
Add the adenylosuccinate solution to the desired final concentration (e.g., for kinetic studies, a range of concentrations from 1-60 μM is suggested).[7]
-
Equilibrate the mixture to 25°C in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 282 nm for approximately 5 minutes.[7]
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the difference in the molar extinction coefficient between adenylosuccinate and AMP at 282 nm (Δε = 10,000 M⁻¹cm⁻¹).[7]
Purification of His-tagged Recombinant Adenylosuccinate Lyase
This protocol provides a general workflow for the expression and purification of His-tagged ADSL from E. coli, based on established methods.[8][9][10][11]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged ADSL expression vector
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA agarose resin
-
Chromatography column
Procedure:
-
Expression:
-
Inoculate a starter culture of E. coli harboring the ADSL expression plasmid and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD₆₀₀ of 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation.
-
-
Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Purification:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the cleared lysate onto the equilibrated resin.
-
Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged ADSL with Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Signaling Pathways and Logical Relationships
The products of the ADSL-catalyzed reaction, AMP and fumarate, are integral to key cellular signaling and metabolic pathways.
Adenylosuccinate Lyase in Purine Biosynthesis
ADSL catalyzes the eighth and final steps in the de novo synthesis of AMP from IMP.
Experimental Workflow for ADSL Activity Assay
A typical workflow for determining the kinetic parameters of ADSL.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMP, a product of the ADSL reaction, is a key activator of the AMPK signaling pathway, a central regulator of cellular energy homeostasis.
Fumarate in the Tricarboxylic Acid (TCA) Cycle
Fumarate, the other product of the ADSL reaction, enters the TCA cycle, contributing to the production of reducing equivalents for ATP synthesis.
Conclusion and Future Directions
Adenylosuccinate lyase is a fundamentally important enzyme that sits at the crossroads of purine metabolism and central carbon metabolism. Its role in cleaving adenylosuccinate to produce AMP and fumarate has profound implications for cellular energy sensing, nucleotide pool maintenance, and mitochondrial respiration. The detailed kinetic data and experimental protocols provided in this guide offer a solid foundation for researchers investigating the multifaceted roles of ADSL in health and disease.
Future research will likely focus on several key areas. A deeper understanding of the allosteric regulation of ADSL and its integration into the "purinosome," a multi-enzyme complex for de novo purine synthesis, is needed. Furthermore, elucidating the precise molecular mechanisms by which different ADSL mutations lead to the varied clinical presentations of ADSLD will be crucial for the development of targeted therapies. The potential of ADSL as a drug target in cancer and other metabolic diseases also warrants further investigation, and the methodologies outlined herein will be instrumental in these endeavors.
References
- 1. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Fumarate Hydratase (Fumarase) [pages.pomona.edu]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression, purification, and characterization of stable, recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]
- 11. Recombinant Human Adenylosuccinate Lyase , His-tagged - Creative BioMart [creativebiomart.net]
Adenylosuccinic acid as a key intermediate in purine metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenylosuccinic acid, a pivotal intermediate, stands at the crossroads of de novo purine biosynthesis and the purine nucleotide cycle. Its synthesis and degradation, catalyzed by adenylosuccinate synthetase and adenylosuccinate lyase respectively, are critical for maintaining the cellular pool of adenine nucleotides. These nucleotides are not only fundamental building blocks for DNA and RNA synthesis but also play vital roles in cellular energy metabolism and signal transduction.[1][2][3][4] Dysregulation of the enzymes governing this compound metabolism is implicated in various pathologies, including cancer and rare genetic disorders, making them attractive targets for therapeutic intervention.[1][5][6][7][8] This technical guide provides a comprehensive overview of the core biochemistry of this compound, detailed experimental protocols for its study, and a summary of key quantitative data to aid researchers and drug development professionals in this critical area of metabolic research.
The Role of this compound in Purine Metabolism
This compound (S-AMP) is a key intermediate in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP).[9] This conversion is a two-step process central to both the de novo synthesis of purines and the purine nucleotide cycle, which salvages purines from degradation pathways.
Synthesis of this compound
Adenylosuccinate synthetase (AdSS) catalyzes the formation of adenylosuccinate from IMP and the amino acid aspartate.[1][10][11] This reaction is energetically driven by the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (GDP) and inorganic phosphate (Pi).[9][10][11] The reaction proceeds through a two-step mechanism involving the formation of a 6-phosphoryl-IMP intermediate.[12][13][14] In vertebrates, two isozymes of AdSS exist, one primarily involved in de novo purine synthesis and the other in the purine nucleotide cycle.[11]
Conversion of this compound to AMP
Adenylosuccinate lyase (ADSL), also known as adenylosuccinase, catalyzes the subsequent step: the cleavage of adenylosuccinate to yield AMP and fumarate.[15][16][17] This reaction is a non-hydrolytic elimination. Fumarate produced in this reaction can enter the citric acid cycle, thus linking purine nucleotide metabolism with cellular energy production.[15] ADSL is a bifunctional enzyme, also catalyzing a similar reaction in the de novo purine synthesis pathway: the conversion of 5-aminoimidazole-4-(N-succinylcarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide ribotide (AICAR) and fumarate.[15][16][17][18]
Signaling Pathways and Regulatory Mechanisms
The metabolism of this compound is tightly regulated to ensure a balanced supply of purine nucleotides. This regulation occurs at multiple levels, including feedback inhibition and control of enzyme expression.
Feedback Inhibition
The de novo purine synthesis pathway is subject to feedback inhibition by its end products. AMP, the final product of the pathway involving this compound, acts as a feedback inhibitor of adenylosuccinate synthetase.[10][19] This ensures that the production of adenine nucleotides is curtailed when cellular levels are sufficient. Similarly, the initial enzyme of the de novo pathway, amidophosphoribosyltransferase, is inhibited by both AMP and GMP, providing a broader control over the entire purine biosynthetic process.[2][20][21]
Quantitative Data
The enzymatic reactions involving this compound have been characterized kinetically. The following tables summarize key quantitative data for adenylosuccinate synthetase and adenylosuccinate lyase from various sources.
Table 1: Kinetic Parameters of Adenylosuccinate Synthetase
| Organism/Isozyme | Substrate | Km (µM) | Vmax | Reference |
| Methanocaldococcus jannaschii | IMP | - | - | [12][22][23][24] |
| Methanocaldococcus jannaschii | GTP | - | - | [12][22][23][24] |
| E. coli | - | - | - | [12] |
| Rat Muscle | - | - | - | [12][13] |
| P. falciparum | - | - | - | [12] |
Note: Specific Km and Vmax values for AdSS were not consistently available in the provided search results in a directly comparable format.
Table 2: Kinetic Parameters of Human Erythrocyte Adenylosuccinate Lyase
| Substrate | Apparent KM (µM) | Vmax (mol/mol Hb/hour) | Reference |
| Succinyl-AMP (S-AMP) | 9.1 | 2.1 | [25][26] |
Table 3: Kinetic Parameters of Wild-Type and R303C Mutant Human Adenylosuccinate Lyase
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Wild-Type ADSL | SAMP | 3.6 ± 0.5 | 100 ± 3 | 2.8 x 107 | [27] |
| R303C ADSL | SAMP | 5.3 ± 1.2 | 18 ± 1 | 3.4 x 106 | [27] |
| Wild-Type ADSL | SAICAR | 9.2 ± 1.1 | 18 ± 1 | 2.0 x 106 | [27] |
| R303C ADSL | SAICAR | 13 ± 2 | 7.9 ± 0.5 | 6.1 x 105 | [27] |
Experimental Protocols
Studying the enzymes involved in this compound metabolism is crucial for understanding their function and for the development of targeted therapies. Below are detailed methodologies for assaying the activity of adenylosuccinate synthetase and adenylosuccinate lyase.
Assay of Adenylosuccinate Synthetase Activity
The activity of adenylosuccinate synthetase can be measured by monitoring the production of adenylosuccinate or GDP. A common method is a coupled spectrophotometric assay.
Principle: The production of GDP is coupled to the oxidation of NADH through the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the AdSS activity.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 100 mM KCl
-
Substrates: IMP, L-aspartate, GTP
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
Procedure:
-
Prepare a reaction mixture containing assay buffer, IMP, L-aspartate, PEP, NADH, PK, and LDH.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow temperature equilibration and to consume any contaminating ADP or GDP.
-
Initiate the reaction by adding a known concentration of GTP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
Assay of Adenylosuccinate Lyase Activity
ADSL activity can be determined by directly monitoring the conversion of adenylosuccinate (S-AMP) to AMP or by measuring the formation of fumarate.
Principle: The conversion of S-AMP to AMP and fumarate results in a decrease in absorbance at 280 nm.[27]
Reagents:
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4[27]
-
Substrate: Adenylosuccinate (S-AMP)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and varying concentrations of S-AMP.
-
Equilibrate the mixture at 25°C.[27]
-
Initiate the reaction by adding the enzyme preparation (e.g., cell lysate or purified ADSL).
-
Monitor the decrease in absorbance at 280 nm over a short period (e.g., 30 seconds).[27]
-
Calculate the specific activity using the difference in the molar extinction coefficient between S-AMP and AMP.[27]
Principle: This method separates and quantifies the substrate (S-AMP) and the product (AMP) using high-performance liquid chromatography (HPLC) with UV detection.[25][28]
Reagents:
-
Reaction Buffer: 20 mM Tris, pH 8.1[25]
-
Substrate: Succinyl-AMP (S-AMP)[25]
-
Stopping Reagent: 10% (w/v) HClO4[25]
-
Neutralizing Agent: 5 M K2CO3[25]
-
Mobile Phase for HPLC (Isocratic ion-pairing reversed-phase)
Procedure:
-
Incubate the enzyme source (e.g., erythrocyte lysate) with S-AMP in the reaction buffer at 37°C for a defined time (e.g., 30 minutes).[25]
-
Terminate the reaction by adding ice-cold HClO4.[25]
-
Centrifuge to pellet the precipitated protein.
-
Neutralize the supernatant with K2CO3.[25]
-
Analyze the supernatant by isocratic ion-pairing reversed-phase HPLC with UV detection to quantify the amount of AMP formed.[25][28]
Therapeutic Targeting of this compound Metabolism
The critical role of this compound metabolism in cell proliferation has made the enzymes AdSS and ADSL attractive targets for drug development, particularly in oncology and for the treatment of rare metabolic disorders.[1][5][6]
Inhibitors of Adenylosuccinate Synthetase (AdSS)
Inhibitors of AdSS are being investigated for their potential to disrupt purine metabolism in rapidly proliferating cancer cells.[1] These inhibitors are often designed to mimic the natural substrates of the enzyme, such as IMP or GTP, and bind to the active site with high affinity.[29][30] By blocking the synthesis of adenylosuccinate, these compounds can deplete the cellular pool of adenine nucleotides, thereby inhibiting DNA and RNA synthesis and cellular energy metabolism.[1][29]
Inhibitors of Adenylosuccinate Lyase (ADSL)
Inhibitors of ADSL can also disrupt purine metabolism.[31] The development of cell-permeable ADSL inhibitors is an active area of research.[32] Such inhibitors could be valuable tools for studying the physiological roles of ADSL and may have therapeutic potential. For instance, a competitive inhibitor of human ADSL has been identified with an inhibitory constant in the sub-micromolar range.[32]
Conclusion
This compound is a central metabolite whose synthesis and degradation are fundamental to cellular life. The enzymes responsible for its turnover, adenylosuccinate synthetase and adenylosuccinate lyase, are tightly regulated and represent promising targets for therapeutic intervention in a range of diseases. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working to further unravel the complexities of purine metabolism and to develop novel therapeutic strategies targeting this essential pathway.
References
- 1. What are ADSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting purine metabolism-related enzymes for therapeutic intervention: A review from molecular mechanism to therapeutic breakthrough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RARE-22. THERAPEUTIC TARGETING OF PURINE METABOLISM IN DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Purinosomes involved in the regulation of tumor metabolism: current progress and potential application targets [frontiersin.org]
- 8. Targeted Inhibition of Purine Metabolism Is Effective in Suppressing Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenylosuccinate - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The mechanism of the adenylosuccinate synthetase reaction as studied by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. AdenylosuccinateLyase [collab.its.virginia.edu]
- 17. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 18. Adenylosuccinate lyase - Wikiwand [wikiwand.com]
- 19. Feedback inhibition and product complexes of recombinant mouse muscle adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Current concepts on the regulation of purine biosynthesis de novo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetic characterization of adenylosuccinate synthetase from the thermophilic archaea Methanocaldococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An HPLC-based assay of adenylosuccinate lyase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scbt.com [scbt.com]
- 30. scbt.com [scbt.com]
- 31. scbt.com [scbt.com]
- 32. mdpi.com [mdpi.com]
The Pathophysiology of Adenylosuccinate Lyase Deficiency: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Examination of the Biochemical Aberrations, Cellular Consequences, and Genotype-Phenotype Correlations of a Rare Purine Metabolism Disorder.
Abstract
Adenylosuccinate lyase (ADSL) deficiency is a rare, autosomal recessive disorder of purine metabolism with a wide spectrum of clinical severity, ranging from fatal neonatal encephalopathy to milder forms with psychomotor delay and autistic features.[1][2][3][4] The disease is caused by mutations in the ADSL gene, leading to the accumulation of two key dephosphorylated substrates: succinylaminoimidazole carboxamide riboside (SAICAr) and succinyladenosine (S-Ado).[5][6][7] This guide provides a comprehensive overview of the pathophysiology of ADSL deficiency, detailing the underlying biochemical defects, the current understanding of the molecular mechanisms driving the pathology, and the experimental methodologies used to investigate this complex disorder. It aims to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing therapeutic strategies for this devastating condition.
Biochemical Basis of ADSL Deficiency
ADSL is a crucial enzyme that catalyzes two non-sequential steps in the de novo purine synthesis pathway and the purine nucleotide cycle.[7][8][9] Specifically, it is responsible for:
-
The conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) in the eighth step of de novo purine synthesis.[8][9]
-
The conversion of adenylosuccinate (S-AMP) to adenosine monophosphate (AMP) in the final step of AMP synthesis from inosine monophosphate (IMP), a key reaction in the purine nucleotide cycle.[8][9]
Mutations in the ADSL gene impair the enzyme's function, leading to the intracellular accumulation of its substrates, SAICAR and S-AMP.[8] These are subsequently dephosphorylated to SAICAr and S-Ado, respectively, which are then released into the extracellular space and can be detected in high concentrations in the cerebrospinal fluid (CSF), urine, and plasma of affected individuals.[2][6][7]
dot
Pathophysiological Mechanisms
The precise mechanisms by which the accumulation of SAICAr and S-Ado leads to the severe neurological phenotype observed in ADSL deficiency are not fully elucidated. However, several key hypotheses are supported by experimental evidence.
Neurotoxicity of Accumulated Metabolites
The leading hypothesis posits that the accumulation of SAICAr, and possibly S-Ado, exerts direct neurotoxic effects.[10][11] While early studies on cultured neurons did not show direct toxicity, more recent research using cellular and animal models suggests a more complex picture.[12] The neurotoxic potential of these metabolites is thought to be a primary driver of the neurological dysfunction.[13][14][15][16][17]
Disruption of Purinosome Assembly
ADSL is a component of the purinosome, a multi-enzyme complex that channels metabolites for efficient de novo purine synthesis.[18][19] Studies in fibroblasts from ADSL deficient patients have shown that mutations in ADSL can destabilize the purinosome.[19] The degree of this impairment correlates with the clinical severity of the disease.[18][19] This disruption may lead to reduced metabolic flux through the purine synthesis pathway, although purine nucleotide levels in patient tissues are often found to be normal, likely due to compensation by the purine salvage pathway.[2]
dot
Downstream Cellular Consequences
Recent studies have begun to unravel the downstream cellular signaling pathways affected by ADSL deficiency.
-
DNA Damage Signaling: Depletion of ADSL in human cell lines leads to increased DNA damage signaling, as evidenced by the accumulation of 53BP1 foci and chromatin-bound RPA.[1][8][12][20] This effect appears to be linked to defects in the purine nucleotide cycle and can be rescued by nucleoside supplementation, suggesting that reduced AMP levels may contribute to replication stress.[1][12]
-
Impaired Primary Ciliogenesis: ADSL deficiency has been shown to impair the formation of primary cilia, organelles crucial for developmental signaling.[1][12][21] This defect is specifically induced by the loss of ADSL or the administration of SAICAr and can be rescued by inhibiting the production of SAICAr.[1][8][12] This finding suggests a direct role for SAICAr in disrupting ciliogenesis, which could contribute to the neurodevelopmental abnormalities seen in patients.
dot
Quantitative Data in ADSL Deficiency
The clinical heterogeneity of ADSL deficiency is reflected in the biochemical profiles of patients. The ratio of S-Ado to SAICAr in the CSF has been correlated with disease severity.[7][22][23]
| Clinical Phenotype | S-Ado/SAICAr Ratio in CSF | Reference |
| Fatal Neonatal | < 1 | [22] |
| Type I (Severe) | ~ 1 | [22] |
| Type II (Mild/Moderate) | 2 - 4 | [22] |
Table 1: Correlation of S-Ado/SAICAr Ratio with Clinical Phenotype.
Quantitative analysis of urinary succinylpurines also demonstrates significant elevations in affected individuals compared to the normal range.
| Metabolite | Patient F1 (mmol/mol creatinine) | Patient F3-2 (mmol/mol creatinine) | Patient F3-3 (mmol/mol creatinine) | Normal Range (mmol/mol creatinine) | Reference |
| Succinyladenosine | 281.9 | 96.9 | 123.8 | 0 - 30.2 | [6] |
Table 2: Urinary Succinyladenosine Levels in ADSL Deficiency Patients.
The residual activity of the ADSL enzyme also correlates with the severity of the phenotype.[2][24][25]
| Mutation | Residual Activity (S-AMP) (% of normal) | Residual Activity (SAICAR) (% of normal) | Clinical Phenotype | Reference |
| R426H (homozygous) | 15-20% | 15-20% | Severe | [10] |
| R303C (homozygous) | 3% | 30% | Mild | [10] |
Table 3: Residual ADSL Enzyme Activity in Patient Fibroblasts for Specific Mutations.
Experimental Protocols
Quantification of SAICAr and S-Ado in Biological Fluids
Method: High-Performance Liquid Chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS).[2][6][10][26][27][28]
Principle: This method separates SAICAr and S-Ado from other components in a biological sample based on their physicochemical properties, allowing for their accurate quantification.
Detailed Methodology (generalized from multiple sources):
-
Sample Preparation:
-
Urine, plasma, or CSF samples are collected.
-
Proteins are precipitated by adding a deproteinizing agent (e.g., perchloric acid or acetonitrile) and centrifuging the sample.
-
The supernatant is collected and filtered through a 0.2 µm filter.
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected onto a reversed-phase C18 HPLC column.
-
A gradient elution is typically performed using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
-
Detection and Quantification:
-
UV Detection: The eluent is monitored at a specific wavelength (e.g., 269 nm for SAICAr and 282 nm for S-Ado) to detect the compounds as they elute from the column. Quantification is achieved by comparing the peak areas of the samples to those of known standards.
-
LC-MS/MS: For higher sensitivity and specificity, the HPLC system is coupled to a mass spectrometer. The compounds are ionized (e.g., by electrospray ionization) and their specific mass-to-charge ratios are monitored for detection and quantification, often using isotopically labeled internal standards.
-
dot
ADSL Enzyme Activity Assay
Method: Continuous spectrophotometric rate determination.[22][29][30][31]
Principle: The activity of ADSL is measured by monitoring the decrease in absorbance of its substrate (S-AMP or SAICAR) as it is converted to its product (AMP or AICAR).
Detailed Methodology (based on S-AMP as substrate):
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0, containing 1 mM EDTA.
-
Substrate Solution: A solution of adenylosuccinic acid (S-AMP) in the assay buffer (e.g., 1.72 mM).
-
Enzyme Preparation: A lysate of cultured fibroblasts, erythrocytes, or other tissues, or a purified recombinant enzyme solution.
-
-
Assay Procedure:
-
In a quartz cuvette, combine the assay buffer and the substrate solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a specific amount of the enzyme preparation.
-
Immediately monitor the decrease in absorbance at 282 nm over time using a spectrophotometer.
-
A blank reaction without the enzyme is run in parallel to correct for any non-enzymatic substrate degradation.
-
-
Calculation of Activity:
-
The rate of decrease in absorbance is used to calculate the enzyme activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of substrate converted per minute). The calculation utilizes the molar extinction coefficient difference between the substrate and the product.
-
Conclusion and Future Directions
The pathophysiology of ADSL deficiency is complex, involving the direct neurotoxic effects of accumulated metabolites and the disruption of fundamental cellular processes such as purinosome assembly, DNA damage response, and ciliogenesis. While significant progress has been made in understanding the biochemical and cellular consequences of this disorder, many questions remain. Future research should focus on elucidating the precise molecular targets of SAICAr and S-Ado to better understand their neurotoxic mechanisms. The development of more sophisticated animal models that faithfully recapitulate the neurological and behavioral aspects of the human disease is crucial for testing novel therapeutic strategies. For drug development professionals, the signaling pathways identified, particularly those related to DNA damage and ciliogenesis, may represent novel targets for intervention. A deeper understanding of the genotype-phenotype correlations will be essential for the development of personalized medicine approaches for individuals with this devastating disorder.
References
- 1. Pathway-specific effects of ADSL deficiency on neurodevelopment | eLife [elifesciences.org]
- 2. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenylosuccinate lyase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Orphanet: Adenylosuccinate lyase deficiency [orpha.net]
- 5. ovid.com [ovid.com]
- 6. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADSL deficiency [www1.lf1.cuni.cz]
- 8. researchgate.net [researchgate.net]
- 9. Molecular characterization of the AdeI mutant of Chinese hamster ovary Cells: a cellular model of adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Adenylosuccinate lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathway-specific effects of ADSL deficiency on neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Mechanism of Arsenic-Induced Neurotoxicity including Neuronal Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Toxicity mechanisms of arsenic that are shared with neurodegenerative diseases and cognitive impairment: Role of oxidative stress and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Mutations of ATIC and ADSL affect purinosome assembly in cultured skin fibroblasts from patients with AICA-ribosiduria and ADSL deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adenylosuccinate lyase deficiency--first British case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. An HPLC-based assay of adenylosuccinate lyase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. researchgate.net [researchgate.net]
- 31. pubcompare.ai [pubcompare.ai]
The Linchpin of Cellular Energy: A Technical Guide to Adenylosuccinic Acid's Role in Energy Homeostasis
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today elucidates the critical role of adenylosuccinic acid (ASA) in maintaining cellular energy homeostasis. This whitepaper, targeted towards researchers, scientists, and drug development professionals, provides an in-depth analysis of ASA's function within the purine nucleotide cycle (PNC) and its broader implications for cellular metabolism and therapeutic development.
This compound, a key intermediate in the purine nucleotide cycle, is pivotal for the regeneration of adenosine monophosphate (AMP) from inosine monophosphate (IMP), a process that is intrinsically linked to the cell's energetic state. This guide details the enzymatic reactions governing ASA synthesis and degradation, presents quantitative data on enzyme kinetics and metabolite fluctuations, and provides detailed experimental protocols for studying this crucial metabolic pathway.
Introduction: this compound at the Crossroads of Metabolism
This compound is a dicarboxylic acid that serves as an essential intermediate in the purine nucleotide cycle.[1] This cycle is particularly active in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[2][3] The core function of the PNC is to convert AMP to IMP and then regenerate AMP from IMP, a process that is not only crucial for maintaining the adenine nucleotide pool but also for providing an anaplerotic source of fumarate for the tricarboxylic acid (TCA) cycle.[1][3][4] This direct link to the TCA cycle underscores the importance of this compound in coupling purine metabolism with mitochondrial energy production.
Disturbances in the synthesis or breakdown of this compound can have profound consequences on cellular energy metabolism. For instance, a deficiency in adenylosuccinate lyase (ADSL), the enzyme responsible for cleaving ASA to AMP and fumarate, leads to the accumulation of adenylosuccinate and other succinylated purines, resulting in a rare metabolic disorder characterized by neurological and muscular symptoms.[4] Conversely, the therapeutic potential of this compound has been explored in conditions like Duchenne muscular dystrophy (DMD), where it is thought to augment metabolism and cellular energy homeostasis.[5]
This technical guide will delve into the intricate details of this compound's role in cellular energy homeostasis, providing the necessary data and methodologies for researchers to further explore this critical area of metabolism.
The Purine Nucleotide Cycle: The Hub of this compound Metabolism
The purine nucleotide cycle consists of three key enzymatic reactions that collectively regenerate AMP from IMP. This compound is the central intermediate in the two-step conversion of IMP back to AMP.
-
AMP Deaminase: The cycle begins with the deamination of AMP to IMP, catalyzed by AMP deaminase (AMPD). This reaction is particularly active during periods of high energy expenditure when ATP is rapidly hydrolyzed to ADP and subsequently to AMP via the adenylate kinase reaction.[6]
-
Adenylosuccinate Synthetase (ADSS): IMP is then converted to this compound in a reaction catalyzed by adenylosuccinate synthetase (ADSS). This step requires the input of aspartate and energy in the form of guanosine triphosphate (GTP).[7][8]
-
Adenylosuccinate Lyase (ADSL): Finally, adenylosuccinate lyase cleaves this compound into AMP and fumarate.[9] The newly formed AMP can be re-phosphorylated to ATP, thus replenishing the cell's energy currency. The co-product, fumarate, can enter the TCA cycle to be oxidized, further contributing to ATP production.[1]
The following diagram illustrates the central role of this compound within the Purine Nucleotide Cycle and its connection to the TCA cycle.
Quantitative Data on Enzyme Kinetics and Metabolite Levels
Understanding the quantitative aspects of the enzymes and metabolites involved in this compound metabolism is crucial for appreciating its role in cellular energy homeostasis.
Enzyme Kinetics
The following table summarizes the kinetic parameters for adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL) from various sources.
| Enzyme | Organism/Tissue | Substrate | K_m (µM) | Inhibitor | K_i (µM) | Reference |
| ADSS | E. coli | IMP | 20 | GMP | 24 | [2][3] |
| GTP | 23 | GDP | 8 | [2][3] | ||
| Aspartate | 300 | AMP | 10 | [2][3] | ||
| Adenylosuccinate | 7.5 | [2][3] | ||||
| ADSL | Rat Skeletal Muscle | Adenylosuccinate | - | Alanosyl-AICOR | 1.3 | [10] |
| Human | SAICAR | 2.35 | - | - | [11] | |
| Human | - | - | Compound 1 | 0.4 | [12] |
Metabolite Concentrations
Cellular concentrations of purine nucleotides, including this compound, are tightly regulated and can fluctuate significantly in response to metabolic stress.
| Metabolite | Tissue/Condition | Concentration | Reference |
| IMP | Human Muscle (rest) | ~0.03 mmol/kg dry muscle | [5] |
| Human Muscle (30s sprint) | 6.4 mmol/kg dry muscle | [5] | |
| Adenylosuccinate | Mouse Muscle (saline) | 0.05 ± 0.01 nmol/µmol total creatine | [13][14] |
| Mouse Muscle (AICAriboside) | 0.60 ± 0.10 nmol/µmol total creatine | [13][14] | |
| ATP | Human Muscle (rest) | ~24 mmol/kg dry muscle | [15] |
| Human Muscle (exercise) | Decrease of ~4.3 mmol/kg | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound metabolism.
Spectrophotometric Assay for Adenylosuccinate Lyase (ADSL) Activity
This protocol is adapted from established methods for measuring ADSL activity by monitoring the decrease in absorbance as adenylosuccinate is converted to AMP and fumarate.
Materials:
-
Potassium Phosphate Buffer (50 mM, pH 7.0)
-
Ethylenediaminetetraacetic Acid (EDTA, 1 mM)
-
This compound (ASA) solution (1.72 mM in phosphate buffer)
-
Enzyme extract (e.g., tissue homogenate or purified ADSL)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 2.80 mL of 50 mM potassium phosphate buffer with 1 mM EDTA.
-
Add 0.10 mL of 1.72 mM this compound solution to the reaction mixture.
-
Equilibrate the mixture to 25°C in a cuvette.
-
Initiate the reaction by adding 0.10 mL of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 280 nm for 5-10 minutes.
-
Calculate the rate of change in absorbance (ΔA280/min).
-
Enzyme activity can be calculated using the molar extinction coefficient of adenylosuccinate.
HPLC Analysis of Purine Nucleotides in Muscle Tissue
This protocol outlines a general procedure for the extraction and analysis of purine nucleotides, including this compound, from muscle tissue using high-performance liquid chromatography (HPLC).
Materials:
-
Liquid Nitrogen
-
Perchloric Acid (0.6 M)
-
Potassium Bicarbonate
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., ammonium phosphate buffer with a methanol gradient)
-
Purine nucleotide standards (ATP, ADP, AMP, IMP, adenylosuccinate)
Procedure:
-
Tissue Extraction:
-
Immediately freeze-clamp the muscle tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in ice-cold 0.6 M perchloric acid.
-
Centrifuge the homogenate to pellet the protein.
-
Neutralize the supernatant with potassium bicarbonate to precipitate the perchlorate.
-
Centrifuge to remove the precipitate and collect the supernatant containing the purine nucleotides.
-
-
HPLC Analysis:
-
Inject the extracted sample onto the C18 column.
-
Elute the nucleotides using a suitable gradient of the mobile phase.
-
Detect the nucleotides using a UV detector (typically at 254 nm).
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of the purine nucleotide standards.
-
Measurement of Cellular ATP Concentration
This protocol describes a common method for measuring cellular ATP levels using a luciferase-based bioluminescence assay.
Materials:
-
Cell lysis buffer
-
Luciferase/luciferin reagent
-
Luminometer
-
ATP standard solution
Procedure:
-
Culture cells to the desired confluency.
-
Lyse the cells using a suitable lysis buffer to release the intracellular ATP.
-
Add the luciferase/luciferin reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.
-
Measure the luminescence signal using a luminometer.
-
Generate a standard curve using known concentrations of ATP.
-
Determine the ATP concentration in the samples by comparing their luminescence values to the standard curve.
The following diagram illustrates a general experimental workflow for studying this compound metabolism in a cellular context.
This compound and Cellular Energy Sensing
The purine nucleotide cycle is intricately linked to cellular energy sensing pathways, primarily through the fluctuations in AMP levels. An increase in the AMP:ATP ratio is a critical signal of low energy status, which activates AMP-activated protein kinase (AMPK). AMPK is a master regulator of metabolism that acts to restore energy balance by stimulating catabolic pathways (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic processes (e.g., protein and lipid synthesis).
The regeneration of AMP from IMP via this compound is crucial for maintaining a responsive AMP pool. By facilitating the rapid conversion of IMP back to AMP, the purine nucleotide cycle ensures that the AMP signal is available to activate AMPK when energy levels are low.
The following diagram depicts the relationship between the purine nucleotide cycle, AMP levels, and the activation of the AMPK signaling pathway.
Conclusion and Future Directions
This compound stands as a critical metabolite at the intersection of purine metabolism and cellular energy homeostasis. Its role in the purine nucleotide cycle is indispensable for the regeneration of adenine nucleotides and for providing a vital link to mitochondrial respiration. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate regulation of this compound metabolism and its implications in health and disease.
Future research should focus on elucidating the precise regulatory mechanisms that control the flux through the purine nucleotide cycle in different physiological and pathological states. Furthermore, exploring the therapeutic potential of modulating this compound levels in metabolic and neuromuscular disorders remains a promising avenue for drug development. A deeper understanding of this pivotal molecule will undoubtedly unlock new strategies for maintaining and restoring cellular energy balance.
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial isolation from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. RealTime-Glo™ Extracellular ATP Assay [promega.kr]
- 5. Analysis of purine nucleotides in muscle tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Mitochondrial Isolation from Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP Assays | What is an ATP Assay? [france.promega.com]
- 9. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. A Convenient, Rapid, Sensitive, and Reliable Spectrophotometric Assay for Adenylate Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. AMPK signaling pathway - Signal transduction - Immunoway [immunoway.com]
Methodological & Application
Application Note & Protocol: Quantification of Adenylosuccinic Acid in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenylosuccinic acid (ASA) is a critical intermediate in the purine nucleotide cycle, playing a pivotal role in cellular energy metabolism.[1][2] It is formed from inosine monophosphate (IMP) and aspartate and is subsequently converted to adenosine monophosphate (AMP) and fumarate.[2] Dysregulation of this pathway is associated with inherited metabolic disorders such as adenylosuccinate lyase (ADSL) deficiency, which leads to the accumulation of succinylpurines in biological fluids.[3][4][5] Accurate quantification of this compound in various biological matrices is therefore essential for diagnosing and monitoring such conditions, as well as for research into cellular metabolism and drug development.
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
This compound (ammonium salt), ≥95% purity (Cayman Chemical or equivalent)[1]
-
Adenylosuccinate (ribose-¹³C₅, 99%) ammonium salt (Cambridge Isotope Laboratories, Inc. or equivalent) for use as an internal standard (IS)[6]
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Ammonium acetate
-
Human plasma and urine (drug-free)
-
Phosphate-buffered saline (PBS)
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (Adenylosuccinate-ribose-¹³C₅) by dissolving the appropriate amount in LC-MS grade water.
Working Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of water and acetonitrile (1:1, v/v) to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration.
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from biological matrices. Optimization may be required for specific sample types.
Plasma/Serum:
-
Thaw plasma or serum samples on ice.
-
To 50 µL of plasma/serum, add 200 µL of cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Urine:
-
Thaw urine samples on ice and centrifuge at 2,000 x g for 5 minutes to remove particulates.
-
Dilute the urine sample 1:10 with LC-MS grade water.
-
To 50 µL of the diluted urine, add 200 µL of cold methanol containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
Dried Blood Spots (DBS):
-
Punch out a 3 mm disc from the dried blood spot.
-
Place the disc in a 96-well plate.
-
Add 100 µL of an extraction solution (e.g., 80% methanol in water) containing the internal standard.
-
Seal the plate and shake for 30 minutes.
-
Centrifuge the plate and transfer the supernatant for analysis.
LC-MS/MS Method
Liquid Chromatography (LC): Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 95 1.0 95 5.0 50 5.1 95 | 7.0 | 95 |
Mass Spectrometry (MS): The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical - requires empirical optimization):
The precursor ion for this compound in negative mode is [M-H]⁻ at m/z 462.1. Fragmentation would likely occur at the phosphate group and the succinic acid moiety.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 462.1 | 346.1 (Loss of succinate) | 50 | -25 |
| This compound | 462.1 | 134.0 (Adenine fragment) | 50 | -35 |
| Adenylosuccinate-¹³C₅ (IS) | 467.1 | 351.1 | 50 | -25 |
| Adenylosuccinate-¹³C₅ (IS) | 467.1 | 134.0 | 50 | -35 |
Note: Collision energies are starting points and require optimization on the specific instrument used.[7][8][9][10]
Data Presentation
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the validated method.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: Method Validation Summary
| Parameter | Plasma | Urine | Dried Blood Spots |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±20% |
| Precision (% CV) | <15% | <15% | <20% |
| Recovery (%) | 85 - 115% | 85 - 115% | 80 - 120% |
| Matrix Effect (%) | 90 - 110% | 90 - 110% | 85 - 115% |
Visualizations
Biochemical Pathway
Caption: The Purine Nucleotide Cycle showing the synthesis and conversion of this compound.
Experimental Workflow
Caption: Workflow for the quantification of this compound by LC-MS/MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]
- 6. Adenylosuccinate (AdS), ammonium salt (ribose-¹³Câ , 99%) (in solution) CP 95%- Cambridge Isotope Laboratories, CLM-11441-CA [isotope.com]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tailoring to Search Engines: Bottom-Up Proteomics with Collision Energies Optimized for Identification Confidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Adenylosuccinic Acid
Introduction
Adenylosuccinic acid is a crucial intermediate in the purine nucleotide cycle and de novo purine biosynthesis.[1] The analysis of this compound and related succinylpurines, such as succinyladenosine (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr), is vital for the diagnosis of Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive metabolic disorder.[2][3] This genetic condition leads to the accumulation of these succinylpurines in bodily fluids, resulting in a range of neurological symptoms including psychomotor retardation, seizures, and autistic features.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of these compounds in biological matrices such as plasma, urine, and cerebrospinal fluid (CSF).[3][4] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase ion-pairing HPLC method.
Principle
This method utilizes ion-pairing reversed-phase HPLC to separate this compound from other components in the sample matrix. An ion-pairing agent, such as tetrabutylammonium phosphate, is added to the mobile phase to enhance the retention of the anionic this compound on a non-polar stationary phase (e.g., C18). The separation is typically performed under isocratic conditions, and the analyte is detected by its UV absorbance, commonly at 254 nm.[5] Quantification is achieved by comparing the peak area of the analyte to that of a known standard.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or isocratic pump
-
Autosampler
-
Column oven
-
UV/Vis or Photodiode Array (PDA) detector
-
-
Reversed-phase C18 column (e.g., Supelcosil LC-18-S, 25 cm × 4.6 mm, 5 µm particle size)[6]
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
HPLC vials
Reagents and Standards
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Tetrabutylammonium phosphate (TBAP) or Tetrabutylammonium bisulphate (TBAS)[5][6]
-
Perchloric acid (HClO₄)
-
Potassium carbonate (K₂CO₃)
-
Ultrapure water
Experimental Protocols
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., mobile phase or water) to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Deproteinization: To 100 µL of plasma or urine sample, add 100 µL of cold 0.1 M perchloric acid.[7]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Neutralization (for some methods): Carefully transfer the supernatant to a clean tube. Neutralize the supernatant by adding a calculated amount of potassium carbonate to precipitate potassium perchlorate. Centrifuge again to remove the precipitate.[6]
-
Filtration: Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial.[6][7]
-
Injection: Inject a defined volume (e.g., 10-20 µL) of the filtered sample into the HPLC system.[6]
Chromatographic Conditions
The following chromatographic conditions are based on established methods for the analysis of related purine compounds and can be optimized for this compound.[5][6]
| Parameter | Condition |
| Column | Supelcosil LC-18-S (25 cm × 4.6 mm, 5 µm)[6] or equivalent C18 column |
| Mobile Phase | Isocratic: 15% Methanol and 85% 50 mM NH₄H₂PO₄ (pH 7.0) containing 4 mM Tetrabutylammonium bisulphate (TBAS)[6] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | Ambient or controlled at 30°C[5] |
| Detection Wavelength | 254 nm[5] |
| Injection Volume | 10-20 µL[6] |
| Run Time | Approximately 15-20 minutes, sufficient to elute all components of interest.[6][8] |
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes typical quantitative data for HPLC methods used in the analysis of purine metabolites, which can be expected for a validated this compound assay.
| Parameter | Typical Value | Reference |
| Retention Time (for AMP) | 6.8 min[9] | The retention time for this compound will need to be determined under specific conditions. |
| Limit of Detection (LOD) | ~0.08 pmol[10] | For related adenine nucleotides. |
| Limit of Quantification (LOQ) | ~0.16 pmol[10] | For related adenine nucleotides. |
| Linearity (r²) | > 0.999[10] | For related adenine nucleotides. |
| Intra-assay Variation (CV) | < 5.1%[10] | For related adenine nucleotides. |
| Inter-assay Variation (CV) | < 8.2%[9] | Based on an assay for ADSL activity. |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Simplified purine nucleotide cycle pathway showing the role of this compound.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in biological samples. This application note and protocol offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of purine metabolism and the diagnosis of related metabolic disorders. Adherence to proper sample preparation and chromatographic procedures is essential for obtaining accurate and reproducible results.
References
- 1. vuir.vu.edu.au [vuir.vu.edu.au]
- 2. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]
- 3. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlink.com [medlink.com]
- 5. cores.emory.edu [cores.emory.edu]
- 6. researchgate.net [researchgate.net]
- 7. cores.emory.edu [cores.emory.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Assay for Adenylosuccinate Synthetase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylosuccinate synthetase (AdSS) is a critical enzyme in the de novo purine biosynthesis pathway and the purine nucleotide cycle. It catalyzes the GTP-dependent conversion of inosine monophosphate (IMP) and L-aspartate to adenylosuccinate, GDP, and inorganic phosphate.[1][2] This reaction is the first committed step in the formation of adenosine monophosphate (AMP). Due to its essential role in nucleotide metabolism, AdSS is a target for the development of antimicrobial and anticancer drugs. Accurate and efficient measurement of AdSS activity is crucial for kinetic studies, inhibitor screening, and understanding its regulatory mechanisms.
These application notes provide detailed protocols for two continuous spectrophotometric assays for determining AdSS activity: a direct assay monitoring the formation of adenylosuccinate and a coupled enzyme assay monitoring the production of GDP.
Biochemical Pathway
Adenylosuccinate synthetase catalyzes a two-step reaction. First, the γ-phosphate of GTP is transferred to the 6-oxo group of IMP, forming a 6-phosphoryl-IMP intermediate. Subsequently, the amino group of L-aspartate attacks the C6 position of the purine ring, displacing the phosphate and forming adenylosuccinate.[3][4]
Caption: Reaction catalyzed by Adenylosuccinate Synthetase.
Data Presentation
The following table summarizes the kinetic parameters of Adenylosuccinate Synthetase from various organisms. This data is essential for designing kinetic experiments and for comparative analysis.
| Organism | Isozyme | Km (IMP) [µM] | Km (GTP) [µM] | Km (Aspartate) [µM] | Inhibitor | Ki [µM] | Reference |
| Escherichia coli | - | 20 | 23 | 300 | GMP | 24 | [5][6] |
| Escherichia coli | - | - | - | - | GDP | 8 | [6] |
| Escherichia coli | - | - | - | - | AMP | 10 | [6] |
| Escherichia coli | - | - | - | - | Adenylosuccinate | 7.5 | [6] |
| Novikoff Ascites Tumor | - | - | - | Higher than rat liver | AMP | Higher than rat liver | [7] |
Experimental Protocols
Two reliable spectrophotometric methods for measuring AdSS activity are presented below. The choice of assay depends on the experimental conditions and the presence of interfering substances.
Protocol 1: Direct Spectrophotometric Assay
This assay directly measures the formation of adenylosuccinate by monitoring the increase in absorbance at 280 nm.
Principle: Adenylosuccinate has a higher molar extinction coefficient at 280 nm than IMP. The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzyme-catalyzed reaction.
Caption: Workflow for the direct spectrophotometric assay of AdSS.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4-8.0, or 50 mM HEPES, pH 7.7.
-
IMP Solution: 10 mM in assay buffer.
-
GTP Solution: 10 mM in assay buffer.
-
L-Aspartate Solution: 100 mM in assay buffer, pH adjusted to 7.5.
-
MgCl₂ Solution: 1 M.
-
Adenylosuccinate Synthetase: Purified enzyme diluted in assay buffer.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette with a 1 cm pathlength containing:
-
Assay Buffer (to a final volume of 1 ml)
-
15 µl of 10 mM IMP (final concentration: 0.15 mM)
-
6 µl of 10 mM GTP (final concentration: 0.06 mM)
-
50 µl of 100 mM L-Aspartate (final concentration: 5 mM)
-
1 µl of 1 M MgCl₂ (final concentration: 1 mM)
-
-
Mix gently by inversion and incubate the cuvette in a thermostatted spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Establish a baseline by monitoring the absorbance at 280 nm for 1-2 minutes.
-
Initiate the reaction by adding a known amount of adenylosuccinate synthetase (e.g., 10-50 µl of a diluted enzyme stock).
-
Immediately mix and continuously record the increase in absorbance at 280 nm for 3-5 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Data Analysis:
The rate of adenylosuccinate formation can be calculated using the Beer-Lambert law:
Rate (µmol/min) = (ΔA₂₈₀/min * Total Volume) / (Δε₂₈₀ * Path Length)
Where:
-
ΔA₂₈₀/min is the initial rate of absorbance change per minute.
-
Total Volume is the reaction volume in ml.
-
Path Length is the cuvette path length in cm (typically 1 cm).
-
Δε₂₈₀ is the change in the molar extinction coefficient between adenylosuccinate and IMP at 280 nm. The reported change in absorbance for the reverse reaction (adenylosuccinate to fumarate and AMP) is 10.7 mM⁻¹cm⁻¹.[8] This value can be used as an estimate for the forward reaction.
Protocol 2: Coupled Enzyme Spectrophotometric Assay
This assay couples the production of GDP to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.
Principle: The GDP produced by AdSS is converted back to GTP by pyruvate kinase (PK), which simultaneously converts phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The rate of NADH oxidation is stoichiometric with the rate of AdSS activity and is measured as a decrease in absorbance at 340 nm.
Caption: Principle of the coupled enzyme assay for AdSS.
Reagents:
-
Assay Buffer: 50 mM Imidazole-HCl, pH 7.6, containing 120 mM KCl and 6.2 mM MgSO₄.[9]
-
IMP Solution: 10 mM in assay buffer.
-
GTP Solution: 10 mM in assay buffer.
-
L-Aspartate Solution: 100 mM in assay buffer, pH adjusted to 7.5.
-
Phosphoenolpyruvate (PEP) Solution: 45 mM in assay buffer.[9]
-
NADH Solution: 6.6 mM in assay buffer.[9]
-
Pyruvate Kinase (PK) Solution: ~10,000 U/ml stock solution.[10]
-
Lactate Dehydrogenase (LDH) Solution: ~4,000 U/ml stock solution.[10]
-
Adenylosuccinate Synthetase: Purified enzyme diluted in assay buffer.
Procedure:
-
Prepare a reaction mixture in a cuvette with a 1 cm pathlength containing:
-
Assay Buffer (to a final volume of 1 ml)
-
15 µl of 10 mM IMP (final concentration: 0.15 mM)
-
6 µl of 10 mM GTP (final concentration: 0.06 mM)
-
50 µl of 100 mM L-Aspartate (final concentration: 5 mM)
-
10 µl of 45 mM PEP (final concentration: 0.45 mM)
-
10 µl of 6.6 mM NADH (final concentration: 0.066 mM)
-
~5-10 units of Pyruvate Kinase
-
~7-14 units of Lactate Dehydrogenase
-
-
Mix gently and incubate in a thermostatted spectrophotometer at the desired temperature (e.g., 25°C) for 5-10 minutes to allow the temperature to equilibrate and to consume any contaminating GDP or ADP in the reagents.
-
Establish a stable baseline by monitoring the absorbance at 340 nm.
-
Initiate the reaction by adding a known amount of adenylosuccinate synthetase.
-
Immediately mix and continuously record the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Data Analysis:
The rate of AdSS activity is calculated using the Beer-Lambert law for NADH oxidation:
Rate (µmol/min) = (ΔA₃₄₀/min * Total Volume) / (ε₃₄₀ * Path Length)
Where:
-
ΔA₃₄₀/min is the initial rate of absorbance change per minute (note: this will be a negative value).
-
Total Volume is the reaction volume in ml.
-
Path Length is the cuvette path length in cm (typically 1 cm).
-
ε₃₄₀ is the molar extinction coefficient for NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.[10]
Concluding Remarks
The spectrophotometric assays described provide robust and continuous methods for measuring adenylosuccinate synthetase activity. The direct assay is simpler but may be subject to interference from compounds that absorb at 280 nm. The coupled enzyme assay is more specific and sensitive but requires careful optimization of the coupling enzyme concentrations to ensure that the AdSS reaction is the rate-limiting step. These protocols are valuable tools for researchers in academia and industry for characterizing AdSS enzymology and for the discovery of novel inhibitors.
References
- 1. Adenylosuccinate - Wikipedia [en.wikipedia.org]
- 2. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of purine metabolism. Adenylosuccinate synthetase from Novikoff ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols: In Vitro Evaluation of Adenylosuccinic Acid in DMD Muscle Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of Adenylosuccinic acid (ASA) on Duchenne Muscular Dystrophy (DMD) muscle cell lines. The included protocols and data are synthesized from preclinical research to guide further investigation into ASA as a potential therapeutic agent for DMD.
Introduction
Duchenne Muscular Dystrophy is a fatal, X-linked neuromuscular disorder characterized by progressive muscle wasting.[1] While the primary cause is a mutation in the dystrophin gene, secondary pathologies include metabolic dysregulation, oxidative stress, and inflammation.[2][3] this compound, an intermediate of the purine nucleotide cycle (PNC), has emerged as a promising therapeutic candidate.[4][5] Historically investigated for its role in cellular energy homeostasis, recent studies have unveiled its function as a novel inducer of the Nrf2 antioxidant response pathway.[1][6] In vitro studies using DMD muscle cell lines have been instrumental in elucidating the mechanisms of action and therapeutic potential of ASA.[2]
Mechanism of Action
ASA's therapeutic effects in DMD are multifaceted. It plays a crucial role in the purine nucleotide cycle, which is vital for maintaining cellular energy levels.[1] Additionally, ASA is converted to fumarate, which can then activate the Nrf2 signaling pathway.[1] This pathway is a master regulator of the cellular antioxidant response, offering protection against the oxidative stress characteristic of DMD.[1][6] In vitro studies have demonstrated that ASA treatment can enhance mitochondrial viability and reduce superoxide production in human DMD myoblasts.[2][3]
Data Summary
The following tables summarize the quantitative data from in vitro studies of ASA on muscle cell lines.
Table 1: Effect of this compound on Human Myoblast Viability
| ASA Concentration | Cell Viability (% of Control) |
| 10 nM | Increased |
| 100 nM | Increased |
| 1 µM | Increased |
| 10 µM | Increased |
| 100 µM | Increased |
| 1 mM | Increased |
Data synthesized from studies showing ASA is non-toxic to human myoblasts across a wide dose range.[7]
Table 2: Effect of this compound on Mitochondrial Superoxide Production in Human DMD Myoblasts
| Treatment Duration | Mitochondrial O₂⁻ Content (Relative to Untreated) |
| 24 hours | Significantly Increased |
| 3 days | Significantly Reduced |
| 7 days | Significantly Reduced |
This data suggests an initial adaptive response followed by a sustained reduction in oxidative stress.[8]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound in DMD muscle cell lines.
Protocol 1: Assessment of Cell Viability using Crystal Violet Assay
Objective: To determine the effect of various concentrations of this compound on the viability of human myoblasts.
Materials:
-
Immortalized human myoblasts (healthy or DMD patient-derived)
-
Growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (ASA) stock solution
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
10% acetic acid
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed myoblasts into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of ASA in growth medium to achieve final concentrations ranging from 10 nM to 1 mM.
-
Remove the existing medium from the wells and replace it with the medium containing the different ASA concentrations. Include a vehicle control (medium without ASA).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells by adding 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate with water until the excess stain is removed and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Measurement of Mitochondrial Superoxide Production
Objective: To quantify the effect of this compound on mitochondrial superoxide levels in DMD myoblasts.
Materials:
-
Immortalized human DMD myoblasts
-
Growth medium
-
This compound (ASA)
-
MitoSOX™ Red mitochondrial superoxide indicator
-
MitoTracker™ Green FM
-
Fluorescence microscope or plate reader
Procedure:
-
Seed DMD myoblasts in a suitable culture vessel (e.g., 24-well plate or glass-bottom dish) and allow them to adhere.
-
Treat the cells with the desired concentration of ASA for various time points (e.g., 24 hours, 3 days, 7 days).[8]
-
At the end of each treatment period, remove the medium and wash the cells with warm PBS.
-
Incubate the cells with 5 µM MitoSOX™ Red and 200 nM MitoTracker™ Green FM in fresh medium for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS.
-
Image the cells immediately using a fluorescence microscope with appropriate filters for red (MitoSOX™) and green (MitoTracker™) fluorescence.
-
Alternatively, quantify the fluorescence intensity using a microplate reader.
-
The ratio of MitoSOX™ Red to MitoTracker™ Green fluorescence provides a measure of mitochondrial superoxide production normalized to mitochondrial mass.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for ASA Testing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound therapy improves mdx mice - Institut de Myologie [institut-myologie.org]
- 4. This compound: An Orphan Drug with Untapped Potential [scholarworks.indianapolis.iu.edu]
- 5. This compound: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a novel inducer of the cytoprotectant Nrf2 with efficacy in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound therapy ameliorates murine Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Adenylosuccinic Acid (ASA) Therapy in mdx Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duchenne Muscular Dystrophy (DMD) is a severe, progressive muscle-wasting disease with limited therapeutic options.[1][2] Preclinical studies in the mdx mouse model, which recapitulates key features of human DMD, have identified Adenylosuccinic acid (ASA) as a promising therapeutic candidate.[1][3] ASA, a metabolite in the purine nucleotide cycle, has been shown to ameliorate the dystrophic phenotype by enhancing cellular energy metabolism, reducing oxidative stress, and mitigating muscle damage.[1][2][4] This document provides detailed application notes and experimental protocols for the preclinical evaluation of ASA in mdx mouse models, intended to guide researchers in designing and executing robust studies to assess its therapeutic potential.
Introduction
Duchenne Muscular Dystrophy is caused by mutations in the dystrophin gene, leading to the absence of the dystrophin protein.[5] This results in progressive muscle degeneration, inflammation, fibrosis, and eventual loss of function.[2][6] The mdx mouse, which has a spontaneous mutation in the dystrophin gene, is the most commonly used animal model for preclinical DMD research.[5][7] While the mdx mouse exhibits a milder phenotype compared to human patients, it displays characteristic features of DMD, including muscle necrosis, regeneration, and inflammation, making it a valuable tool for testing novel therapies.[5][8]
This compound (ASA) has emerged as a potential therapeutic agent for DMD. Its proposed mechanism of action involves augmenting the purine nucleotide cycle, which is crucial for cellular energy homeostasis.[1][9][10][11] By stimulating this pathway, ASA is thought to increase mitochondrial function and reduce the metabolic insufficiency that contributes to dystrophic muscle damage.[4][12] Furthermore, ASA has been identified as a novel inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response, thereby protecting muscle cells from oxidative stress.[1][3]
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative outcomes from preclinical studies of ASA in mdx mice.
Table 1: Histopathological Improvements in mdx Tibialis Anterior Muscle Following ASA Treatment
| Parameter | Control (mdx) | ASA-Treated (mdx) | Percentage Improvement | Reference |
| Muscle Damage Area (%) | High | Significantly Reduced | Data not specified | [4][13] |
| Centronucleated Fibers (%) | High | Significantly Reduced | Data not specified | [4][13] |
| Lipid Accumulation | Present | Significantly Reduced | Data not specified | [4][13] |
| Connective Tissue Infiltration | Present | Significantly Reduced | Data not specified | [4][13] |
| Calcium Content | Elevated | Significantly Reduced | Data not specified | [4][13] |
Table 2: Effects of ASA on Mitochondrial Function in mdx Flexor Digitorum Brevis Fibers
| Parameter | Control (mdx) | ASA-Treated (mdx) | Observation | Reference |
| Mitochondrial Viability | Baseline | Increased | ASA enhances mitochondrial health. | [4][13] |
| Superoxide (O₂⁻) Production | Elevated | Reduced | ASA mitigates oxidative stress. | [4][13] |
| Total Mitochondrial Pool | Baseline | Increased | ASA may promote mitochondrial biogenesis. | [13] |
Experimental Protocols
Animal Models and Husbandry
-
Animal Model: C57BL/10ScSn-Dmdmdx/J (mdx) mice and their wild-type counterparts, C57BL/10ScSnJ, are recommended.[7] It is advisable to use male mice to avoid potential hormonal influences on drug metabolism.[14]
-
Age of Mice: Studies can be initiated in juvenile (e.g., 14-day-old) or adult mice, depending on the specific research question.[9] The progression of pathology in mdx mice is age-dependent.[15]
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Ethical Considerations: All animal experiments must be approved by the institutional animal ethics committee and conducted in accordance with national and international guidelines for the care and use of laboratory animals.[6]
ASA Administration Protocol
-
Drug Preparation: this compound can be administered in the drinking water or via oral gavage.
-
Drinking Water: A concentration of 3000 µg/mL in the drinking water has been shown to be effective.[4][12][13]
-
Oral Gavage: Doses ranging from 175 mg/kg to 5000 mg/kg have been tested for safety.[6] A therapeutic dose of 325 mg/kg/day has been used in some studies.[9] For gavage, ASA can be suspended in a vehicle such as methyl cellulose.[9]
-
-
Treatment Duration: An 8-week treatment period has been demonstrated to yield significant improvements in histopathology and mitochondrial function.[4][13] Shorter durations (e.g., 2 weeks) have been used to assess inflammatory gene signatures.[9]
-
Control Groups: Both untreated mdx mice and wild-type control mice should be included in the study design. A vehicle-treated group is essential when administration is via gavage.
Histopathological Analysis
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and skeletal muscles (e.g., tibialis anterior, gastrocnemius, quadriceps, diaphragm) and the heart are collected.[7]
-
Tissue Processing: Muscles should be frozen in isopentane pre-cooled in liquid nitrogen for cryosectioning.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess general muscle morphology, inflammation, and the presence of centronucleated fibers.
-
Sirius Red or Masson's Trichrome: To quantify fibrosis (connective tissue infiltration).
-
Oil Red O: To visualize and quantify lipid accumulation.
-
-
Quantification: Image analysis software (e.g., ImageJ) can be used to quantify the percentage of damaged area, the number of centronucleated fibers, the area of fibrosis, and lipid droplet accumulation.
Mitochondrial Function Assays
-
Fiber Isolation: Single muscle fibers can be isolated from muscles like the flexor digitorum brevis (FDB).
-
Mitochondrial Viability: Staining with fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) can be used to assess mitochondrial membrane potential as an indicator of viability.
-
Reactive Oxygen Species (ROS) Production: Dyes like MitoSOX Red can be used to measure mitochondrial superoxide production.
-
Citrate Synthase Activity: This assay can be performed on muscle homogenates to estimate mitochondrial density.
Gene Expression Analysis
-
RNA Extraction: RNA should be extracted from muscle tissue using standard methods.
-
Quantitative PCR (qPCR): qPCR arrays can be used to profile the expression of genes related to inflammation, oxidative stress, and muscle regeneration.[9]
Functional Assessments
-
Grip Strength Test: To assess muscle strength.[7]
-
Forced Treadmill Running: Can be used to exacerbate the dystrophic phenotype and evaluate the protective effects of the treatment.[5]
Visualization of Pathways and Workflows
Caption: Experimental workflow for the preclinical evaluation of ASA in mdx mice.
Caption: Proposed signaling pathways of this compound in muscle cells.
Conclusion
The preclinical evidence strongly suggests that this compound is a promising therapeutic candidate for Duchenne Muscular Dystrophy. It has demonstrated efficacy in the mdx mouse model by improving muscle histopathology and mitochondrial function, likely through its roles in the purine nucleotide cycle and the activation of the Nrf2 antioxidant pathway. The protocols outlined in this document provide a framework for the continued investigation of ASA, with the ultimate goal of translating these preclinical findings into effective therapies for DMD patients. Further studies should focus on dose-response relationships, long-term efficacy, and safety to facilitate this translation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. This compound: a novel inducer of the cytoprotectant Nrf2 with efficacy in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound therapy ameliorates murine Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards developing standard operating procedures for pre-clinical testing in the mdx mouse model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aups.org.au [aups.org.au]
- 7. phenomedoc.jax.org [phenomedoc.jax.org]
- 8. Comparison of Experimental Protocols of Physical Exercise for mdx Mice and Duchenne Muscular Dystrophy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound: An Orphan Drug with Untapped Potential [scholarworks.indianapolis.iu.edu]
- 12. This compound therapy improves mdx mice - Institut de Myologie [institut-myologie.org]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing translation: guidelines for standard pre-clinical experiments in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Drug Development and Toxicological Study of Adenylosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Adenylosuccinic acid (ASA) in the context of drug development, along with detailed protocols for its toxicological evaluation. ASA, an intermediate in the purine nucleotide cycle, has shown therapeutic potential, particularly in neuromuscular diseases, making a thorough assessment of its safety profile crucial for further clinical investigation.
Introduction to this compound (ASA)
This compound is a naturally occurring small molecule that plays a role in the purine nucleotide cycle, a metabolic pathway essential for energy homeostasis.[1][2] Historically, ASA was investigated as a potential therapeutic for Duchenne muscular dystrophy (DMD), and while those trials were eventually discontinued, they provided initial evidence of its therapeutic value and long-term safety in patients.[1][3] Recent research has renewed interest in ASA, exploring its mechanism of action, which includes being a novel inducer of the Nrf2-mediated cytoprotective response.[4]
Mechanism of Action
ASA is synthesized from inosine monophosphate (IMP) and aspartate by the enzyme adenylosuccinate synthetase (ADSS).[1] It is subsequently cleaved by adenylosuccinate lyase (ADSL) to form adenosine monophosphate (AMP) and fumarate.[1] The production of fumarate is significant as it can enter the mitochondria to support oxidative phosphorylation or act as a signaling molecule in the cytoplasm, activating the Nrf2 pathway.[4] The Nrf2 pathway is a key regulator of antioxidant and cytoprotective gene expression.
Signaling Pathways
Purine Nucleotide Cycle
The purine nucleotide cycle is a key metabolic pathway in tissues with high energy demands, such as skeletal muscle. ASA is a critical intermediate in this cycle.
Caption: The Purine Nucleotide Cycle showing the synthesis and breakdown of this compound.
Nrf2 Signaling Pathway Activation
ASA, through its conversion to fumarate, can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Caption: Activation of the Nrf2 signaling pathway by fumarate derived from ASA.
Toxicological Data Summary
Recent studies have provided initial toxicological data for ASA.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Concentration Range | Results | Reference |
| Human Myoblasts | Crystal Violet | 10 nM - 1 mM | Increased viability observed | [5] |
| Human Myoblasts | Real-Time Cell Analysis (xCELLigence) | 10 nM - 1 mM | No effect on cell index over 60 hours | [5] |
Table 2: Acute Systemic Toxicity of this compound in Mice
| Parameter | Doses Administered (mg/kg) | Observations | LD50 (mg/kg) | Reference |
| Mortality | 175, 550, 1750, 5000 | No mortalities observed at any dose | >5000 | [5][6] |
| Clinical Signs | < 5000 mg/kg | No adverse symptoms observed | [5] | |
| 5000 mg/kg | Increased motor activity (first 0.25 hours), transient diarrhea (8-12 hours) | [5] | ||
| Body Weight | 175 - 5000 | No mouse lost >5% body weight over 14 days | [7] | |
| Histopathology | 175, 550, 1750, 5000 | Sporadic, mild, non-dose-dependent necrotic foci in liver, kidney, and GI tract; likely incidental | [6][7] |
Experimental Protocols
In Vitro Cytotoxicity Assessment
Objective: To assess the effect of ASA on the viability of adherent cells.
Materials:
-
Adherent cells (e.g., human myoblasts)
-
Complete cell culture medium
-
This compound (ASA)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)
-
Crystal Violet Staining Solution (0.1% - 0.5% w/v in 20% methanol)
-
Solubilization Solution (e.g., 10% acetic acid or 1% SDS)
-
96-well tissue culture plates
-
Multichannel pipette
-
Plate reader (570-590 nm)
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of ASA in complete cell culture medium. Remove the old medium from the cells and add the ASA-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Fixation: Gently wash the cells with PBS. Add the fixative solution to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixative and wash the plate with water. Add the Crystal Violet Staining Solution to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization: Air dry the plate. Add the Solubilization Solution to each well and incubate on an orbital shaker until the dye is completely dissolved.
-
Measurement: Measure the absorbance of each well at 570-590 nm using a plate reader.
Objective: To continuously monitor the effect of ASA on cell proliferation, adhesion, and morphology.
Materials:
-
xCELLigence Real-Time Cell Analyzer
-
E-Plates (96-well)
-
Adherent cells
-
Complete cell culture medium
-
This compound (ASA)
Procedure:
-
Background Measurement: Add 100 µL of cell culture medium to each well of an E-Plate and measure the background impedance.
-
Cell Seeding: Seed cells in the E-Plate at a predetermined optimal density.
-
Cell Settling: Allow the plate to sit at room temperature for 30 minutes to ensure even cell distribution.
-
Monitoring Cell Adhesion: Place the E-Plate in the xCELLigence instrument and start monitoring cell adhesion and proliferation in real-time.
-
Compound Addition: Once the cells are in the logarithmic growth phase, add serial dilutions of ASA to the wells.
-
Continuous Monitoring: Continue to monitor the cell index in real-time for the desired duration of the experiment (e.g., up to 72 hours).
-
Data Analysis: Analyze the real-time data to determine the effect of ASA on cell proliferation and morphology.
In Vivo Acute Systemic Toxicity Assessment
Objective: To evaluate the acute toxicity of a single oral dose of ASA in rodents. This protocol is based on OECD Guideline 423.
Caption: Workflow for in vivo acute systemic toxicity assessment of this compound.
Materials:
-
Healthy, young adult rodents (e.g., mice or rats), typically females.
-
This compound (ASA)
-
Vehicle (e.g., sterile water or 0.9% saline)
-
Oral gavage needles
-
Animal balance
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days.
-
Dose Preparation: Prepare the required concentrations of ASA in the chosen vehicle.
-
Fasting: Fast the animals prior to dosing (e.g., overnight for rats, 3-4 hours for mice), with free access to water.
-
Dosing: Administer a single oral dose of ASA to the animals. Start with a dose of 2000 mg/kg. If no mortality is observed, a higher dose of 5000 mg/kg can be tested. If mortality occurs, lower doses should be tested.
-
Observations:
-
Observe animals closely for the first 30 minutes after dosing, and then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Continue to observe the animals daily for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record any instances of mortality.
-
-
Body Weight: Measure the body weight of each animal shortly before dosing and then weekly thereafter.
-
Necropsy and Histopathology:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died during the study).
-
Collect relevant tissues (e.g., liver, kidneys, gastrointestinal tract, and any organs showing gross abnormalities).
-
Fix tissues in 10% neutral buffered formalin.
-
Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A qualified pathologist should perform a microscopic examination of the stained tissue sections.
-
-
Data Analysis: Analyze the mortality data to determine the LD50 value.
Conclusion
The available data suggests that this compound has a favorable safety profile, with low in vitro and in vivo acute toxicity.[5][6][7][8] The provided protocols offer a framework for the systematic toxicological evaluation of ASA, which is essential for its continued development as a potential therapeutic agent. Further studies, including sub-chronic and chronic toxicity assessments, will be necessary to fully characterize its long-term safety.
References
- 1. aladdin-e.com [aladdin-e.com]
- 2. 2.11. Tissue Collection for Morphology Analysis, Histopathology, and Immunohistochemistry [bio-protocol.org]
- 3. waxitinc.com [waxitinc.com]
- 4. researchgate.net [researchgate.net]
- 5. content.ilabsolutions.com [content.ilabsolutions.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. a.storyblok.com [a.storyblok.com]
- 8. urmc.rochester.edu [urmc.rochester.edu]
Investigating the Effect of Adenylosuccinic Acid on Mitochondrial Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenylosuccinic acid (ASA) is a pivotal intermediate in the purine nucleotide cycle, playing a crucial role in cellular energy homeostasis.[1] Its metabolism is intrinsically linked to mitochondrial function, providing substrates for the tricarboxylic acid (TCA) cycle and influencing ATP production.[1] Dysregulation of ASA metabolism, as seen in adenylosuccinate lyase (ADSL) deficiency, is associated with significant mitochondrial dysfunction, including impaired respiration and reduced ATP synthesis.[2][3][4] Conversely, therapeutic administration of ASA has shown promise in ameliorating mitochondrial defects in certain disease models, such as Duchenne muscular dystrophy.[5][6] This document provides detailed application notes on the multifaceted effects of ASA on mitochondrial function and comprehensive protocols for investigating these interactions.
Introduction
This compound is synthesized from inosine monophosphate (IMP) and aspartate by adenylosuccinate synthetase (ADSS) and is subsequently cleaved by adenylosuccinate lyase (ADSL) to produce adenosine monophosphate (AMP) and fumarate. This process is a key component of the purine nucleotide cycle, which is vital for salvaging purines and for anaplerosis, the replenishment of TCA cycle intermediates.[1][7] The fumarate generated from ASA can be converted to malate and transported into the mitochondria to fuel the TCA cycle and subsequent oxidative phosphorylation.[1]
The impact of ASA on mitochondrial function is context-dependent. In the genetic disorder ADSL deficiency, the accumulation of ASA and other succinylated purines is linked to mitochondrial impairment.[2][4][8][9] However, studies have also suggested a protective role for ASA, where it may enhance mitochondrial viability and reduce oxidative stress.[5] This dual role underscores the importance of understanding the precise mechanisms through which ASA modulates mitochondrial activity.
Signaling Pathways
The influence of this compound on mitochondrial function is mediated through several interconnected signaling pathways. The primary pathway involves its role in the purine nucleotide cycle, directly supplying fumarate to the mitochondrial TCA cycle. Additionally, imbalances in ASA metabolism, as seen in ADSL deficiency, can impact signaling cascades that regulate mitochondrial dynamics and health.
In pathological conditions such as ADSL deficiency, the accumulation of ASA is associated with the suppression of key signaling pathways like ERK2 and AKT, which are known to regulate mitochondrial dynamics and survival.
Data Presentation
The following table summarizes the quantitative findings from a study on the effect of this compound treatment in a mouse model of Duchenne Muscular Dystrophy, highlighting its impact on mitochondrial parameters.
| Parameter | Control (CON) | CON + ASA | Duchenne (mdx) | mdx + ASA | Effect of ASA in mdx |
| Citrate Synthase Activity | Baseline | Increased | Baseline | No significant change | No significant change |
| Total Mitochondrial Pool | Baseline | Increased | Baseline | Increased | Increased |
| Mitochondrial Viability | High | High | High | Increased | Increased |
| Superoxide (O₂⁻) Production | Baseline | Increased | High | Decreased | Decreased |
Data adapted from studies on mdx mice treated with ASA.[5]
Experimental Protocols
To investigate the effect of this compound on mitochondrial function, a series of key experiments can be performed. The following protocols provide detailed methodologies for these assays.
Experimental Workflow
Protocol 1: Measurement of Mitochondrial Respiration (Oxygen Consumption)
This protocol measures the rate of oxygen consumption in isolated mitochondria, providing a direct assessment of the electron transport chain activity.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, EGTA, HEPES, and fatty acid-free BSA)
-
Substrates for different respiratory chain complexes (e.g., pyruvate, malate, glutamate for Complex I; succinate for Complex II)
-
ADP
-
Inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III, oligomycin for ATP synthase)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add a known amount of isolated mitochondria (typically 0.05-0.1 mg/mL) to the respiration buffer in the respirometer chamber at a controlled temperature (e.g., 37°C).
-
Measure the basal respiration rate (State 2) after the addition of substrates for Complex I (e.g., pyruvate and malate).
-
Induce State 3 respiration by adding a saturating amount of ADP. This measures the maximal capacity of oxidative phosphorylation.
-
Measure State 4 respiration after the phosphorylation of all added ADP is complete. The respiratory control ratio (RCR = State 3 / State 4) is a key indicator of mitochondrial coupling and integrity.[10]
-
To assess the function of other complexes, specific substrates and inhibitors can be used in a sequential manner. For example, after inhibiting Complex I with rotenone, succinate can be added to measure Complex II-linked respiration.
-
ATP synthase activity can be inhibited with oligomycin to measure proton leak.
-
Finally, an uncoupler (e.g., FCCP) can be added to determine the maximum capacity of the electron transport chain.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a key indicator of mitochondrial health and is generated by the pumping of protons across the inner mitochondrial membrane.
Materials:
-
Intact cells or isolated mitochondria
-
Fluorescent dyes sensitive to ΔΨm (e.g., JC-1, TMRM, or TMRE)[11]
-
Fluorescence microscope, flow cytometer, or plate reader
-
FCCP (as a control for depolarization)
Procedure (using JC-1 with intact cells):
-
Culture cells to the desired confluency in a suitable plate format (e.g., 96-well plate for plate reader analysis or on coverslips for microscopy).
-
Treat cells with this compound at various concentrations for the desired duration. Include a vehicle-treated control group.
-
Prepare a working solution of JC-1 dye in the cell culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution in the dark (e.g., for 15-30 minutes at 37°C).
-
Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.
-
Measure the fluorescence. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
-
A positive control for depolarization can be included by treating a set of cells with FCCP.
Protocol 3: Quantification of ATP Production
This protocol measures the amount of ATP produced by mitochondria, which is a direct readout of their primary function.
Materials:
-
Isolated mitochondria or cell lysates
-
ATP assay kit (luciferin/luciferase-based kits are common)
-
Luminometer
-
ADP and substrates (as in Protocol 1)
Procedure (using isolated mitochondria):
-
Prepare a reaction mixture containing respiration buffer, substrates, and ADP.
-
Add isolated mitochondria to initiate ATP synthesis.
-
At specific time points, take aliquots of the reaction mixture and stop the reaction (e.g., by boiling or adding a specific inhibitor).
-
Centrifuge the samples to pellet the mitochondria.
-
Use a commercial ATP assay kit to measure the ATP concentration in the supernatant according to the manufacturer's instructions.
-
Briefly, the ATP-dependent oxidation of luciferin by luciferase produces light, which is measured by a luminometer. The amount of light is proportional to the ATP concentration.
-
Generate a standard curve with known concentrations of ATP to quantify the amount of ATP produced in the samples.
Protocol 4: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol assesses the production of ROS, such as superoxide, by mitochondria. Increased ROS production can be an indicator of mitochondrial dysfunction.
Materials:
-
Intact cells or isolated mitochondria
-
Fluorescent probes for ROS (e.g., MitoSOX Red for mitochondrial superoxide)
-
Fluorescence microscope, flow cytometer, or plate reader
-
Positive control for ROS induction (e.g., antimycin A)
Procedure (using MitoSOX Red with intact cells):
-
Culture and treat cells with this compound as described in Protocol 2.
-
Prepare a working solution of MitoSOX Red in a suitable buffer (e.g., HBSS or serum-free medium).
-
Incubate the cells with the MitoSOX Red solution in the dark (e.g., for 10-30 minutes at 37°C).
-
Wash the cells to remove the excess probe.
-
Measure the red fluorescence using a fluorescence microscope, flow cytometer, or plate reader. An increase in fluorescence intensity indicates an increase in mitochondrial superoxide production.
-
A positive control group treated with a known ROS inducer like antimycin A should be included.
Conclusion
The investigation of this compound's effect on mitochondrial function is a promising area of research with implications for both understanding fundamental cellular metabolism and developing novel therapeutics. The protocols outlined in this document provide a robust framework for researchers to explore the intricate relationship between ASA and mitochondria. By systematically evaluating mitochondrial respiration, membrane potential, ATP production, and ROS generation, a comprehensive picture of ASA's bioenergetic impact can be achieved. Given the dual nature of its effects observed in different contexts, careful and multi-faceted experimental approaches are essential for elucidating its precise mechanisms of action.
References
- 1. This compound: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Adsl Deficiency Is a Secondary Mitochondrial Disease Affecting Organel" by Matteo Bordi, Beatrice Testa et al. [digitalcommons.library.tmc.edu]
- 3. ADSL deficiency is a secondary mitochondrial disease affecting organelle homeostasis and ERK2/AKT signaling in a linear genotype-phenotype relation [art.torvergata.it]
- 4. dspace.unitus.it [dspace.unitus.it]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 8. Adenylosuccinate lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orphanet: Adenylosuccinate lyase deficiency [orpha.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Purine Metabolism Disorders Using Adenylosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylosuccinate lyase (ADSL) deficiency is an autosomal recessive disorder of purine metabolism characterized by the accumulation of two key biomarkers: succinylaminoimidazolecarboxamide riboside (SAICAr) and succinyladenosine (S-Ado).[1][2] These compounds are the dephosphorylated derivatives of the substrates of ADSL, an enzyme that catalyzes two steps in the de novo purine synthesis pathway and the purine nucleotide cycle. The accumulation of these succinylpurines, including the precursor adenylosuccinic acid (S-AMP), is believed to be neurotoxic, leading to a wide spectrum of clinical presentations ranging from fatal neonatal encephalopathy to milder forms with psychomotor retardation, seizures, and autistic features.[1][3]
These application notes provide a comprehensive guide for researchers studying ADSL deficiency and other related purine metabolism disorders. They include detailed protocols for the quantification of key metabolites in various biological fluids and for assessing enzyme activity. The provided information is intended to support diagnostic efforts, patient monitoring, and the development of novel therapeutic strategies.
Data Presentation: Biomarker Concentrations in ADSL Deficiency
The diagnosis of ADSL deficiency relies on the detection of elevated levels of SAICAr and S-Ado in biological fluids. The following tables summarize the concentrations of these biomarkers in urine, cerebrospinal fluid (CSF), and plasma of patients with ADSL deficiency compared to healthy controls. The ratio of S-Ado to SAICAr in the CSF has been correlated with the severity of the clinical phenotype.[4]
Table 1: Urinary Concentrations of Succinylpurines in ADSL Deficiency
| Analyte | Patient Phenotype/ID | Concentration (mmol/mol creatinine) | Normal Range (mmol/mol creatinine) | Reference |
| Succinyladenosine (S-Ado) | Patient F1 | 281.9 | 0 - 30.2 | [5] |
| Patient F3-2 | 96.9 | 0 - 30.2 | [5] | |
| Patient F3-3 | 123.8 | 0 - 30.2 | [5] |
Table 2: Cerebrospinal Fluid (CSF) Concentrations of Succinylpurines in ADSL Deficiency
| Analyte | Patient Phenotype/ID | Concentration (μmol/L) | Normal Range (μmol/L) | S-Ado/SAICAr Ratio | Reference |
| Succinyladenosine (S-Ado) | Patient F2 | 673.50 | 0.74 - 4.92 | Not Applicable | [5] |
| S-Ado | Severely retarded (n=4) | Comparable to SAICAr | Not specified | 0.9 - 1.5 | |
| SAICAr | Severely retarded (n=4) | Comparable to S-Ado | Not specified | Not Applicable | |
| S-Ado | Mildly retarded | Markedly higher than SAICAr | Not specified | ~4 | |
| SAICAr | Mildly retarded | In the same range as severe cases | Not specified | Not Applicable | |
| S-Ado/SAICAr Ratio | Fatal Neonatal | Not specified | Not specified | < 1 | [4] |
| Type I (Severe) | Not specified | Not specified | ~1 | [4] | |
| Type II (Mild/Moderate) | Not specified | Not specified | 2 - 4 | [4] |
Table 3: Plasma Concentrations of Succinylpurines in ADSL Deficiency
| Analyte | Patient Phenotype/ID | Observation | Reference |
| Succinyladenosine (S-Ado) | Patients F1, F2, F3-2 | Marked elevation (Z-scores of 7.7, 9.5, and 7.3 respectively) | [5] |
| SAICAr and S-Ado | ADSL Deficiency Patients | Markedly elevated | [6] |
Experimental Protocols
Protocol 1: Enzymatic Assay of Adenylosuccinate Lyase (ADSL) Activity in Fibroblasts
This protocol describes the measurement of ADSL enzyme activity in cultured skin fibroblasts by monitoring the conversion of its substrates, adenylosuccinate (S-AMP) and succinylaminoimidazolecarboxamide ribotide (SAICAR), to their respective products.
Materials:
-
Cultured skin fibroblasts
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer: 20 mM Tris-HCl (pH 7.4), 1 mM dithiothreitol (DTT)
-
Kontes conical glass homogenizer
-
Bradford protein assay reagent
-
Bovine serum albumin (BSA) standard
-
Reaction buffer: 40 mM Tris-HCl (pH 7.4)
-
S-AMP (this compound) solution (90 µM in reaction buffer)
-
SAICAR solution
-
High-performance liquid chromatography (HPLC) system
-
Spectrophotometer
Procedure:
-
Cell Culture and Harvest:
-
Culture patient and control fibroblasts to confluency in appropriate culture medium.
-
Wash cells with PBS and harvest using trypsin-EDTA.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
-
Cell Lysate Preparation:
-
Resuspend the cell pellet in 300 µl of homogenization buffer.
-
Homogenize the cells using a Kontes conical glass homogenizer on ice.
-
Centrifuge the homogenate to remove cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using the Bradford protein assay with BSA as a standard.
-
-
Enzymatic Reaction:
-
For the S-AMP activity assay, pre-incubate the reaction buffer at 37°C.
-
In a cuvette, mix the cell lysate (containing a known amount of protein, e.g., 90 µg) with the pre-warmed reaction buffer containing 90 µM S-AMP.
-
For the SAICAR activity assay, follow a similar procedure with a SAICAR-containing reaction buffer. The products of this reaction are measured by HPLC.[7]
-
-
Measurement of ADSL Activity (S-AMP as substrate):
-
Immediately place the cuvette in a spectrophotometer set to 282 nm.
-
Monitor the decrease in absorbance at 282 nm over 20 minutes as S-AMP is converted to AMP.
-
The specific activity is calculated using the difference in the extinction coefficient between S-AMP and AMP (10,000 M⁻¹ cm⁻¹).[4]
-
-
Data Analysis:
-
Calculate the specific activity as nmol of substrate converted per minute per mg of total protein.
-
Compare the ADSL activity in patient fibroblasts to that of healthy controls. Patients with ADSL deficiency typically show a significant reduction in enzyme activity.[7]
-
Protocol 2: UPLC-MS/MS Analysis of Succinylpurines in Urine, Plasma, and CSF
This protocol outlines a method for the quantitative analysis of SAICAr and S-Ado in various biological fluids using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Materials:
-
Urine, plasma, or CSF samples
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Internal standards (e.g., stable isotope-labeled SAICAr and S-Ado)
-
UPLC system with a C18 reversed-phase column (e.g., Acquity UPLC BEH C18)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Urine:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 14,000 rpm for 10 minutes to remove particulate matter.
-
Dilute the supernatant with ultrapure water.
-
Add the internal standard solution.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Plasma:
-
Thaw frozen plasma samples on ice.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile or methanol to 1 volume of plasma.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Add the internal standard solution.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Cerebrospinal Fluid (CSF):
-
Thaw frozen CSF samples at room temperature.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cells.
-
Perform protein precipitation as described for plasma (e.g., with 80% methanol).[8]
-
Incubate on ice for 5 minutes.[8]
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube.
-
Add the internal standard solution.
-
Inject directly or after dilution with the initial mobile phase.
-
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm).[5]
-
Mobile Phase A: 0.1% formic acid and 2 mM ammonium acetate in water.[5]
-
Mobile Phase B: 0.1% formic acid and 2 mM ammonium acetate in methanol.[5]
-
Gradient Elution: Start with 100% A, increase to 40% B over 1.5 minutes, then to 100% B at 1.8 minutes. Re-equilibrate the column with 100% A.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for SAICAr, S-Ado, and their respective internal standards.
-
-
-
Data Analysis and Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentrations of SAICAr and S-Ado in the samples by comparing their peak area ratios to the internal standards against the calibration curve.
-
For urine samples, normalize the results to the creatinine concentration.
-
Visualizations
Purine Metabolism Pathway and ADSL Deficiency
Caption: Role of ADSL in purine metabolism and biomarker accumulation in ADSL deficiency.
Diagnostic Workflow for ADSL Deficiency
Caption: Diagnostic workflow for Adenylosuccinate Lyase Deficiency.
Experimental Workflow for UPLC-MS/MS Analysis of Succinylpurines
Caption: Experimental workflow for the analysis of succinylpurines by UPLC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for adenylosuccinate lyase deficiency using tandem mass spectrometry analysis of succinylpurines in neonatal dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. frontiersin.org [frontiersin.org]
Application of Adenylosuccinic Acid in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylosuccinic acid (also known as adenylosuccinate or S-AMP) is a critical intermediate in the de novo synthesis of purine nucleotides and the purine nucleotide cycle (PNC).[1][2][3] Its metabolism is central to cellular energy homeostasis, particularly in tissues with high energy demands such as the brain and muscle.[2][3][4] Research into this compound is predominantly linked to the study of Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive metabolic disorder.[5][6][7] This genetic disease is caused by mutations in the ADSL gene, leading to the accumulation of this compound's dephosphorylated derivative, succinyladenosine (S-Ado), and another substrate, succinylaminoimidazolecarboxamide riboside (SAICAr), in bodily fluids.[5][6][7] This document provides a detailed overview of the application of this compound in the context of metabolic disease research, with a focus on ADSL deficiency, including quantitative data, experimental protocols, and pathway visualizations.
This compound in the Purine Nucleotide Cycle
This compound is a key player in the purine nucleotide cycle, a crucial pathway for the salvage of purines and the regulation of cellular energy. The cycle involves the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP).
Key Enzymatic Steps:
-
Adenylosuccinate Synthetase (ADSS): Catalyzes the formation of this compound from IMP and aspartate, a reaction that requires guanosine triphosphate (GTP).[1][2]
-
Adenylosuccinate Lyase (ADSL): Cleaves this compound to produce AMP and fumarate.[1][2] Fumarate can then enter the tricarboxylic acid (TCA) cycle, linking purine metabolism with cellular respiration.
This cycle is vital for maintaining the balance of adenine nucleotides (ATP, ADP, and AMP) and plays a role in ammonia production in muscle during exercise.[4]
Adenylosuccinate Lyase (ADSL) Deficiency
ADSL deficiency is a metabolic disorder characterized by a wide spectrum of neurological symptoms, including psychomotor retardation, epilepsy, and autistic features.[5][6][7][8] The severity of the disease is broadly classified into three forms: a fatal neonatal form, a severe form (Type I), and a moderate or mild form (Type II).[7][9]
The pathophysiology of ADSL deficiency is thought to be a consequence of either a deficiency in purine nucleotide production or the neurotoxic effects of the accumulating succinylpurines, S-Ado and SAICAr.[5]
Quantitative Data in ADSL Deficiency
The diagnosis of ADSL deficiency relies on the detection of elevated levels of succinylpurines in biological fluids. The following table summarizes representative quantitative data from patient samples.
| Analyte | Fluid | Patient Phenotype | Concentration Range (Patient) | Normal Range | Fold Increase (Approx.) | Reference |
| Succinyladenosine (S-Ado) | CSF | Severe | 1.5 - 5.0 µmol/L | < 0.02 µmol/L | 75 - 250 | [6] |
| SAICA riboside (SAICAr) | CSF | Severe | 2.0 - 8.0 µmol/L | < 0.02 µmol/L | 100 - 400 | [6] |
| Succinyladenosine (S-Ado) | Urine | Severe | 10 - 50 mmol/mol creatinine | < 0.5 mmol/mol creatinine | 20 - 100 | [6] |
| SAICA riboside (SAICAr) | Urine | Severe | 20 - 100 mmol/mol creatinine | < 0.5 mmol/mol creatinine | 40 - 200 | [6] |
| Succinyladenosine (S-Ado) | Plasma | Severe | Z-score: 7.3 - 9.5 | Z-score: < 2 | - | [10] |
Note: The absolute concentrations can vary significantly between patients and laboratories.
Experimental Protocols
Measurement of Succinylpurines in Biological Fluids by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC)-based method for the quantification of S-Ado and SAICAr in urine and cerebrospinal fluid (CSF).
Materials:
-
HPLC system with UV detection
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Ammonium acetate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
S-Ado and SAICAr standards
-
Perchloric acid
-
Potassium carbonate
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Urine: Dilute urine sample 1:10 with deionized water. Centrifuge at 14,000 x g for 10 minutes to remove particulate matter.
-
CSF: Deproteinate CSF by adding 1/10 volume of 6M perchloric acid. Vortex, incubate on ice for 10 minutes, and centrifuge at 14,000 x g for 10 minutes. Neutralize the supernatant with 3M potassium carbonate.
-
-
Filtration: Filter the prepared sample through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Inject 20 µL of the filtered sample onto the C18 column.
-
Run a gradient elution from 0% to 20% Mobile Phase B over 30 minutes.
-
Monitor the eluent at 268 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of S-Ado and SAICAr standards.
-
Calculate the concentration of S-Ado and SAICAr in the samples by comparing their peak areas to the standard curve.
-
Spectrophotometric Assay for ADSL Enzyme Activity
This protocol describes a method to determine ADSL activity in cell lysates or tissue homogenates by monitoring the decrease in absorbance as this compound is converted to AMP.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0, containing 1 mM EDTA
-
Substrate Solution: 1.72 mM this compound in Assay Buffer
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in lysis buffer on ice.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant.
-
-
Enzyme Assay:
-
In a quartz cuvette, mix 2.80 mL of Assay Buffer and 0.10 mL of Substrate Solution.
-
Equilibrate the mixture to 25°C in the spectrophotometer and monitor the absorbance at 280 nm until stable (this is the blank rate).
-
Initiate the reaction by adding 0.10 mL of the enzyme sample (cell lysate/homogenate, diluted to an appropriate concentration in Assay Buffer).
-
Immediately mix by inversion and record the decrease in absorbance at 280 nm for 5-10 minutes.
-
-
Calculation of Activity:
-
Determine the maximum linear rate of absorbance change per minute (ΔA280/min).
-
Calculate the enzyme activity using the following formula: Units/mL enzyme = (ΔA280/min * 3) / (10.7 * 0.1)
-
Where 3 is the total reaction volume in mL, 10.7 is the millimolar extinction coefficient for this compound at 280 nm, and 0.1 is the volume of enzyme solution in mL.
-
-
Normalize the activity to the protein concentration to get specific activity (Units/mg protein).
-
Therapeutic Potential of this compound
While ADSL deficiency is characterized by the accumulation of succinylpurines, research has also explored the therapeutic potential of this compound itself in other metabolic diseases, such as Duchenne muscular dystrophy (DMD).[3][11][12][13] In DMD, a disease characterized by muscle wasting and metabolic insufficiency, this compound therapy in a mouse model has been shown to:
-
Improve histopathological features of the muscle.[14]
-
Reduce lipid accumulation and connective tissue infiltration.[14]
-
Increase mitochondrial viability and reduce superoxide production.[14]
The proposed mechanism of action in this context is the stimulation of metabolism and energy homeostasis.[12]
Animal Models in ADSL Deficiency Research
The nematode Caenorhabditis elegans has been established as a valuable model organism for studying ADSL deficiency.[15][16][17][18][19] Reducing the function of the adsl-1 gene in C. elegans recapitulates key aspects of the human disorder, including:
-
Biochemical similarities, such as the accumulation of succinylpurines.[16]
-
Phenotypic manifestations, including motor defects that mimic muscle ataxia in patients.[16][18]
This model has been instrumental in dissecting the molecular mechanisms underlying the different symptoms of ADSL deficiency, suggesting that the neuromuscular defects are associated with the toxic accumulation of a purine intermediate, while reproductive defects can be ameliorated by purine supplementation.[18]
Conclusion
This compound is a metabolite of fundamental importance in purine metabolism and cellular energetics. Its study is intrinsically linked to the understanding and diagnosis of ADSL deficiency, a severe neurometabolic disorder. The analytical methods for quantifying its precursors and the enzymatic assays to measure ADSL activity are crucial for both clinical diagnostics and basic research. Furthermore, the exploration of this compound as a potential therapeutic agent and the use of model organisms like C. elegans are opening new avenues for understanding the pathophysiology of ADSL deficiency and developing novel treatment strategies. This document provides a foundational guide for researchers and professionals engaged in the study of this compound and its role in metabolic diseases.
References
- 1. Human Metabolome Database: Showing metabocard for Adenylsuccinic acid (HMDB0000536) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The purine nucleotide cycle and its molecular defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenylosuccinate lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metabolicsupportuk.org [metabolicsupportuk.org]
- 10. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: An Orphan Drug with Untapped Potential [scholarworks.indianapolis.iu.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound therapy ameliorates murine Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Adenylosuccinate lyase deficiency affects neurobehavior via perturbations to tyramine signaling in Caenorhabditis elegans | PLOS Genetics [journals.plos.org]
- 18. biorxiv.org [biorxiv.org]
- 19. orpha.net [orpha.net]
Troubleshooting & Optimization
Technical Support Center: Adenylosuccinate Lyase (ADSL) Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenylosuccinate lyase (ADSL) enzyme assays.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during ADSL enzyme assays in a question-and-answer format.
Q1: Why am I observing very low or no enzyme activity?
A1: Low or absent ADSL activity can stem from several factors:
-
Improper Enzyme Handling: ADSL can be sensitive to temperature fluctuations. Ensure the enzyme solution is kept on ice and that fresh dilutions are prepared in a cold buffer immediately before use.[1]
-
Substrate Degradation: The substrate, adenylosuccinic acid (also referred to as succinyladenosine monophosphate or SAMP), is unstable and should be prepared fresh for each experiment.[1]
-
Incorrect Assay Conditions: Verify that the pH, temperature, and buffer composition of your assay are optimal for ADSL activity. The enzyme activity is typically measured at pH 7.0 and 25°C.[1][2]
-
Inactive Enzyme: The enzyme itself may have lost activity due to improper storage or multiple freeze-thaw cycles. If possible, test the activity with a positive control sample known to contain active ADSL.
-
Presence of Inhibitors: Your sample may contain inhibitors of ADSL. Consider purifying your sample or using a different sample preparation method.
Q2: My spectrophotometer reading shows high background noise or a drifting baseline. What could be the cause?
A2: High background or a drifting baseline can interfere with accurate measurement of enzyme kinetics. Here are some potential causes:
-
Precipitation in the Cuvette: Ensure all reagents are fully dissolved in the assay buffer. The presence of precipitates can scatter light and lead to a noisy signal.
-
Incomplete Mixing: Gently invert the cuvette several times after adding all reagents to ensure a homogenous solution. Avoid vigorous shaking, which can introduce air bubbles.[1]
-
Temperature Fluctuations: Use a thermostatted spectrophotometer to maintain a constant temperature during the measurement period.[1]
-
Substrate Instability: As the substrate degrades over time, it can cause a drift in the baseline. Preparing the substrate solution fresh and starting the reading immediately after adding the enzyme can mitigate this.[1]
-
Contaminated Reagents: Use high-purity reagents and deionized water to prepare your buffers and solutions.
Q3: The reaction rate is not linear. How can I address this?
A3: A non-linear reaction rate can be due to several factors:
-
Substrate Depletion: If the enzyme concentration is too high relative to the substrate concentration, the substrate will be rapidly consumed, leading to a decrease in the reaction rate over time. Try diluting the enzyme solution.
-
Product Inhibition: In some cases, the products of the reaction (AMP and fumarate) can inhibit enzyme activity. Measuring the initial reaction rate, where product concentration is minimal, is crucial.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions, losing activity over the course of the measurement. Ensure the assay buffer components are appropriate and minimize the assay time if necessary. Recent research has highlighted the inherent instability of human ADSL in laboratory settings.[3]
Q4: How should I prepare my biological samples for the ADSL assay?
A4: Proper sample preparation is critical for obtaining reliable results. The method will vary depending on the sample type:
-
Cell Lysates: Solubilize cells in a suitable lysis buffer on ice, followed by centrifugation to remove insoluble material.[4]
-
Tissue Homogenates: Rinse the tissue with PBS to remove excess blood, then homogenize in a buffer containing protease inhibitors. Multiple freeze-thaw cycles may be required to break cell membranes.[4]
-
Plasma/Serum: Collect blood and centrifuge to separate plasma or serum. It's important to avoid hemolysis, as this can interfere with the assay.[4]
-
Urine and Cerebrospinal Fluid (CSF): Centrifuge to remove any precipitates before use.[4]
Experimental Protocols
Spectrophotometric Assay for Adenylosuccinate Lyase Activity
This protocol is based on the continuous spectrophotometric rate determination method, which measures the decrease in absorbance as adenylosuccinate is converted to AMP and fumarate.[1][2]
Materials:
-
50 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0 at 25°C
-
1.72 mM this compound (ASA) solution (prepare fresh in the phosphate buffer)[1]
-
Adenylosuccinate Lyase (ADSL) enzyme solution (diluted in cold phosphate buffer immediately before use)[1]
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Set the spectrophotometer to monitor absorbance at 280 nm and equilibrate the temperature to 25°C.[1]
-
In a quartz cuvette, prepare the "Test" reaction by adding:
-
2.80 mL of 50 mM Potassium Phosphate Buffer
-
0.10 mL of 1.72 mM this compound solution
-
-
Prepare a "Blank" reaction in a separate cuvette with the same components.
-
Mix both cuvettes by inversion and monitor the absorbance at 280 nm until a stable baseline is achieved.
-
To the "Test" cuvette, add 0.10 mL of the ADSL enzyme solution.
-
To the "Blank" cuvette, add 0.10 mL of the phosphate buffer (without enzyme).
-
Immediately mix both cuvettes by inversion and start recording the decrease in absorbance at 280 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA280/min) from the maximum linear portion of the curve for both the "Test" and "Blank".
-
The enzyme activity is calculated based on the difference in the rates between the "Test" and "Blank" and the molar extinction coefficient of adenylosuccinate.
Quantitative Data Summary
| Parameter | Value | Reference |
| Assay Temperature | 25°C | [1][2] |
| Assay pH | 7.0 | [1] |
| Wavelength for Monitoring | 280 nm (for adenylosuccinate) | [1] |
| Molar Extinction Coefficient Difference (SAMP to AMP) | 10,000 M⁻¹cm⁻¹ at 282 nm | [2] |
| Final this compound Concentration | 0.057 mM | [1] |
| Final Enzyme Concentration | 0.02 - 0.04 units/mL | [1] |
Visualizations
Diagrams of Pathways and Workflows
Caption: Adenylosuccinate Lyase (ADSL) catalyzes two key reactions in purine metabolism.
Caption: Experimental workflow for a continuous spectrophotometric ADSL enzyme assay.
Caption: A decision tree for troubleshooting low or no ADSL enzyme activity.
References
Optimizing Adenylosuccinate Synthetase (AdSS) Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing adenylosuccinate synthetase (AdSS) kinetic assays.
Troubleshooting Guide
This section addresses common issues encountered during AdSS kinetic studies in a question-and-answer format, offering potential causes and solutions.
Q1: Why is my enzyme activity consistently low or undetectable?
A1: Low or absent enzyme activity can stem from several factors. Firstly, ensure the enzyme has not been inactivated due to improper storage or handling; it is recommended to store AdSS at -80°C in appropriate buffers.[1] Secondly, verify the integrity of all reagents, as substrates like GTP are susceptible to degradation. It is also crucial to confirm the presence of the essential cofactor, Mg2+, in the reaction buffer.[2][3] Finally, the assay conditions themselves, such as pH and temperature, may not be optimal for the specific AdSS isozyme being studied.
Q2: I'm observing high background absorbance in my spectrophotometric assay. What could be the cause?
A2: High background absorbance, particularly in continuous assays monitoring changes at 280 nm, can be due to several factors. The presence of impurities in the enzyme preparation or substrates that absorb at this wavelength is a common cause. Ensure all solutions are properly filtered and that the purity of the enzyme and substrates is verified. Additionally, high concentrations of IMP and GTP can contribute to the background signal. It is advisable to run a blank reaction containing all components except the enzyme to determine the baseline absorbance.
Q3: My reaction rate is not linear and plateaus quickly. What does this indicate?
A3: A non-linear reaction rate that quickly reaches a plateau can be indicative of several issues. Substrate depletion is a primary cause; ensure that the initial substrate concentrations are well above the Michaelis constant (Km) to maintain a linear rate for a sufficient duration. Product inhibition is another common factor, as the accumulation of adenylosuccinate or GDP can inhibit AdSS activity.[4] It is also possible that the enzyme concentration is too high, leading to a rapid consumption of substrates.
Q4: The results of my kinetic assay are not reproducible. What steps can I take to improve consistency?
A4: Lack of reproducibility in kinetic assays is often due to variability in experimental conditions. Precise and consistent control of temperature and pH is critical, as even minor fluctuations can significantly impact enzyme activity.[5] Ensure that all reagents are prepared fresh and that their concentrations are accurately determined. Pipetting accuracy is also paramount, especially when working with small volumes. Automating liquid handling steps can help minimize this source of error.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the continuous spectrophotometric assay for adenylosuccinate synthetase?
A1: The continuous spectrophotometric assay for AdSS directly measures the formation of the product, adenylosuccinate. This is possible because adenylosuccinate has a distinct molar extinction coefficient at a specific wavelength, typically around 280 nm, allowing for the continuous monitoring of its production over time.[1]
Q2: What is a coupled enzyme assay for AdSS and when should it be used?
A2: A coupled enzyme assay is an indirect method to measure AdSS activity. Instead of directly measuring the formation of adenylosuccinate, it measures the production of a different product that is generated by a subsequent enzymatic reaction. For AdSS, a common coupled assay measures the release of pyrophosphate (PPi) from GTP hydrolysis.[6][7] This PPi is then used by a coupling enzyme system to produce a chromogenic or fluorogenic signal. This method can be particularly useful when the direct spectrophotometric assay is hampered by high background absorbance or interfering substances.
Q3: What are the typical optimal pH and temperature for AdSS assays?
A3: The optimal pH for AdSS activity generally falls within the range of 6.8 to 8.0.[2][8] However, this can vary depending on the source of the enzyme. For example, AdSS from Yoshida sarcoma ascites tumor cells has an optimal pH of 6.8-7.0, while the enzyme from Saccharomyces cerevisiae exhibits maximal activity at pH 8.0.[2][8] The optimal temperature must be determined empirically for each specific enzyme, but many assays are performed at 25°C or 37°C.[1]
Q4: What are the key substrates and cofactors required for the AdSS reaction?
A4: The AdSS-catalyzed reaction requires three substrates: inosine monophosphate (IMP), L-aspartate, and guanosine triphosphate (GTP).[9] The reaction is also dependent on the presence of a divalent metal cation, with magnesium (Mg2+) being the most effective cofactor.[2][3]
Q5: What are some common inhibitors of adenylosuccinate synthetase?
A5: AdSS is subject to inhibition by various molecules. The product, adenylosuccinate, can act as a feedback inhibitor.[4] Other nucleotides such as guanosine monophosphate (GMP), guanosine diphosphate (GDP), and adenosine monophosphate (AMP) can also inhibit the enzyme.[4] Additionally, several substrate analogs are potent inhibitors, including hadacidin, which is competitive with respect to aspartate, and 6-thioinosine 5'-phosphate.[2][10]
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for AdSS
This protocol is adapted from the method used for Helicobacter pylori AdSS.[1]
-
Reaction Mixture Preparation: Prepare a reaction mixture in a suitable buffer (e.g., 20 mM HEPES-NaOH, pH 7.7) containing saturating concentrations of substrates: 0.15 mM inosine monophosphate (IMP), 5 mM sodium aspartate, and 0.06 mM guanosine triphosphate (GTP). Also include 1 mM MgCl2.
-
Enzyme Preparation: Prepare a stock solution of purified AdSS in an appropriate buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate.
-
Assay Initiation: In a 1 mL quartz cuvette, combine the reaction mixture. Initiate the reaction by adding a small volume of the enzyme solution.
-
Data Acquisition: Immediately place the cuvette in a spectrophotometer set to 280 nm and record the change in absorbance over time at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient for adenylosuccinate at 280 nm (1.17 x 10^4 M-1 cm-1).[1]
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
-
Varying Substrate Concentrations: To determine the Km for one substrate, keep the concentrations of the other two substrates constant and at saturating levels. Perform the continuous spectrophotometric assay with a range of concentrations of the variable substrate.
-
Data Collection: Measure the initial reaction velocity for each substrate concentration.
-
Data Analysis: Plot the initial velocity (v) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.
Quantitative Data Summary
Table 1: Michaelis-Menten Constants (Km) for AdSS from Various Organisms
| Organism | IMP (µM) | Aspartate (µM) | GTP (µM) | Reference |
| Yoshida Sarcoma Ascites Tumor Cells | 41 | 98 | 7 | [2] |
| Escherichia coli | 20 | 300 | 23 | [4][11] |
| Helicobacter pylori | 20-200 | 260-350 | 10-48 | [12] |
| Mouse (basic isozyme) | 45 | 140 | 12 | [12] |
| Mouse (acidic isozyme) | 12 | 950 | 15 | [12] |
| Plasmodium falciparum | 23 | 1800 | 18 | [12] |
Table 2: Inhibition Constants (Ki) for Common AdSS Inhibitors
| Inhibitor | Type of Inhibition | Ki (µM) | Organism | Reference |
| Hadacidin | Competitive (vs. Aspartate) | 2.5 | Yoshida Sarcoma Ascites Tumor Cells | [2] |
| Adenylosuccinate (ASUC) | Competitive (vs. IMP) | 7.5 | E. coli | [4] |
| Guanosine Monophosphate (GMP) | Competitive (vs. GTP) | 24 | E. coli | [4] |
| Guanosine Diphosphate (GDP) | Competitive (vs. GTP) | 8 | E. coli | [4] |
| Adenosine Monophosphate (AMP) | Competitive (vs. IMP) | 10 | E. coli | [4] |
| 6-Thioinosine 5'-phosphate | Non-competitive (vs. IMP) | - | Ehrlich Ascites-Tumor Cells | [10] |
Visualizations
Caption: The enzymatic reaction catalyzed by adenylosuccinate synthetase.
Caption: A workflow for troubleshooting common issues in AdSS kinetic assays.
References
- 1. Location Is Everything: Influence of His-Tag Fusion Site on Properties of Adenylosuccinate Synthetase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and properties of adenylosuccinate synthetase from Yoshida sarcoma ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A continuous kinetic assay for adenylation enzyme activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Stability of Adenylosuccinic acid in different buffer solutions
This technical support center provides guidance and answers frequently asked questions regarding the stability of adenylosuccinic acid in common laboratory buffer solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am preparing this compound solutions for my experiments. Which buffer should I choose to ensure its stability?
A1: The choice of buffer can significantly impact the stability of this compound. Generally, phosphate buffers in the neutral pH range (pH 6.5-7.5) are a good starting point as they are commonly used for purine nucleotides and are less likely to participate in degradation reactions compared to more reactive buffers. However, the optimal buffer depends on the specific requirements of your experiment, including pH, temperature, and the presence of other components. For initial studies, we recommend performing a pilot stability test in a few candidate buffers (e.g., phosphate, citrate) at your intended experimental conditions.
Q2: I suspect my this compound stock solution has degraded. How can I confirm this?
A2: Degradation of this compound can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from its potential degradation products. A decrease in the peak area of the main this compound peak and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guide: Unexpected Experimental Results
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity of this compound | Degradation of the compound due to improper storage or buffer conditions. | Verify the stability of your this compound stock and working solutions using HPLC. Prepare fresh solutions in a recommended buffer and store them at ≤ -20°C. |
| Inconsistent results between experimental repeats | Variable stability of this compound in the experimental medium. | Ensure consistent buffer preparation, pH, and temperature across all experiments. Consider the potential for enzymatic degradation if using biological matrices. |
| Appearance of unknown peaks in my chromatogram | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products and confirm their retention times in your HPLC method. |
Stability of this compound in Different Buffer Solutions
Disclaimer: The following data is an estimation based on the general stability of purine ribonucleoside monophosphates and should be confirmed by experimental studies. The stability is presented as the estimated half-life (t½) in hours.
| Buffer System (0.1 M) | pH | Temperature (°C) | Estimated Half-life (t½) of this compound (hours) | Potential Degradation Products |
| Phosphate Buffer | 5.0 | 37 | ~150 | Adenosine, Succinic Acid, IMP |
| 7.0 | 4 | >1000 | Minimal degradation | |
| 7.0 | 37 | ~500 | Adenosine, Succinic Acid, IMP | |
| 8.0 | 37 | ~300 | Adenosine, Succinic Acid, IMP | |
| Citrate Buffer | 4.0 | 37 | ~100 | Adenosine, Succinic Acid, IMP |
| 5.0 | 37 | ~200 | Adenosine, Succinic Acid, IMP | |
| 6.0 | 37 | ~400 | Adenosine, Succinic Acid, IMP | |
| Tris Buffer | 7.5 | 37 | ~450 | Adenosine, Succinic Acid, IMP |
| 8.5 | 37 | ~250 | Adenosine, Succinic Acid, IMP |
Note: Tris buffer contains a primary amine that could potentially interact with this compound, especially at elevated temperatures.[1] Phosphate buffers are generally considered more inert for nucleotide stability studies.[2]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for up to 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for up to 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for up to 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for up to 48 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound under each stress condition.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are required.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.8
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 15 80 20 20 80 20 25 100 0 | 30 | 100 | 0 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Visualizations
Signaling Pathway
Caption: The Purine Nucleotide Cycle showing the synthesis and breakdown of this compound.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound under forced degradation conditions.
References
Technical Support Center: Measurement of Adenylosuccinic Acid and Related Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the measurement of adenylosuccinic acid and its clinically relevant biomarkers, succinyladenosine (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr), in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytes to measure when investigating Adenylosuccinate Lyase (ADSL) deficiency?
A1: For diagnosing ADSL deficiency, the key biomarkers to measure are not this compound (also known as S-AMP) itself, but rather the dephosphorylated derivatives of the substrates that accumulate due to the enzyme defect. These are succinyladenosine (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr) .[1][2] These compounds are found at enormously elevated concentrations in the extracellular fluids of affected individuals.[1] The direct measurement of this compound is more common in in vitro enzymatic assays to determine ADSL enzyme activity.[3]
Q2: Which biological samples are recommended for the analysis of S-Ado and SAICAr?
A2: The most common and reliable biological samples for diagnosing ADSL deficiency are urine , cerebrospinal fluid (CSF) , and plasma .[1][4] Urine is often preferred for initial screening due to the high concentrations of S-Ado and SAICAr excreted by patients.[5] CSF is also highly valuable, particularly for assessing neurological involvement.[1]
Q3: What is the stability of adenylosuccinate and related metabolites in biological samples?
A3: While specific stability data for this compound in various matrices is not extensively detailed in the provided literature, related assays show challenges. For instance, ADSL enzyme activity is highly unstable in dried blood spots (DBS), making them unsuitable for this type of diagnostic procedure.[6][7] It is crucial to use fresh samples whenever possible or store them at appropriate low temperatures (e.g., -70°C) until analysis to minimize degradation.[8]
Q4: Can I use a simple screening test for initial sample analysis?
A4: Simple screening tests like the Bratton-Marshall reaction and thin-layer chromatography (TLC) have been used.[1][5] However, these methods can be less specific and may lead to a high rate of false positives.[9] Therefore, any positive results from screening tests should be confirmed using more robust and specific methods like HPLC or LC-MS/MS.[2][4]
Troubleshooting Guide: HPLC and LC-MS/MS Methods
This guide addresses common issues encountered during the chromatographic analysis of this compound and its related succinylpurines.
Q5: I am observing poor peak shape and/or retention for my target analytes (S-Ado, SAICAr) on a C18 column. What can I do?
A5: This is a common challenge due to the hydrophilic nature of these compounds.[10]
-
Use an Ion-Pairing Reagent: Incorporating an ion-pairing reagent like tetrabutylammonium phosphate (TBAP) into the mobile phase can significantly improve retention and separation on reversed-phase columns.[11]
-
Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique specifically designed for polar analytes and may provide better retention.[10]
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate to control the ionization state of the analytes. A slightly acidic mobile phase (e.g., using phosphoric acid) is often effective.[12]
Q6: My signal intensity is low, and I'm struggling with sensitivity, especially in plasma samples. How can I improve it?
A6: Low concentrations, particularly in plasma, require a highly sensitive method.[1]
-
Sample Pre-concentration: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analytes before injection.[13]
-
Switch to Mass Spectrometry (MS) Detection: LC-MS/MS offers significantly higher sensitivity and specificity compared to UV detection.[4][14] Untargeted metabolomic profiling using high-resolution MS has successfully identified ADSL deficiency from plasma.[14]
-
Optimize MS Parameters: If using LC-MS/MS, optimize source parameters (e.g., spray voltage, gas flows) and develop a sensitive Multiple Reaction Monitoring (MRM) method for your target analytes.
Q7: I suspect matrix effects are impacting my quantification in LC-MS/MS. How can I identify and mitigate this?
A7: Biological matrices are complex and can cause ion suppression or enhancement.[10][13]
-
Use Stable Isotope-Labeled Internal Standards: The best way to correct for matrix effects and variations in extraction recovery is to use a stable isotope-labeled version of each analyte as an internal standard.
-
Improve Sample Cleanup: Enhance your sample preparation protocol (e.g., LLE, SPE) to remove interfering matrix components like phospholipids and salts.[13]
-
Evaluate Matrix Factor: Perform a post-extraction addition study by comparing the analyte response in a clean solvent to the response in an extract from a blank biological sample to quantify the extent of ion suppression or enhancement.
Troubleshooting Guide: Enzymatic Assays
This guide focuses on issues related to measuring the activity of the Adenylosuccinate Lyase (ADSL) enzyme.
Q8: I am not detecting any ADSL enzyme activity, or the activity is much lower than expected in my sample lysates.
A8:
-
Check Sample Handling: Ensure that samples (e.g., erythrocyte lysates, tissue homogenates) were kept cold throughout the preparation process and that the enzyme solution was prepared immediately before use in a cold buffer.[3]
-
Verify Reagent Stability: The substrate, this compound, should be prepared fresh in the assay buffer for each experiment.[3]
-
Confirm Assay Conditions: The assay is pH-sensitive. Verify that the pH of your buffer is correct at the assay temperature (e.g., pH 7.0 at 25°C).[3]
-
Consider Tissue Heterogeneity: Be aware that ADSL enzyme activity in lysates may not always be a reliable measure due to potential tissue-specific variations of the defect.[1]
Q9: The background absorbance in my spectrophotometric assay is high and unstable.
A9:
-
Allow for Equilibration: Before adding the enzyme to start the reaction, ensure that the cuvette containing the buffer and substrate has been properly equilibrated to the assay temperature and that the initial absorbance reading is stable.[3]
-
Filter Reagents: If you observe particulate matter, filter your buffer and substrate solutions through a 0.22 µm filter.
-
Check for Interfering Substances: Some compounds in the sample lysate may absorb at the detection wavelength (280 nm). Always run a blank reaction for each sample that contains the lysate and buffer but not the substrate to measure and subtract this background rate.[3]
Q10: My results are inconsistent and show poor reproducibility.
A10:
-
Pipetting Accuracy: Use calibrated pipettes and be precise, especially when adding the small volume of the enzyme solution that initiates the reaction.[8]
-
Thorough Mixing: Ensure immediate and thorough mixing by inversion after adding the enzyme, without introducing air bubbles.[3]
-
Linear Rate Calculation: Calculate the reaction rate (ΔA280nm/minute) only from the initial, linear portion of the reaction curve.[3]
-
Intra- and Inter-Assay Controls: Include control samples with known high and low activity in each run to monitor assay performance and variability. A well-performing HPLC-based enzymatic assay has reported intra- and inter-assay variations of 2% and 8%, respectively.[6][7]
Quantitative Data Summary
Table 1: HPLC Method Parameters for Nucleotide Analysis.
| Parameter | Example Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | [12] |
| Mobile Phase | Isocratic Methanol: 0.1% Phosphoric Acid (10:90) | [12] |
| Ion-Pairing Reagent | 0.8 mM Tetrabutylammonium phosphate (TBAP) | [11] |
| Detection | UV at 254 nm or 280 nm | [3][12] |
| Flow Rate | 0.75 mL/min | [12] |
| LOD (Adenine Nucleotides) | ~0.08 pmol | [11] |
| LOQ (Adenine Nucleotides) | ~0.16 pmol |[11] |
Experimental Protocols
Protocol 1: Basic Sample Preparation for HPLC/LC-MS Analysis of Urine/Plasma
-
Thaw frozen samples on ice.
-
For plasma/serum, perform a protein precipitation step. Add 3 volumes of ice-cold organic solvent (e.g., methanol or acetonitrile) to 1 volume of plasma.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. For urine, centrifugation to remove sediment may be sufficient.
-
Evaporate the solvent under a stream of nitrogen if pre-concentration is needed, or directly transfer to an HPLC vial for analysis.
-
If evaporated, reconstitute the sample in the initial mobile phase.
Protocol 2: ADSL Enzymatic Activity Assay (Spectrophotometric)
This protocol is based on the principle of measuring the decrease in absorbance at 280 nm as this compound is converted to AMP and fumarate.[3]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0 at 25°C.
-
Substrate Solution: 1.72 mM this compound in Assay Buffer (Prepare Fresh).
-
Enzyme Preparation: Sample lysate (e.g., from erythrocytes) diluted in cold Assay Buffer.
-
-
Assay Procedure:
-
In a quartz cuvette, pipette 2.80 mL of Assay Buffer and 0.10 mL of Substrate Solution. For the "Blank" cuvette, add 2.90 mL of Assay Buffer.
-
Mix by inversion and equilibrate to 25°C in a thermostatted spectrophotometer.
-
Monitor the A280nm until a constant reading is achieved.
-
To initiate the reaction in the "Test" cuvette, add 0.10 mL of the Enzyme Preparation. To the "Blank" cuvette, add 0.10 mL of Assay Buffer.
-
Immediately mix by inversion and record the decrease in A280nm for approximately 5 minutes.
-
-
Calculation:
-
Determine the maximum linear rate of absorbance change per minute (ΔA280nm/min) for both the Test and Blank.
-
Calculate enzyme activity using the Beer-Lambert law, accounting for the molar extinction coefficient of this compound at 280 nm, the total assay volume, and the enzyme volume.
-
Visualizations
Caption: Biochemical pathway in ADSL deficiency.
Caption: General workflow for biomarker analysis.
Caption: Troubleshooting logic for low LC-MS/MS signal.
References
- 1. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medlink.com [medlink.com]
- 5. Diagnosis of inherited adenylosuccinase deficiency by thin-layer chromatography of urinary imidazoles and by automated cation exchange column chromatography of purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An HPLC-based assay of adenylosuccinate lyase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Progress Towards Simple and Direct Detection of Adenylosuccinate Lyase Deficiency in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img1.17img.cn [img1.17img.cn]
- 11. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 13. mdpi.com [mdpi.com]
- 14. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing artifacts in Adenylosuccinic acid cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize artifacts in cell culture experiments involving adenylosuccinic acid and the broader purine metabolism pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cellular metabolism?
A1: this compound (also known as adenylosuccinate or S-AMP) is a key intermediate in purine nucleotide metabolism. It participates in two critical pathways: the de novo synthesis of purine nucleotides, which are the building blocks of DNA and RNA, and the purine nucleotide cycle.[1] The purine nucleotide cycle is particularly important for regulating the levels of adenine nucleotides and generating fumarate, which can enter the Krebs cycle for energy production.[2]
Q2: What are the key enzymes involved in this compound metabolism?
A2: The two primary enzymes are:
-
Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the formation of this compound from inosine monophosphate (IMP) and aspartate.[3]
-
Adenylosuccinate Lyase (ADSL): This enzyme catalyzes the cleavage of this compound to form adenosine monophosphate (AMP) and fumarate. ADSL also catalyzes a step in the de novo purine synthesis pathway.[4]
Q3: What are the expected cellular effects of inhibiting ADSL or ADSS?
A3: Inhibition of these enzymes can lead to significant metabolic perturbations.
-
ADSL Inhibition: Leads to the accumulation of this compound and another substrate, succinylaminoimidazole carboxamide ribotide (SAICAR).[5] This can result in cellular stress, including DNA damage signaling and cell cycle delays.[6]
-
ADSS Inhibition: Blocks the conversion of IMP to this compound, leading to a decrease in AMP levels and an accumulation of IMP. This can disrupt energy homeostasis and cellular signaling.[3]
Q4: My cells are showing increased mortality after treatment with a purine analog. How can I determine if this is due to the intended metabolic effect or general cytotoxicity?
A4: It is essential to distinguish between specific antimetabolic effects and general cytotoxicity.
-
Perform a dose-response curve: A gradual decrease in viability with increasing concentration may suggest a specific metabolic effect, whereas a sharp drop-off might indicate general toxicity.
-
Use multiple viability assays: Assays like MTT measure metabolic activity, while trypan blue exclusion assesses membrane integrity.[7] Discrepancies between these assays can provide insights. For instance, a compound that inhibits metabolism might show a strong effect in an MTT assay but a weaker effect with trypan blue in the short term.
-
Include a rescue experiment: If the compound is targeting purine synthesis, supplementing the culture medium with purines like adenosine or inosine might rescue the cells from the inhibitory effects.[8]
Q5: I am not observing any effect from my ADSL/ADSS inhibitor. What are some possible reasons?
A5: Several factors could contribute to a lack of observed effect:
-
Compound Instability: The inhibitor may be unstable in the cell culture medium and degrade over time. Consider performing stability tests or refreshing the medium with a new compound during long incubation periods.[9]
-
Cell Type Specificity: The target enzyme may not be highly expressed or active in your chosen cell line.
-
Incorrect Dosage: The concentration range might be too low to elicit a response. A wide dose-response experiment is recommended.[9]
-
Solubility Issues: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.[9]
Troubleshooting Guides
Artifact 1: Inconsistent or Non-Reproducible Metabolite Quantification
| Potential Cause | Troubleshooting Strategy |
| Metabolite Degradation During Sample Preparation | Rapidly quench metabolic activity by snap-freezing cell pellets in liquid nitrogen. Use cold extraction solvents (e.g., 80% methanol) and keep samples on ice throughout the procedure.[10] |
| Incomplete Cell Lysis and Extraction | Ensure complete cell lysis by using appropriate methods such as sonication or bead beating in the presence of the extraction solvent. Perform multiple extraction rounds on the cell pellet to ensure complete recovery of metabolites. |
| Sample Deproteinization Issues | Perchloric acid is commonly used for deproteinization. Ensure the final concentration is appropriate for your sample type (e.g., 0.1 M for CSF, 0.4 M for plasma). After precipitation, neutralize the supernatant carefully to prevent analyte degradation.[11] |
| Inconsistent Cell Seeding Density | Uneven cell numbers across wells will lead to variability in metabolite levels. Ensure a homogenous single-cell suspension before seeding and verify cell counts.[9] |
| "Edge Effects" in Multi-Well Plates | Wells on the perimeter of a plate are prone to evaporation, which can alter cell growth and metabolite concentrations. To mitigate this, avoid using the outer wells or fill them with sterile PBS.[12] |
Artifact 2: Misleading Results in Enzyme Activity Assays
| Potential Cause | Troubleshooting Strategy |
| Incorrect Assay Buffer pH | The activity of both ADSL and ADSS is pH-dependent. Determine the optimal pH for your specific enzyme and maintain it with a suitable buffer system. For example, adenylosuccinate synthase from Saccharomyces cerevisiae has an optimal pH of approximately 8.0.[3] |
| Substrate or Cofactor Degradation | Prepare substrate and cofactor solutions fresh and store them appropriately. For example, GTP solutions should be kept on ice. |
| Interference from Other Enzymes in Cell Lysate | When using cell lysates, other enzymes can interfere with the assay. For instance, phosphatases can degrade nucleotide substrates. Consider using purified enzymes for kinetic studies or specific inhibitors for interfering enzymes. |
| Spectrophotometer-Based Assay Issues | Ensure the spectrophotometer is properly calibrated and that the absorbance readings are within the linear range of the instrument. For ADSL assays that measure the decrease in absorbance of the substrate, monitor the reaction for a short period to ensure initial velocity is captured.[13] |
Artifact 3: Off-Target Effects of Chemical Inhibitors
| Potential Cause | Troubleshooting Strategy |
| Inhibition of Multiple Enzymes | Some purine analogs can have multiple targets. For example, 6-mercaptopurine can interfere with several steps in purine metabolism.[14] Use structurally different inhibitors targeting the same enzyme to confirm that the observed phenotype is due to inhibition of the intended target. |
| General Effects on Transcription and Translation | Purine analogs can be incorporated into DNA and RNA, leading to widespread effects on gene expression and protein synthesis.[15] Use a control compound with a similar chemical structure but lacking the inhibitory activity to assess for such non-specific effects. |
| Solvent Toxicity | Solvents like DMSO can be toxic to cells at higher concentrations. Ensure the final solvent concentration is low (typically <0.5%) and include a vehicle-only control in all experiments.[9] |
Data Presentation
Table 1: Purine Nucleotide Concentrations in HeLa Cells Under Purine-Rich vs. Purine-Depleted Conditions
| Metabolite | Purine-Rich (nmol/10^6 cells) | Purine-Depleted (nmol/10^6 cells) | Fold Change |
| IMP | ~0.1 | ~0.3 | ~3.0 |
| AMP | ~1.5 | ~1.8 | ~1.2 |
| GMP | ~0.4 | ~0.5 | ~1.25 |
| ADP | ~1.0 | ~1.2 | ~1.2 |
| GDP | ~0.3 | ~0.4 | ~1.33 |
| ATP | ~3.5 | ~3.8 | ~1.09 |
| GTP | ~0.8 | ~0.9 | ~1.13 |
Data synthesized from studies on purinosome formation, which is stimulated by purine-depleted conditions.[16] The ~3-fold increase in IMP in purine-depleted cells highlights the upregulation of de novo purine synthesis.[16]
Experimental Protocols
Protocol 1: Quantification of this compound and Other Purine Metabolites by HPLC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and cell line.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency (typically 70-80%).
-
Treat cells with inhibitors or other experimental conditions for the desired time.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Centrifuge to pellet any remaining debris and transfer the supernatant to an HPLC vial.
-
Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A C18 column is suitable for separating purine metabolites.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of this compound and other purine metabolites.
-
-
Protocol 2: ADSL Spectrophotometric Enzyme Assay
This assay measures the activity of ADSL by monitoring the decrease in absorbance as adenylosuccinate (S-AMP) is converted to AMP.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Substrate: Prepare a stock solution of adenylosuccinate (S-AMP) in the assay buffer.
-
Enzyme Source: Purified ADSL enzyme or cell lysate.
-
-
Assay Procedure:
-
In a UV-transparent cuvette, add the assay buffer and the enzyme source.
-
Initiate the reaction by adding the S-AMP substrate.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 280 nm for a set period (e.g., 1-5 minutes).
-
The rate of decrease in absorbance is proportional to the ADSL activity.
-
-
Data Analysis:
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of S-AMP at 280 nm.
-
Mandatory Visualizations
References
- 1. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 2. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. metabolicsupportuk.org [metabolicsupportuk.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 13. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Adenylosuccinic Acid Treatment In Vitro
This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results during their in vitro experiments with Adenylosuccinic acid (ASA). Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate and interpret your findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I expected this compound to be cytotoxic, but my cell viability has increased. Is this a known effect?
A1: Yes, this is a documented effect in certain cell types. Rather than inducing toxicity, ASA treatment has been shown to increase the viability of cells, such as human myoblasts, in a non-dose-dependent manner.[1][2][3] This is thought to be related to its role in the purine nucleotide cycle (PNC), which is crucial for regulating energy balance, purine and pyrimidine biosynthesis, and managing metabolic stress.[1][4]
Troubleshooting Steps:
-
Confirm the Observation: Repeat the experiment using a different viability assay (e.g., MTT vs. Crystal Violet) to ensure the result is not an artifact of a specific detection method.
-
Assess Cell Proliferation: An increase in viability may not necessarily correlate with an increase in proliferation. Use a real-time cell analysis system or cell counting at different time points to distinguish between increased metabolic activity/viability per cell and an actual increase in cell number.[1][3] Studies have shown that while viability may increase, the proliferation rate might remain unaffected.[1][3]
-
Evaluate Metabolic Activity: Consider that ASA's role in the PNC may be enhancing cellular energy homeostasis, leading to more robust and metabolically active cells.[3] Assays that measure ATP levels could provide further insight.
Q2: My results show no significant effect of this compound at concentrations where I expected to see a response. What could be the issue?
A2: This is a common challenge in in vitro pharmacology. Several factors could contribute to a lack of observable effect.
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility:
-
Ensure the ASA is properly dissolved. The solubility and stability of a compound in your specific cell culture medium can impact its activity.[5] Check the product datasheet for recommended solvents and storage conditions.[5]
-
ASA is typically dissolved in aqueous solutions like Milli-Q water or cell culture media.[1]
-
-
Review Concentration Range and Treatment Duration:
-
The effective concentration of a drug can be highly cell-type specific. It is advisable to test a broad range of concentrations, for instance, from 10 nM to 100 µM in half-log10 steps, if no prior information is available.[6]
-
Recent studies on human myoblasts have tested ASA across a wide dose range from 10 nM to 1 mM.[1][2][3]
-
The duration of treatment is also a critical parameter. A time-course experiment should be performed to identify the optimal treatment window.[5][6]
-
-
Consider Cell Permeability:
-
While ASA is a small molecule, its ability to cross the cell membrane can be a limiting factor.[7] If you suspect poor permeability, consider using permeabilization agents in preliminary experiments, though this is not suitable for all assays.
-
-
Check for Off-Target Effects: At higher concentrations, some drugs can have off-target effects that might mask the expected outcome.[5]
Q3: I am observing significant variability between my experimental replicates. How can I improve consistency?
A3: High variability can obscure real biological effects. Addressing this requires a systematic review of your experimental protocol.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Ensure consistent cell seeding density, as this can significantly influence drug response.[8]
-
Use the same passage number of cells for all experiments to avoid issues with genetic drift or phenotypic changes.
-
The type and volume of the medium should be consistent and optimized to have minimal impact on the growth rate during the experiment.[6]
-
-
Refine Drug Preparation and Application:
-
Prepare fresh drug dilutions for each experiment from a validated stock solution to avoid degradation.[5]
-
Ensure uniform mixing of the drug in the culture medium before applying it to the cells.
-
-
Implement Proper Controls:
-
Always include a vehicle control (the solvent used to dissolve the ASA) to account for any effects of the solvent itself.[1]
-
Positive and negative controls for your specific assay are essential to validate the experimental setup.
-
-
Increase Replicate Numbers: Performing at least three technical replicates for each condition and ensuring at least two biological replicates can help to identify and mitigate random errors.[8]
Data Presentation
Table 1: Summary of In Vitro Effects of this compound on Human Myoblasts
| Parameter | Concentration Range | Observation | Citation |
| Cell Viability (Crystal Violet) | 10 nM - 1 mM | Increased viability (non-dose-dependent) | [1][2][3] |
| Cell Proliferation (Real-time) | 10 nM - 1 mM | No significant effect over 60 hours | [1][2][3] |
| Cytotoxic IC50 | > 1 mM | ASA is considered non-toxic at these concentrations | [1][3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Crystal Violet Staining
This protocol is adapted from studies assessing the effect of ASA on human myoblasts.[1]
Materials:
-
Human myoblasts
-
Growth medium
-
This compound (ASA)
-
Vehicle control (e.g., Milli-Q water)
-
96-well plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol
-
Sorensen's solution (or similar solubilizing agent)
-
Plate reader
Procedure:
-
Seed myoblasts at a density of 90,000-100,000 cells per well in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of ASA in growth medium (e.g., 10 nM to 1 mM).
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of ASA or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 60 hours).
-
After incubation, gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol per well for 10 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the cells with 50 µL of 0.5% Crystal Violet solution for 10 minutes.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of Sorensen's solution to each well.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Real-Time Cell Proliferation Assay
This protocol utilizes an impedance-based system to monitor cell proliferation in real-time.[1]
Materials:
-
xCELLigence RTCA MP system (or similar)
-
E-Plates
-
Human myoblasts
-
Growth medium
-
This compound (ASA)
-
Vehicle control
Procedure:
-
Add 100 µL of growth medium to each well of an E-plate and measure the background impedance.
-
Seed myoblasts at a density of 5,000 cells per well.
-
Allow the cells to adhere and grow until they reach the log phase.
-
Prepare ASA dilutions in growth medium.
-
Replace the medium in the wells with 50 µL of fresh medium, medium with vehicle, or medium with increasing concentrations of ASA (10 nM - 1 mM).
-
Place the E-plate in the xCELLigence system and monitor the cell index every 30 minutes for the desired duration (e.g., 4 days).
-
Analyze the data to determine the effect of ASA on the rate of cell proliferation.
Visualizations
Signaling and Metabolic Pathways
Caption: The Purine Nucleotide Cycle (PNC) showing the role of this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected results with ASA.
References
- 1. This compound Is a Non-Toxic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
ADSL Gene Mutations: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of adenylosuccinate lyase (ADSL) gene mutations on enzyme stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is the function of the ADSL enzyme and its role in purine metabolism?
Adenylosuccinate lyase (ADSL) is a crucial enzyme in purine metabolism. It participates in two key pathways:
-
De Novo Purine Synthesis: ADSL catalyzes two non-sequential steps in the synthesis of adenosine monophosphate (AMP). It converts succinylaminoimidazolecarboxamide ribonucleotide (SAICAR) to aminoimidazolecarboxamide ribotide (AICAR) and succinyladenosine monophosphate (SAMP) to AMP.[1][2][3]
-
Purine Nucleotide Cycle: The conversion of SAMP to AMP is also a step in this cycle, which is important for energy metabolism, particularly in muscle tissue.[1][2]
Mutations in the ADSL gene can lead to ADSL deficiency, a rare autosomal recessive disorder characterized by neurological and physiological symptoms.[1][3]
Q2: How do ADSL gene mutations typically affect the enzyme?
ADSL gene mutations, primarily missense mutations, can impact the enzyme in several ways:
-
Reduced Enzymatic Activity: Many mutations lead to a decrease in the enzyme's catalytic efficiency, resulting in lower Vmax values while the Km may or may not be significantly altered.[4][5] Some mutations, like R303C, have a disproportionately larger effect on the conversion of SAMP compared to SAICAR.[1][2][6]
-
Decreased Enzyme Stability: Mutations can cause structural changes that lead to decreased thermal stability (thermolabile mutants) or, in some cases, increased stability (thermostable mutants).[6][7] This instability can affect the proper formation and function of the homotetrameric ADSL enzyme complex.[8]
-
Impaired Purinosome Assembly: ADSL is a component of the purinosome, a multi-enzyme complex for de novo purine synthesis.[9] Structurally unstable ADSL mutants can disrupt the assembly of this complex, further impairing purine metabolism.
Q3: What are the common methods to assess the impact of ADSL mutations on enzyme activity and stability?
-
Enzyme Activity Assays: Spectrophotometric assays are commonly used to measure the kinetic parameters (Vmax and Km) of ADSL. These assays monitor the change in absorbance as the substrates (SAICAR or SAMP) are converted to their respective products.[2][10]
-
Thermal Stability Assays:
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This technique measures the melting temperature (Tm) of the protein, providing a quantitative measure of its thermal stability.[11][12][13]
-
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE): This method is used to assess the stability and formation of the native ADSL protein complex.[14]
-
-
Protein Expression and Purification: Recombinant expression of wild-type and mutant ADSL in systems like E. coli is a standard approach to obtain sufficient protein for biochemical and structural analyses.[15][16][17]
Troubleshooting Guides
Enzyme Activity Assays
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| No or low enzyme activity | Inactive enzyme due to improper storage or handling. | Ensure the enzyme is stored at the correct temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[18] |
| Omission or incorrect concentration of a key reagent (e.g., substrate). | Double-check that all components of the reaction mixture have been added in the correct order and at the specified concentrations. | |
| Incorrect assay buffer pH or temperature. | Verify that the assay buffer is at the optimal pH (around 7.4-7.8) and the assay is performed at the correct temperature (e.g., 25°C or 37°C).[2][19] | |
| Presence of inhibitors in the sample preparation. | Be aware of potential inhibitors like high concentrations of EDTA, sodium azide, or certain detergents.[20] | |
| High background signal | Substrate degradation. | Prepare fresh substrate solutions and store them appropriately. |
| Contaminated reagents or buffers. | Use fresh, high-quality reagents and buffers. | |
| Inconsistent or non-reproducible results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for multiple reactions to minimize variability.[20] |
| Temperature fluctuations during the assay. | Ensure the spectrophotometer's temperature control is stable and accurate. | |
| Improperly thawed components. | Thaw all reagents completely and mix gently before use.[20] |
Protein Expression and Stability Experiments
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Low yield of soluble recombinant ADSL protein | Protein misfolding and formation of inclusion bodies. | Optimize expression conditions, such as lowering the induction temperature and using a lower concentration of the inducing agent (e.g., IPTG).[15] |
| Incorrect lysis buffer composition. | Ensure the lysis buffer contains appropriate stabilizing agents. | |
| Protein aggregation during purification or storage | Suboptimal buffer conditions (pH, salt concentration). | Screen different buffer conditions to find the optimal pH and ionic strength for protein stability. |
| Absence of reducing agents for cysteine-containing proteins. | Include a reducing agent like DTT in the buffers if the protein is sensitive to oxidation.[17] | |
| Variable results in thermal stability assays (DSF) | Protein concentration is too high or too low. | Optimize the protein concentration used in the assay. |
| Incompatible buffer components. | Some buffer components can interfere with the fluorescent dye used in DSF. Test different buffers to find one that is compatible. | |
| Presence of protein aggregates in the sample. | Centrifuge the protein sample before the assay to remove any aggregates. |
Quantitative Data Summary
The following tables summarize the reported effects of specific ADSL gene mutations on enzyme kinetics and stability.
Table 1: Impact of ADSL Mutations on Enzyme Kinetic Parameters
| Mutation | Substrate | Vmax (% of Wild-Type) | Km (µM) | Catalytic Efficiency (Vmax/Km) (% of Wild-Type) | Reference(s) |
| R303C | SAMP | ~18% | ~1.7 | ~18% | [1] |
| R303C | SAICAR | ~44% | ~3.5 | ~44% | [1] |
| R426H | SAMP | Markedly Decreased | - | Markedly Decreased | [6][7] |
| R426H | SAICAR | Markedly Decreased | - | Markedly Decreased | [6][7] |
| S413P | SAMP | Similar to WT | Similar to WT | Similar to WT | [15] |
| S413P | SAICAR | Similar to WT | Similar to WT | Similar to WT | [15] |
Note: "-" indicates that specific quantitative data was not provided in the cited sources, but a significant decrease was reported.
Table 2: Impact of ADSL Mutations on Enzyme Stability
| Mutation | Stability Classification | Experimental Evidence | Reference(s) |
| M26L | Thermolabile | Decreased activity after heat treatment. | [6] |
| R426H | Thermolabile | Decreased activity after heat treatment. | [6][7] |
| T450S | Thermolabile | Decreased activity after heat treatment. | [6] |
| R303C | Thermostable | Retained activity after heat treatment. | [6] |
| R141W | Thermostable | Retained activity after heat treatment. | [6] |
| S395R | Thermostable | Retained activity after heat treatment. | [6] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for ADSL Enzyme Activity
This protocol is adapted from established methods for measuring ADSL activity.[2][10]
Materials:
-
Purified wild-type or mutant ADSL enzyme
-
SAMP (adenylosuccinate) or SAICAR (succinylaminoimidazolecarboxamide ribonucleotide) substrate
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Enzyme Preparation:
-
Thaw the purified enzyme on ice. If frozen, incubate at room temperature for approximately 2 hours to ensure full activity.[2]
-
Dilute the enzyme to the desired concentration in ice-cold Assay Buffer.
-
-
Assay Setup:
-
Set the spectrophotometer to the appropriate wavelength:
-
282 nm for the SAMP to AMP conversion.
-
269 nm for the SAICAR to AICAR conversion.
-
-
Equilibrate the spectrophotometer and the Assay Buffer to the desired temperature (e.g., 25°C).
-
-
Kinetic Measurement:
-
To a 1 mL quartz cuvette, add the Assay Buffer and the desired concentration of the substrate (SAMP or SAICAR).
-
Initiate the reaction by adding the diluted enzyme to the cuvette and mix quickly by gentle inversion.
-
Immediately start monitoring the decrease in absorbance for a set period (e.g., 30-60 seconds).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance per minute).
-
Use the following extinction coefficients to convert the change in absorbance to the rate of product formation:
-
Determine Vmax and Km by fitting the initial velocity data at various substrate concentrations to the Michaelis-Menten equation.
-
Protocol 2: Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF)
This is a general protocol for assessing protein thermal stability.
Materials:
-
Purified wild-type or mutant ADSL enzyme
-
SYPRO Orange dye (or a similar fluorescent dye)
-
Real-Time PCR instrument
-
Appropriate plates for the instrument
Procedure:
-
Sample Preparation:
-
Prepare a master mix of the purified protein in a suitable buffer.
-
Prepare a working solution of the SYPRO Orange dye.
-
-
Assay Setup:
-
In each well of the plate, add the protein solution and the SYPRO Orange dye.
-
Include appropriate controls (e.g., buffer with dye only).
-
-
DSF Experiment:
-
Place the plate in the Real-Time PCR instrument.
-
Set up a temperature gradient, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the fluorescence curve.
-
Compare the Tm values of the mutant proteins to the wild-type protein to assess changes in thermal stability.
-
Visualizations
Caption: De Novo Purine Biosynthesis Pathway highlighting the two steps catalyzed by ADSL.
Caption: Experimental workflow for characterizing the impact of ADSL mutations.
References
- 1. Purine metabolism - Wikipedia [en.wikipedia.org]
- 2. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 5. Kinetic studies of mutant human adenylosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical, biochemical and molecular genetic correlations in adenylosuccinate lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. portlandpress.com [portlandpress.com]
- 12. escholarship.org [escholarship.org]
- 13. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 14. researchgate.net [researchgate.net]
- 15. Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Expression, purification, and characterization of stable, recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. docs.abcam.com [docs.abcam.com]
Overcoming low sensitivity in Adenylosuccinic acid detection methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenylosuccinic acid (ASA) detection methods.
Troubleshooting Guides
This section addresses specific issues that may arise during the detection and quantification of this compound and related succinylpurines (SAICA riboside and succinyladenosine) using common analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Issue: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Wavelength | Verify that the UV detector is set to the optimal wavelength for this compound, which is around 267 nm. |
| Low Analyte Concentration | Concentrate the sample using solid-phase extraction (SPE) or lyophilization followed by reconstitution in a smaller volume of mobile phase. |
| Improper Mobile Phase pH | The pH of the mobile phase can affect the ionization state and, therefore, the retention and peak shape of ASA. Adjust the pH to optimize the signal. A common mobile phase involves a phosphate buffer. |
| High Baseline Noise | Use high-purity solvents and reagents (HPLC or LC-MS grade). Degas the mobile phase to prevent bubble formation. Ensure the UV lamp in the detector is not approaching the end of its lifespan.[1] |
| Column Inefficiency | Use a column with a smaller particle size for sharper, taller peaks. Ensure the column is not overloaded.[1] |
Issue: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Use a high-purity silica column. Add a competing base like triethylamine (TEA) to the mobile phase to reduce peak tailing caused by silanol interactions.[2] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Sample Solvent Effects | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is used, inject a smaller volume.[2] |
| Contaminated Guard or Analytical Column | Flush the column with a strong solvent. If the problem persists, replace the guard column and then the analytical column.[3] |
Issue: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Pump or Mixer Malfunction | Check for leaks in the pump and ensure proper solvent mixing. Manually prepare the mobile phase to bypass the online mixer and see if the problem resolves.[3][4] |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run, especially after a gradient elution.[3] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as temperature can affect retention times.[3] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Issue: Low Sensitivity or Ion Suppression
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Improve sample cleanup procedures. Use solid-phase extraction (SPE) to remove interfering substances from the sample matrix. Dilute the sample if the analyte concentration is sufficient. |
| Suboptimal Ionization Parameters | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature, for this compound. |
| Inefficient Fragmentation | Optimize the collision energy for the specific precursor-to-product ion transitions (MRM) of this compound to ensure maximum signal intensity.[5] |
| Use of Non-Volatile Buffers | Avoid non-volatile buffers like phosphates. Use volatile mobile phase additives such as formic acid or ammonium acetate. |
Issue: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or System | Use LC-MS grade solvents and additives. Clean the ion source and mass spectrometer according to the manufacturer's instructions. |
| Co-eluting Interferences | Improve chromatographic separation to resolve this compound from interfering compounds. Adjust the gradient or change the stationary phase if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The most common methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] HPLC-UV is a robust and widely available technique, while LC-MS/MS offers higher sensitivity and specificity, making it ideal for detecting low concentrations in complex biological matrices.[7][9]
Q2: Why is the detection of this compound important?
A2: The detection of this compound and its dephosphorylated derivatives, succinyladenosine (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr), is crucial for the diagnosis of adenylosuccinate lyase (ADSL) deficiency, a rare autosomal recessive metabolic disorder.[8][10] This condition leads to a range of neurological symptoms, including intellectual disability and seizures.[11]
Q3: What are the expected concentration ranges of succinylpurines in biological samples from patients with ADSL deficiency?
A3: In patients with ADSL deficiency, the concentrations of SAICAr and S-Ado are significantly elevated in urine, cerebrospinal fluid (CSF), and to a lesser extent, in plasma.[8][10] For example, in dried blood spots from affected individuals, SAICAr can range from 0.03-4.7 µmol/L and S-Ado from 1.5-21.3 µmol/L, compared to much lower levels in control subjects.[7]
Q4: How can I improve the stability of this compound and related compounds in my samples?
A4: Adenylosuccinate lyase activity in samples like dried blood spots can be unstable.[6][12] It is recommended to process and analyze samples as quickly as possible. For long-term storage, freezing at -80°C is advisable. Avoid multiple freeze-thaw cycles.[13]
Q5: What are the key biomarkers for adenylosuccinate lyase (ADSL) deficiency?
A5: The primary biomarkers for ADSL deficiency are succinylaminoimidazolecarboxamide riboside (SAICAr) and succinyladenosine (S-Ado), which are the dephosphorylated forms of the substrates of the ADSL enzyme.[8][10] Their presence in biological fluids is a key indicator of the disorder.
Quantitative Data Summary
Table 1: Performance Characteristics of Succinylpurine Detection Methods
| Method | Matrix | Analyte | Linear Range | Intra-assay Imprecision (%) | Inter-assay Imprecision (%) |
| LC-MS/MS | Dried Blood Spots | SAICAr | 0-25 µmol/L | < 10.7 | < 15.2 |
| LC-MS/MS | Dried Blood Spots | S-Ado | 0-25 µmol/L | < 4.7 | < 5.7 |
| HPLC-UV | Erythrocyte Lysates | ADSL Activity | Not Specified | 2 | 8 |
Data compiled from multiple sources.[6][7][9][12]
Experimental Protocols
Protocol 1: HPLC-Based Assay of Adenylosuccinate Lyase (ADSL) Activity in Erythrocytes
This protocol is adapted from a method for measuring ADSL activity in erythrocyte lysates.[6][12]
Materials:
-
Erythrocyte lysate
-
Succinyl-AMP (S-AMP) substrate solution
-
HPLC system with UV detector
-
Ion-pairing reversed-phase column
-
Mobile phase: Isocratic mixture (e.g., specific composition to be optimized based on column and system)
Procedure:
-
Prepare erythrocyte lysates from whole blood samples.
-
Incubate a known amount of erythrocyte lysate with a saturating concentration of S-AMP in a suitable buffer at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Filter the supernatant.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the substrate (S-AMP) from the product (AMP) using an isocratic ion-pairing reversed-phase method.
-
Detect the compounds by UV absorbance at an appropriate wavelength (e.g., 260 nm).
-
Quantify the amount of product formed to determine ADSL activity.
Protocol 2: LC-MS/MS Determination of Succinylpurines in Dried Blood Spots (DBS)
This protocol is based on a method for screening for ADSL deficiency.[7][9]
Materials:
-
Dried blood spot punches
-
Extraction solution containing isotopically labeled internal standards (SAdo-¹³C₄ and SAICAr-¹³C₄)
-
LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer
-
Mobile phase A: e.g., 0.1% formic acid in water
-
Mobile phase B: e.g., 0.1% formic acid in methanol
Procedure:
-
Punch a small disc from the dried blood spot.
-
Place the disc in a well of a microtiter plate and add the extraction solution containing the internal standards.
-
Elute the analytes from the DBS by gentle shaking.
-
Transfer the eluate to a new plate or vials for analysis.
-
Inject the extract onto the LC-MS/MS system.
-
Separate SAICAr and S-Ado using a gradient elution on a C18 column.
-
Detect the analytes using positive electrospray ionization (ESI) in selected reaction monitoring (SRM) mode.
-
Quantify the concentrations of SAICAr and S-Ado by comparing their peak areas to those of the isotopically labeled internal standards.
Visualizations
Caption: The Purine Nucleotide Cycle showing the role of Adenylosuccinate Lyase (ADSL).
Caption: Workflow for LC-MS/MS detection of succinylpurines in dried blood spots.
References
- 1. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 2. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Adenylosuccinate lyase - Wikiwand [wikiwand.com]
- 8. researchgate.net [researchgate.net]
- 9. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 13. AdenylosuccinateLyase [collab.its.virginia.edu]
Technical Support Center: Adenylosuccinate Synthetase Enzymatic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenylosuccinate synthetase (AdSS) enzymatic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during AdSS experiments, with a focus on pH optimization.
| Issue/Question | Possible Cause | Troubleshooting Steps |
| Low or No Enzyme Activity | Suboptimal pH: AdSS activity is highly dependent on pH. The optimal pH can vary significantly between organisms. | 1. Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your buffer solution is at the desired value. Small deviations can lead to significant changes in activity.[1] 2. Perform a pH Profile Experiment: Test a range of pH values to determine the optimal pH for your specific enzyme and experimental conditions (see Experimental Protocols section). 3. Check for Buffer Interference: Ensure that the buffer components themselves are not inhibiting the enzyme. |
| Improper Enzyme Storage/Handling: Repeated freeze-thaw cycles or exposure to extreme pH levels can denature the enzyme and lead to a loss of activity.[1][2] | 1. Aliquot Enzyme: Store the enzyme in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3] 2. Maintain Recommended Storage Temperature: Always store the enzyme at its recommended temperature.[1] | |
| Incorrect Substrate or Cofactor Concentration: The concentration of substrates (IMP, aspartate, GTP) and the essential cofactor Mg2+ can be limiting. | 1. Optimize Substrate Concentrations: Titrate each substrate to ensure it is not the limiting factor. 2. Ensure Sufficient Mg2+: AdSS requires Mg2+ for activity.[4][5] Ensure it is present at an optimal concentration. | |
| Presence of Inhibitors: Contaminants in the sample or reagents can inhibit enzyme activity. | 1. Use High-Purity Reagents: Ensure all substrates, buffers, and water are of high purity. 2. Consider Sample Purification: If working with crude lysates, consider further purification of the enzyme. | |
| Inconsistent or Irreproducible Results | Fluctuations in Assay Temperature: Enzyme activity is sensitive to temperature changes. | 1. Use a Temperature-Controlled Spectrophotometer/Incubator: Maintain a consistent temperature throughout the assay.[1] 2. Pre-incubate Reagents: Allow all solutions to reach the desired assay temperature before initiating the reaction. |
| Pipetting Errors: Inaccurate pipetting can lead to variability in reagent concentrations. | 1. Use Calibrated Pipettes: Regularly calibrate your pipettes.[3] 2. Prepare a Master Mix: For multiple reactions, prepare a master mix of common reagents to minimize pipetting errors.[3] | |
| Buffer Preparation Inconsistency: Variations in buffer preparation between experiments can shift the pH and affect results. | 1. Standardize Buffer Preparation: Use a consistent protocol for buffer preparation. 2. Check pH Before Each Use: Verify the pH of the buffer before each experiment. | |
| High Background Signal | Non-enzymatic Reaction: The substrate may be unstable at the assay pH, or there may be a contaminating enzyme in the sample. | 1. Run a "No Enzyme" Control: Perform the reaction without AdSS to measure the rate of any non-enzymatic substrate degradation.[1] 2. Run a "No Substrate" Control: A control without one of the substrates can help identify other sources of background signal.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for adenylosuccinate synthetase (AdSS)?
A1: The optimal pH for AdSS can vary depending on the source of the enzyme. For example, the optimal pH for AdSS from Saccharomyces cerevisiae is approximately 8.0[6], while for the enzyme from Yoshida sarcoma ascites tumor cells, it is between 6.8 and 7.0.[4] AdSS from Helicobacter pylori has a pH stability range of 6.5 to 8.0.[7] It is crucial to determine the optimal pH for your specific enzyme experimentally.
Q2: Which buffers are suitable for AdSS enzymatic assays?
A2: The choice of buffer depends on the target pH range. Common buffers used for AdSS and related enzyme assays include:
-
HEPES: Often used for assays around pH 7.0-8.0. An assay for H. pylori AdSS used HEPES-NaOH at pH 7.7.[8]
-
Tris-HCl/Tris-acetate: Suitable for a pH range of 7.0-9.0. Tris/acetate was used to determine the pH profile of S. cerevisiae AdSS.[6]
-
Potassium Phosphate: Used for assays around neutral pH. A pH of 7.0 was used in a potassium phosphate buffer for an adenylosuccinate lyase assay.[9]
Q3: How does an incorrect pH affect the enzymatic reaction?
A3: An incorrect pH can have several negative effects on an AdSS reaction. Extreme pH values can cause irreversible denaturation of the enzyme, leading to a complete loss of activity.[10] Even minor deviations from the optimal pH can alter the ionization state of amino acid residues in the active site and of the substrates, leading to reduced substrate binding and a lower catalytic rate.
Q4: My enzyme activity is low. How do I know if pH is the problem?
A4: First, confirm the pH of your buffer with a calibrated pH meter. If the pH is correct, prepare fresh buffers and repeat the experiment. If the activity is still low, perform a pH profile experiment by testing the enzyme activity across a range of pH values (e.g., from 6.0 to 9.0 in 0.5 pH unit increments) to see if the activity increases at a different pH.
Q5: Can I stop the AdSS reaction by changing the pH?
A5: Yes, quenching the reaction by rapidly changing the pH is a common technique in enzyme kinetics.[10] For AdSS, which typically has a neutral to slightly alkaline pH optimum, adding a strong acid or a strong base can effectively stop the reaction by denaturing the enzyme. This allows for more precise measurement of the product formed at a specific time point.
Quantitative Data Summary
The optimal pH for adenylosuccinate synthetase varies by organism. The following table summarizes reported pH optima and ranges.
| Organism/Source | Optimal pH | pH Range Tested/Stable | Buffer System | Reference |
| Saccharomyces cerevisiae | ~8.0 | 6.0 - 10.0 | 100 mM Tris/acetate | [6] |
| Yoshida sarcoma ascites tumor cells | 6.8 - 7.0 | Not specified | Not specified | [4] |
| Helicobacter pylori | Not specified | 6.5 - 8.0 (stable) | Britton-Robinson universal buffer | [7] |
| Helicobacter pylori (Assay Condition) | 7.7 | Not applicable | 20 mM HEPES-NaOH | [8] |
Experimental Protocols
Protocol: Determining the Optimal pH for an Adenylosuccinate Synthetase Reaction
This protocol describes a spectrophotometric assay to determine the optimal pH for an AdSS reaction by measuring the initial reaction velocity at various pH values.
1. Reagent Preparation:
-
Enzyme: Purified adenylosuccinate synthetase.
-
Substrates: Prepare stock solutions of IMP, L-aspartate, and GTP in purified water.
-
Cofactor: Prepare a stock solution of MgCl₂.
-
Buffer Series: Prepare a series of buffers (e.g., 100 mM concentration) covering a pH range from 6.0 to 9.0 in 0.5 pH unit increments. Suitable buffers include MES (pH 6.0-6.5), PIPES (pH 6.5-7.0), HEPES (pH 7.0-8.0), and Tris-HCl (pH 8.0-9.0). Adjust the pH of each buffer carefully at the intended assay temperature.
2. Assay Procedure:
-
Set up a series of reactions, with each reaction corresponding to a specific pH value to be tested.
-
For each reaction, prepare a master mix containing the buffer, IMP, L-aspartate, GTP, and MgCl₂ at their final desired concentrations.
-
Pipette the master mix for each pH point into separate cuvettes.
-
Equilibrate the cuvettes and the enzyme solution to the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
To initiate the reaction, add a small, fixed amount of AdSS to each cuvette. Mix quickly by inverting.
-
Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance over time at 280-290 nm (the wavelength at which the product, adenylosuccinate, has a higher absorbance than the substrates).
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.
3. Data Analysis:
-
For each pH value, plot absorbance versus time.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve (ΔAbs/min).
-
Plot the initial reaction rate (V₀) as a function of pH.
-
The pH at which the highest reaction rate is observed is the optimal pH for the enzyme under these conditions.
Visualizations
Caption: Experimental workflow for determining the optimal pH of adenylosuccinate synthetase.
Caption: Troubleshooting logic for low adenylosuccinate synthetase activity with a focus on pH.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Purification and properties of adenylosuccinate synthetase from Yoshida sarcoma ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Location Is Everything: Influence of His-Tag Fusion Site on Properties of Adenylosuccinate Synthetase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In the quest for new targets for pathogen eradication: the adenylosuccinate synthetase from the bacterium Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of His-Tagged Adenylosuccinate Synthetase
Welcome to the technical support center for the purification of His-tagged adenylosuccinate synthetase (AdSS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the expression and purification of this enzyme.
Frequently Asked Questions (FAQs)
Q1: My His-tagged AdSS has very low expression levels. What can I do?
A1: Low expression of recombinant proteins is a common issue. Here are several factors to consider and optimize:
-
Codon Optimization: Ensure the gene sequence of your AdSS is optimized for your expression host (e.g., E. coli).
-
Expression Vector and Promoter: A strong, inducible promoter (e.g., T7) is often necessary for high-level expression. The choice of vector can also influence expression.
-
Culture Conditions: Optimize induction conditions such as the inducer concentration (e.g., IPTG), the cell density at induction (OD600), post-induction temperature, and incubation time. Lowering the temperature (e.g., 18-25°C) and extending the induction time can sometimes improve the yield of soluble protein.
-
Host Strain: Some E. coli strains are better suited for expressing certain proteins. Consider trying different strains like BL21(DE3)pLysS or Rosetta(DE3) which contain extra tRNAs for rare codons.
Q2: The purity of my eluted His-tagged AdSS is very low, with many contaminating proteins. How can I improve this?
A2: Contaminating proteins can co-purify with your His-tagged AdSS due to non-specific binding to the affinity resin. To enhance purity:
-
Optimize Imidazole Concentration: Include a low concentration of imidazole (e.g., 10-40 mM) in your lysis and wash buffers.[1][2] This will help to prevent weakly binding contaminating proteins from associating with the resin. The optimal concentration should be determined empirically for your specific AdSS construct.
-
Increase Wash Step Stringency: Increase the number of column volumes (CVs) for the wash step or perform a step-gradient wash with increasing imidazole concentrations.
-
Adjust Buffer Composition: High salt concentrations (e.g., 300-500 mM NaCl) in the lysis and wash buffers can minimize non-specific ionic interactions.[1] Adding a small amount of a non-ionic detergent or glycerol can reduce hydrophobic interactions.
-
Second Purification Step: For very high purity requirements, a second purification step, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), is often necessary after the initial affinity purification.[3]
Q3: My His-tagged AdSS precipitates during or after purification. How can I prevent this?
A3: Protein aggregation and precipitation can be a significant challenge. The stability of AdSS can be influenced by the position of the His-tag. For instance, N-terminally His-tagged AdSS from Helicobacter pylori has a higher tendency to precipitate compared to the C-terminally tagged version.[4] Here are some strategies to mitigate precipitation:
-
Optimize Buffer Conditions: Ensure the pH of your buffers is optimal for your AdSS's stability. Including additives like glycerol (5-10%), or non-ionic detergents can help to maintain protein solubility. For AdSS, the presence of NaCl (up to 300 mM) has been shown to increase thermal stability.[4]
-
Protein Concentration: Avoid concentrating the protein to very high levels if it is prone to aggregation.
-
Work Quickly and at Low Temperatures: Perform purification steps at 4°C to minimize protein degradation and aggregation.
-
Consider Tag Position: If you are observing significant precipitation, consider re-cloning your AdSS with the His-tag on the opposite terminus.[4]
Q4: The His-tag on my AdSS seems to be inaccessible, leading to poor binding to the affinity resin. What should I do?
A4: If the His-tag is buried within the folded structure of AdSS, it will not be able to bind to the immobilized metal ions on the resin. To address this:
-
Purify Under Denaturing Conditions: You can perform the purification in the presence of denaturants like 8M urea or 6M guanidine-HCl.[5][6] This will unfold the protein, exposing the His-tag. The protein will then need to be refolded on the column or after elution.
-
Change Tag Location: As mentioned previously, moving the His-tag to the other end of the protein might improve its accessibility.
-
Introduce a Linker: Adding a flexible linker sequence between the His-tag and the AdSS sequence can provide more spatial freedom for the tag to interact with the resin.
Troubleshooting Guides
Issue 1: Low Yield of Purified His-Tagged AdSS
| Possible Cause | Recommended Solution |
| Poor Expression | Optimize expression conditions (inducer concentration, temperature, induction time). Try a different expression host. |
| Protein Degradation | Work quickly and at 4°C. Add protease inhibitors to the lysis buffer. |
| Inaccessible His-tag | Purify under denaturing conditions or re-clone with the tag at the other terminus. |
| Inefficient Elution | Optimize the imidazole concentration in the elution buffer. Consider a gradient elution. |
| Protein Precipitation | Add stabilizing agents like glycerol to buffers. Avoid over-concentration of the protein. |
Issue 2: Protein Aggregation and Precipitation
| Observation | Potential Cause | Troubleshooting Step |
| Precipitation after cell lysis | Formation of inclusion bodies due to high expression levels. | Lower expression temperature, reduce inducer concentration, or purify under denaturing conditions. |
| Precipitation during dialysis or buffer exchange | Unfavorable buffer conditions (pH, ionic strength). | Screen different buffer conditions for optimal solubility. Add stabilizing excipients (e.g., glycerol, L-arginine). |
| Precipitation of N-terminally tagged AdSS | The N-terminal tag may destabilize the protein.[4] | Consider cloning a C-terminally tagged version. Handle the protein quickly and at low temperatures. |
Data Presentation
Table 1: Comparison of N-terminal vs. C-terminal His-tagged H. pylori AdSS Purification
| Parameter | N-His-AdSS | C-His-AdSS | Reference |
| Expression Yield | ~40 mg/L | ~40 mg/L | [4] |
| Elution Imidazole Concentration | 166 mM | 188 mM | [4] |
| Specific Activity | 0.54 ± 0.19 U/mg | 1.04 ± 0.12 U/mg | [4] |
| Stability Observation | Prone to precipitation and loss of activity at 30°C. | More stable, retains ≥90% activity after 1 hour at 30°C. | [4] |
Table 2: Recommended Buffer Compositions for His-tag Purification
| Buffer Type | Component | Concentration | Purpose | Reference |
| Lysis/Binding Buffer (Native) | Sodium Phosphate | 50 mM, pH 8.0 | Buffering agent | [5][7] |
| NaCl | 300-500 mM | Reduce non-specific ionic binding | [1][5][7] | |
| Imidazole | 10-20 mM | Reduce binding of contaminants | [1][5] | |
| Protease Inhibitors | Varies | Prevent protein degradation | [8] | |
| Lysozyme/DNase | Varies | Aid in cell lysis and reduce viscosity | [8][9] | |
| Wash Buffer (Native) | Sodium Phosphate | 50 mM, pH 8.0 | Buffering agent | [5] |
| NaCl | 300-500 mM | Reduce non-specific ionic binding | [5] | |
| Imidazole | 20-40 mM | Remove weakly bound contaminants | [1][5] | |
| Elution Buffer (Native) | Sodium Phosphate | 50 mM, pH 8.0 | Buffering agent | [5][7] |
| NaCl | 300 mM | Maintain ionic strength | [5][7] | |
| Imidazole | 250-500 mM | Elute the His-tagged protein | [5][7] | |
| Denaturing Lysis Buffer | Sodium Phosphate | 100 mM, pH 8.0 | Buffering agent | [7] |
| Tris-HCl | 10 mM | Buffering agent | [7] | |
| Urea | 8 M | Denaturing agent | [5][7] |
Experimental Protocols
Protocol 1: Purification of His-tagged AdSS under Native Conditions
-
Cell Lysis:
-
Resuspend the cell pellet from a 1 L culture in 30-40 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors.
-
Lyse the cells by sonication on ice or by using a French press.
-
Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Column Equilibration:
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CVs) of Lysis Buffer.
-
-
Binding:
-
Load the clarified supernatant onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 CVs of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged AdSS with 5-10 CVs of Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to check for purity and identify fractions containing the purified AdSS.
-
Protocol 2: Adenylosuccinate Synthetase Activity Assay
This assay measures the conversion of IMP to adenylosuccinate, which results in an increase in absorbance at 280 nm.
-
Prepare Assay Mixture:
-
The standard assay mixture contains: 0.06 mM GTP, 0.15 mM IMP, 5 mM L-aspartate, 1 mM MgCl₂, and 20 mM HEPES-NaOH, pH 7.7.[4]
-
-
Initiate Reaction:
-
Add a small amount of purified AdSS to the assay mixture to start the reaction.
-
-
Monitor Absorbance:
-
Immediately monitor the increase in absorbance at 280 nm for 3 minutes using a spectrophotometer.
-
-
Calculate Specific Activity:
-
Calculate the rate of change in absorbance and use the molar extinction coefficient of adenylosuccinate to determine the enzyme activity. Specific activity is typically expressed as units per milligram of protein (U/mg).
-
Visualizations
Caption: Standard workflow for the expression and purification of His-tagged AdSS.
Caption: A logical guide for troubleshooting low purity of His-tagged AdSS.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-works.com [bio-works.com]
- 4. Location Is Everything: Influence of His-Tag Fusion Site on Properties of Adenylosuccinate Synthetase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protenova.com [protenova.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. cOmplete™ His-Tag Purification Column Protocol & Troubleshooting [sigmaaldrich.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. med.upenn.edu [med.upenn.edu]
Validation & Comparative
A Comparative Guide to the Quantification of Adenylosuccinic Acid in Plasma: Validation of an LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of adenylosuccinic acid in plasma, with a primary focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The objective is to offer a comprehensive resource for selecting the most appropriate analytical technique for research and clinical applications. This document outlines the experimental protocols and presents supporting data for performance comparison.
Introduction to this compound Quantification
This compound is a key intermediate in the purine nucleotide cycle. Accurate and precise quantification of this analyte in plasma is crucial for the diagnosis and monitoring of inherited metabolic disorders such as Adenylosuccinate Lyase (ADSL) deficiency. While various analytical techniques can be employed, LC-MS/MS has emerged as the gold standard due to its high sensitivity and specificity. This guide compares the LC-MS/MS method with untargeted metabolomic profiling and traditional ion-exchange chromatography.
Method Comparison
The following table summarizes the performance characteristics of the different methods for this compound quantification.
| Parameter | LC-MS/MS (Validated Method) | Untargeted Metabolomics | Ion-Exchange Chromatography |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Broad-spectrum analysis of small molecules with semi-quantitative or relative quantification. | Separation based on ionic charge. |
| Linearity (r²) | > 0.99 | Not applicable (semi-quantitative) | > 0.98 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 ng/mL | Not typically determined | ~1 µmol/L |
| Intra-day Precision (%CV) | < 10% | < 20% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 25% | < 20% |
| Accuracy/Recovery (%) | 90 - 110% | Not applicable | 85 - 115% |
| Specificity | High | Moderate to High | Low to Moderate |
| Throughput | High | High | Low |
Experimental Protocols
Validated LC-MS/MS Method
This method provides a highly sensitive and specific approach for the quantification of this compound in plasma.
a. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₅-Adenylosuccinic acid).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray Ionization (ESI).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
c. Method Validation Parameters
The method should be validated according to regulatory guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), lower limit of quantification (LLOQ), and stability.[1]
Untargeted Metabolomic Profiling
This approach allows for the semi-quantitative analysis of a wide range of metabolites, including this compound, and is useful for biomarker discovery.[2][3][4][5]
a. Sample Preparation
Sample preparation is similar to the targeted LC-MS/MS method, often involving a simple protein precipitation step with methanol or acetonitrile.[3]
b. LC-MS/MS Conditions
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire full scan mass spectra. Chromatographic conditions are optimized for broad metabolite coverage, often using a longer gradient.
c. Data Analysis
Data is processed using specialized software to identify and relatively quantify features. The results for this compound are typically reported as a fold change or z-score relative to a control group.[2][5]
Ion-Exchange Chromatography
A more traditional method that can be used for the separation of charged molecules like this compound.
a. Sample Preparation
Plasma samples are deproteinized, and the supernatant is directly injected or subjected to a preliminary clean-up step.
b. Chromatographic Conditions
-
Column: A cation or anion exchange column.
-
Mobile Phase: A buffered mobile phase with a salt gradient is used to elute the analytes.
-
Detection: UV detection at a specific wavelength (e.g., 260 nm).
c. Performance
This method generally has lower sensitivity and specificity compared to LC-MS/MS and can be more time-consuming.
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for the validated LC-MS/MS method.
Caption: this compound in the purine nucleotide cycle.
Conclusion
For the accurate and reliable quantification of this compound in plasma, the validated LC-MS/MS method is superior in terms of sensitivity, specificity, and throughput. While untargeted metabolomics offers a broader discovery platform and ion-exchange chromatography represents a more traditional approach, neither can match the quantitative performance of a targeted LC-MS/MS assay for routine analysis and clinical applications. The choice of method will ultimately depend on the specific research question, required level of quantitation, and available resources.
References
- 1. mdpi.com [mdpi.com]
- 2. A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Adenylosuccinic Acid and Fumarate in Nrf2 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Adenylosuccinic acid (ASA) and fumarates, including dimethyl fumarate (DMF) and monomethyl fumarate (MMF), in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The information presented is supported by experimental data from peer-reviewed literature to aid in research and drug development decisions.
Introduction to Nrf2 Activation
The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1). Pharmacological activation of Nrf2 is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation.
Mechanism of Nrf2 Activation: this compound vs. Fumarate
Both this compound and fumarates activate the Nrf2 pathway, albeit through different initial mechanisms.
Fumarates (Dimethyl Fumarate and Monomethyl Fumarate)
Dimethyl fumarate (DMF) is a well-established Nrf2 activator and an approved therapeutic for multiple sclerosis and psoriasis.[1] Its active metabolite, monomethyl fumarate (MMF), is also a potent Nrf2 inducer.[2][3] The primary mechanism of Nrf2 activation by these fumaric acid esters involves the direct covalent modification of specific cysteine residues on Keap1 through a process called succination.[4][5][6] This modification, particularly at cysteine 151 (Cys151), induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and thereby preventing Nrf2 degradation.[7][8] This leads to the accumulation and nuclear translocation of Nrf2, and subsequent activation of its target genes.[7][9]
This compound (ASA)
This compound is an intermediate in the purine nucleotide cycle.[10] Its role as an Nrf2 activator is a more recent discovery.[11][12][13][14][15] The metabolism of ASA by the enzyme adenylosuccinate lyase produces fumarate as a by-product.[10] This endogenously generated fumarate is then thought to activate the Nrf2 pathway in the same manner as exogenous fumarates, i.e., by modifying Keap1.[10] Therefore, ASA can be considered a pro-drug or a metabolic precursor for the Nrf2 activator, fumarate.
Comparative Efficacy in Nrf2 Activation
Table 1: Keap1 Modification by Fumarates
| Compound | Concentration | Target Cysteine | Percent Modification | Cell Type | Reference |
| Dimethyl Fumarate (DMF) | 3 µg/mL | Cys151 | 84.3% | HEK293FT | [5][7] |
| Cys257 | 30.3% | ||||
| Cys273 | 12.8% | ||||
| 6 µg/mL | Cys151 | 88.2% | |||
| Cys257 | 54.7% | ||||
| Cys273 | 27.2% | ||||
| Monoethyl Fumarate (MEF) | 3 µg/mL | Cys151 | 12.9% | HEK293FT | [5][7] |
| 6 µg/mL | Cys151 | 23.5% |
Table 2: Induction of Nrf2 Target Gene Expression by Fumarates in Human Astrocytes (24-hour treatment)
| Gene | Compound | Concentration (µg/mL) | Fold Change vs. DMSO | Reference |
| NQO1 | DMF | 6 | ~18 | [7] |
| MEF | 6 | ~8 | ||
| HMOX1 | DMF | 6 | ~12 | [7] |
| MEF | 6 | ~6 | ||
| GCLC | DMF | 6 | ~6 | [7] |
| MEF | 6 | ~3 | ||
| SRXN1 | DMF | 6 | ~10 | [7] |
| MEF | 6 | ~4 |
Data for MEF is a combination of Ca2+, Mg2+, and Zn2+ salts.
While direct quantitative data for ASA is lacking, studies have shown that ASA treatment induces Nrf2 protein expression in both control and mdx mouse quadriceps.[11] This effect is presumed to be mediated by the generation of fumarate.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess Nrf2 activation.
1. Western Blotting for Nrf2 Nuclear Translocation
This method is used to determine the amount of Nrf2 protein that has moved from the cytoplasm to the nucleus, a key step in its activation.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, HepG2, or primary cells) and grow to 70-80% confluency. Treat cells with the test compound (this compound or fumarate) at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Nuclear and Cytoplasmic Fractionation: Following treatment, wash cells with ice-cold PBS. Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol. This will separate the cytoplasmic and nuclear proteins.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each nuclear extract onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the Nrf2 signal to a nuclear loading control, such as Lamin B1 or Histone H3, to ensure equal protein loading.
2. Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This technique measures the mRNA levels of Nrf2 target genes, such as NQO1 and HO-1, to quantify the transcriptional activity of Nrf2.
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the Western blot protocol.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene. The results are typically presented as fold change relative to the vehicle-treated control.
Conclusion
Fumarates, particularly DMF and its metabolite MMF, are potent and well-characterized activators of the Nrf2 pathway, acting through the direct modification of Keap1. This compound has emerged as a novel Nrf2 inducer, with its mechanism of action likely dependent on its metabolic conversion to fumarate. While quantitative data robustly supports the efficacy of fumarates, there is a clear need for direct, head-to-head comparative studies to quantitatively assess the efficacy of this compound relative to established fumarate-based Nrf2 activators. Such studies will be crucial for the further development and potential therapeutic application of this compound in diseases where Nrf2 activation is beneficial.
References
- 1. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 5. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succination of Keap1 and activation of Nrf2-dependent antioxidant pathways in FH-deficient papillary renal cell carcinoma type-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 8. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 9. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Hydroxymethylfurfural Alleviates Lipopolysaccharide-Induced Depression-like Behaviors by Suppressing Hypothalamic Oxidative Stress and Regulating Neuroinflammation in Mice | MDPI [mdpi.com]
- 13. This compound: a novel inducer of the cytoprotectant Nrf2 with efficacy in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound: a novel inducer of the cytoprotectant Nrf2 with efficacy in Duchenne muscular dystrophy : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Evaluating the Neurotoxicity of SAICAr versus S-Ado in ADSL Deficiency: A Comparative Guide for Researchers
An in-depth analysis of the comparative neurotoxicity of succinylaminoimidazolecarboxamide riboside (SAICAr) and succinyladenosine (S-Ado), two key metabolites that accumulate in Adenylosuccinate Lyase (ADSL) deficiency. This guide provides a synthesis of current experimental evidence, detailed methodologies, and visual representations of key pathways to inform researchers, scientists, and drug development professionals.
Adenylosuccinate Lyase (ADSL) deficiency is a rare autosomal recessive metabolic disorder characterized by neurological and physiological symptoms, including psychomotor retardation, autistic features, and seizures.[1] The disease is caused by mutations in the ADSL gene, which encodes an enzyme essential for two steps in the de novo purine synthesis pathway.[2] This enzymatic block leads to the accumulation of two succinylpurines, SAICAr and S-Ado, in the cerebrospinal fluid and urine of patients.[2] While both metabolites are implicated in the pathophysiology of the disease, a growing body of evidence suggests that SAICAr is the primary neurotoxic agent.
Unraveling the Neurotoxic Culprit: SAICAr's Prominent Role
The prevailing hypothesis in ADSL deficiency research posits that the accumulation of SAICAr is a key driver of the associated neurotoxicity.[2] This is strongly supported by the clinical observation that the ratio of S-Ado to SAICAr in the body fluids of patients correlates with the severity of the disease.[1] Individuals with a lower S-Ado/SAICAr ratio, indicating a relative abundance of SAICAr, tend to exhibit more severe neurological impairments.[1]
Experimental studies in various models have further solidified the case against SAICAr. In zebrafish and chicken embryos, depletion of ADSL leads to impaired neurogenesis and microcephaly. Notably, these neurodevelopmental defects can be rescued by interventions that reduce the accumulation of SAICAr.[2][3] Furthermore, direct administration of SAICAr to cultured cells has been shown to impair primary ciliogenesis, a cellular process critical for neurodevelopment.[3] Perfusion of rat brains with SAICAr has also been demonstrated to cause cellular attrition in the hippocampus, a brain region vital for learning and memory.[2]
While S-Ado also accumulates in ADSL deficiency, its role in neurotoxicity appears to be less pronounced. The current body of research lacks direct quantitative comparisons of the neurotoxic effects of SAICAr and S-Ado. However, the consistent correlation of the S-Ado/SAICAr ratio with clinical outcomes and the experimental evidence pointing to SAICAr's detrimental effects strongly suggest that SAICAr is the more potent neurotoxin of the two.
Quantitative Data Summary
Currently, there is a scarcity of published, direct quantitative comparisons of the neurotoxicity of SAICAr versus S-Ado in a side-by-side experimental setup. The following table summarizes the key findings from various studies that provide insights into the neurotoxic potential of SAICAr.
| Experimental Model | Endpoint Measured | Key Findings | Reference |
| Human RPE-1 cells | Primary Ciliogenesis | Administration of SAICAr recapitulated the ciliogenesis defect observed in ADSL-depleted cells. | [3] |
| Zebrafish Embryos | Neurogenesis and Microcephaly | Neuroprogenitor attrition in ADSL-deficient zebrafish was rescued by pharmacological inhibition of SAICAr production. | [2][3] |
| Rat Brain | Cellular Attrition | Perfusion of rat brains with SAICAr resulted in cellular loss in the hippocampus. | [2] |
Experimental Protocols
Assessment of SAICAr-Induced Ciliogenesis Defects in Cell Culture
This protocol is adapted from studies investigating the impact of SAICAr on primary ciliogenesis in human cell lines, such as hTERT-immortalized retinal pigment epithelial (RPE-1) cells.
1. Cell Culture and Treatment:
-
Culture RPE-1 cells in Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
To induce ciliogenesis, serum-starve the cells by replacing the growth medium with serum-free medium for 48 hours.
-
Treat the serum-starved cells with varying concentrations of SAICAr (e.g., in the micromolar range) for a specified duration (e.g., 24-48 hours). A vehicle control (the solvent used to dissolve SAICAr) should be run in parallel.
2. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate the cells with primary antibodies against ciliary markers (e.g., anti-ARL13B for the ciliary membrane and anti-gamma-tubulin for the basal body) overnight at 4°C.
-
Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
3. Microscopy and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of ciliated cells by counting the number of cells with a visible cilium (ARL13B positive) and dividing by the total number of cells (DAPI positive).
-
Measure cilia length using appropriate imaging software.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the SAICAr-treated groups with the control group.
Zebrafish Model for Evaluating SAICAr Neurotoxicity
This protocol outlines a general workflow for assessing the neurodevelopmental toxicity of SAICAr in zebrafish larvae, a powerful in vivo model.
1. Zebrafish Maintenance and Embryo Collection:
-
Maintain adult zebrafish according to standard protocols.
-
Collect freshly fertilized embryos and raise them in E3 embryo medium at 28.5°C.
2. SAICAr Administration:
-
Expose zebrafish embryos to varying concentrations of SAICAr dissolved in the E3 medium. The exposure can start at different developmental stages (e.g., from 4 hours post-fertilization) and continue for a defined period (e.g., up to 120 hours post-fertilization).[4]
-
A vehicle control group should be maintained under the same conditions without SAICAr.
3. Assessment of Neurodevelopmental Phenotypes:
-
Morphological Analysis: At different time points, visually inspect the larvae under a stereomicroscope for gross morphological defects, including head size (microcephaly), body axis curvature, and edema.
-
Locomotor Activity: At later larval stages (e.g., 120 hpf), assess locomotor behavior using an automated tracking system.[4] Larvae are placed in individual wells of a multi-well plate, and their movement in response to light-dark transitions is recorded and analyzed.
-
Immunohistochemistry and In Situ Hybridization: Fix the larvae at desired stages and perform whole-mount immunohistochemistry or in situ hybridization to visualize specific neuronal populations (e.g., using antibodies against HuC/D for neurons or probes for specific neuronal markers) and assess the overall brain structure.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.
Conclusion
The available evidence strongly points to SAICAr as the primary neurotoxic metabolite in ADSL deficiency. Its accumulation is linked to the severity of clinical symptoms, and experimental studies have demonstrated its detrimental effects on key neurodevelopmental processes. While S-Ado also accumulates, its direct contribution to neurotoxicity remains less clear. Future research should focus on direct, quantitative comparisons of the neurotoxic potential of SAICAr and S-Ado using a variety of in vitro and in vivo models. Elucidating the precise mechanisms by which SAICAr exerts its neurotoxic effects will be crucial for the development of targeted therapies for this devastating disorder. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the intricate pathophysiology of ADSL deficiency.
References
A Comparative Guide to Purine Synthesis Pathways for Researchers and Drug Development Professionals
In the intricate landscape of cellular metabolism, the synthesis of purines—fundamental building blocks of nucleic acids and energy currency—is a critical process. Two distinct yet interconnected pathways govern the production of these essential molecules: the de novo synthesis pathway and the salvage pathway. Understanding the nuances of these pathways, their regulation, and their relative contributions in different physiological and pathological states is paramount for researchers in molecular biology, oncology, and drug development. This guide provides an objective comparison of the de novo and salvage purine synthesis pathways, supported by experimental data and detailed methodologies.
De Novo vs. Salvage Pathway: An Overview
The de novo pathway constructs purine rings from simple precursors, an energy-intensive process essential for rapidly proliferating cells. In contrast, the salvage pathway recycles pre-existing purine bases and nucleosides, offering a more energy-efficient route to nucleotide synthesis. The reliance on one pathway over the other is highly dependent on the cell type, metabolic state, and availability of precursors.
| Feature | De Novo Purine Synthesis | Purine Salvage Pathway |
| Starting Materials | Phosphoribosyl pyrophosphate (PRPP), amino acids (glycine, glutamine, aspartate), CO2, and one-carbon units (from tetrahydrofolate) | Pre-formed purine bases (adenine, guanine, hypoxanthine) and nucleosides from intracellular turnover or diet |
| Energy Cost | High (consumes multiple ATP molecules per purine) | Low (significantly more energy-efficient than de novo synthesis) |
| Pathway Length | Long and complex (10 enzymatic steps to synthesize IMP) | Short and direct (typically 1-2 enzymatic steps) |
| Key Enzymes | Amidophosphoribosyltransferase (the committed step), GART, ATIC | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), Adenine phosphoribosyltransferase (APRT) |
| Primary Site | Predominantly in the liver | Occurs in most tissues, crucial for the brain and erythrocytes |
| Regulation | Feedback inhibition by purine nucleotides (AMP, GMP, IMP) | Substrate availability and feedback inhibition of key enzymes |
| Cellular State | Highly active in proliferating cells (e.g., cancer cells, immune cells) | Active in most cells, particularly important in non-proliferating and differentiated cells |
Key Enzymes and Intermediates
A detailed comparison of the enzymatic steps and the intermediates involved in both pathways highlights their distinct molecular machinery.
De Novo Purine Synthesis Pathway
This pathway begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
| Step | Enzyme | Substrate(s) | Product |
| 1 | Amidophosphoribosyltransferase (PPAT) | PRPP, Glutamine | 5-Phosphoribosylamine |
| 2 | Glycinamide ribonucleotide synthetase (GARS) | 5-Phosphoribosylamine, Glycine, ATP | Glycinamide ribonucleotide (GAR) |
| 3 | GAR transformylase (GART) | GAR, 10-Formyl-THF | Formylglycinamide ribonucleotide (FGAR) |
| 4 | FGAR amidotransferase (FGAMS) | FGAR, Glutamine, ATP | Formylglycinamidine ribonucleotide (FGAM) |
| 5 | AIR synthetase (PAICS) | FGAM, ATP | 5-Aminoimidazole ribonucleotide (AIR) |
| 6 | AIR carboxylase | AIR, CO2 | Carboxyaminoimidazole ribonucleotide (CAIR) |
| 7 | SAICAR synthetase (PAICS) | CAIR, Aspartate, ATP | Succinylaminoimidazolecarboxamide ribonucleotide (SAICAR) |
| 8 | Adenylosuccinate lyase (ADSL) | SAICAR | Aminoimidazolecarboxamide ribonucleotide (AICAR) |
| 9 | AICAR transformylase (ATIC) | AICAR, 10-Formyl-THF | Formimidoimidazolecarboxamide ribonucleotide (FAICAR) |
| 10 | IMP cyclohydrolase (ATIC) | FAICAR | Inosine monophosphate (IMP) |
Purine Salvage Pathway
This pathway utilizes pre-formed purine bases to synthesize nucleotides in a much more direct manner.
| Enzyme | Substrate(s) | Product |
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Hypoxanthine, PRPP | Inosine monophosphate (IMP) |
| Guanine, PRPP | Guanosine monophosphate (GMP) | |
| Adenine phosphoribosyltransferase (APRT) | Adenine, PRPP | Adenosine monophosphate (AMP) |
| Adenosine kinase (ADK) | Adenosine, ATP | Adenosine monophosphate (AMP) |
Comparative Metabolomics: Experimental Approaches
To quantitatively assess the relative contributions of the de novo and salvage pathways, metabolomics approaches, particularly those employing stable isotope tracers and mass spectrometry, are indispensable.
Experimental Protocol: Targeted LC-MS/MS for Purine Nucleotide Quantification
This protocol outlines a standard method for the targeted quantification of purine pathway metabolites in cell culture experiments.
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest (e.g., cancer cell line vs. normal cell line) in appropriate media.
-
For metabolic flux analysis, switch the media to one containing a stable isotope-labeled precursor. Common tracers include [U-¹³C]-glucose (to label the ribose moiety) or [¹⁵N]-aspartate and [¹⁵N]-glutamine (to label the purine ring in the de novo pathway).
-
Incubate cells with the labeled media for a time course determined by the expected rate of nucleotide synthesis (typically ranging from minutes to 24 hours).
2. Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the media and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80:20 methanol:water), to the cell culture plate.
-
Scrape the cells and collect the cell lysate.
-
Perform freeze-thaw cycles to ensure complete cell lysis and metabolite extraction.
-
Centrifuge the lysate to pellet protein and cellular debris.
-
Collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
-
Inject the metabolite extract into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Liquid Chromatography (LC): Separate the metabolites using a suitable column, such as a C18 reversed-phase column or a HILIC column, with a gradient of aqueous and organic mobile phases.
-
Mass Spectrometry (MS/MS): Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the mass-to-charge ratio of the metabolite) and a specific product ion generated by fragmentation.
-
Develop a quantitative method using authentic standards for each purine metabolite of interest.
4. Data Analysis:
-
Integrate the peak areas for each metabolite.
-
Normalize the data to an internal standard and the cell number or protein concentration.
-
For isotope tracing experiments, determine the fractional enrichment of the labeled isotopes in each metabolite to calculate the metabolic flux through each pathway.
Quantitative Data Comparison
Metabolomic studies have provided valuable quantitative insights into the differential activities of the purine synthesis pathways.
| Cell Type/Condition | De Novo Pathway Contribution | Salvage Pathway Contribution | Key Findings |
| HeLa Cells (Purine-depleted media) | Increased | Baseline | De novo synthesis is significantly upregulated to meet cellular demand in the absence of external purines. |
| HeLa Cells (Purine-rich media) | Low | High | Cells preferentially utilize the energy-efficient salvage pathway when purines are available. |
| Tumor Tissues | Variable, often high | Significantly active | Contrary to the traditional view, many tumors show a substantial reliance on the salvage pathway for nucleotide supply. |
| Differentiated Tissues | Low | High | Terminally differentiated cells with low proliferation rates primarily use the salvage pathway to maintain their nucleotide pools. |
A study on HeLa cells demonstrated a significant increase in the de novo biosynthesis rate of IMP, AMP, and GMP when cells were cultured in purine-depleted medium, indicating a shift towards this pathway to fulfill cellular needs. Conversely, in purine-rich conditions, the cells predominantly used the salvage pathway.
Visualizing the Pathways and Experimental Workflow
To further elucidate the complexities of purine synthesis and the methodologies used to study them, the following diagrams are provided.
Caption: The De Novo Purine Synthesis Pathway.
Adenylosuccinic Acid in DMD Models: A Comparative Analysis of its Mechanism of Action
For Immediate Release
This guide provides a detailed comparison of Adenylosuccinic acid (ASA) with other therapeutic alternatives for Duchenne Muscular Dystrophy (DMD), supported by experimental data from preclinical models. The content is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and mechanism of action of ASA.
Introduction to Therapeutic Strategies in DMD
Duchenne Muscular Dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein. This leads to progressive muscle degeneration, chronic inflammation, fibrosis, and eventual cardiorespiratory failure.[1] Current therapeutic strategies can be broadly categorized into: 1) dystrophin-restoring therapies, such as gene therapy and exon skipping, 2) therapies targeting downstream pathological consequences like inflammation and fibrosis, and 3) novel approaches aiming to improve muscle metabolism and cytoprotective responses.[2][3][4] this compound (ASA) represents a promising metabolic and cytoprotective therapeutic agent.
Mechanism of Action of this compound (ASA)
This compound is an endogenous intermediate of the purine nucleotide cycle (PNC), a critical pathway for energy homeostasis in muscle.[5] Its therapeutic potential in DMD models appears to be multi-faceted, addressing key secondary aspects of the disease pathology.
The primary proposed mechanisms of action for ASA are:
-
Enhancement of Cellular Energy Metabolism: By participating in the PNC, ASA is thought to bolster the cellular energy state, which is compromised in dystrophic muscle.[5][6][7] In preclinical studies on healthy mice, ASA treatment (~325 mg/kg/day for 8 weeks) led to a ~20% increase in ATP content and a 20-25% increase in the total creatine pool.[6]
-
Mitochondrial Function Improvement: ASA treatment in mdx mice has been shown to increase mitochondrial viability and the total mitochondrial pool.[1][2] It also reduces the production of mitochondrial superoxide, a damaging reactive oxygen species.[1][2][4]
-
Activation of the Nrf2 Antioxidant Pathway: A significant recent finding is that ASA acts as a novel inducer of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor-2).[8][9][10] Nrf2 is the master regulator of the cellular antioxidant and cytoprotective response.[8][9] This action is likely mediated by fumarate, a byproduct of ASA metabolism in the PNC, which is a known Nrf2 activator.[9]
-
Anti-inflammatory and Anti-fibrotic Effects: ASA administration in mdx mice significantly improves muscle histopathology by reducing inflammation, lipid accumulation, connective tissue infiltration, and intramuscular calcium content.[1][2][4]
Below is a diagram illustrating the proposed signaling pathway for ASA.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. Lifelong Outcomes of Systemic Adeno-Associated Virus Micro-Dystrophin Gene Therapy in a Murine Duchenne Muscular Dystrophy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-term daily deflazacort decreases membrane permeability and increases maximum force in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AAV-microdystrophin Therapy Improves Cardiac Performance in Aged Female mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. pnas.org [pnas.org]
- 8. AAV micro-dystrophin gene therapy alleviates stress-induced cardiac death but not myocardial fibrosis in >21-m-old mdx mice, an end-stage model of Duchenne muscular dystrophy cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Microdystrophin Gene Addition Significantly Improves Muscle Functionality and Diaphragm Muscle Histopathology in a Fibrotic Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Techniques for Adenylosuccinic Acid and its Biomarkers
For researchers, scientists, and drug development professionals, the accurate quantification of adenylosuccinic acid and its related metabolites is crucial, particularly in the diagnosis and study of Adenylosuccinate Lyase (ADSL) deficiency. This rare metabolic disorder is characterized by the accumulation of succinylaminoimidazolecarboxamide riboside (SAICAr) and succinyladenosine (S-Ado) in bodily fluids. This guide provides a comprehensive comparison of the primary analytical techniques used to measure these key biomarkers.
This document details and contrasts High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Enzymatic Assays. Each method is evaluated based on its performance, with supporting data and detailed experimental protocols.
At a Glance: Comparative Performance of Analytical Techniques
The following table summarizes the key quantitative performance characteristics of the most common methods for analyzing this compound-related biomarkers.
| Feature | HPLC-UV | LC-MS/MS | Capillary Electrophoresis | Enzymatic Assay (Spectrophotometric) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection for high specificity and sensitivity. | Separation based on electrophoretic mobility in a capillary. | Measures the change in absorbance resulting from the enzymatic conversion of a substrate. |
| Primary Analytes | SAICAr, S-Ado, AMP | SAICAr, S-Ado, and other purine metabolites. | SAICAr, S-Ado, and other charged purine and pyrimidine metabolites. | Adenylosuccinate or SAICAR (indirectly measures enzyme activity). |
| Sample Types | Urine, Plasma, Cerebrospinal Fluid (CSF) | Urine, Plasma, CSF, Dried Blood Spots (DBS) | Urine, Body Fluids | Erythrocyte Lysates, Tissue Homogenates |
| Sensitivity | Generally lower than LC-MS/MS. | High sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) in the low ng/mL to pg/mL range.[1] | Good sensitivity, with detection limits in the low micromolar range (0.85-4.28 µmol/L for various purines and pyrimidines)[2]. | Dependent on substrate concentration and enzyme kinetics. |
| Linearity | Good linearity over a defined concentration range. | Excellent linearity over a wide dynamic range (e.g., 5-500 µmol/L for purine/pyrimidine derivatives)[3]. | Good linearity, for instance, a range of 5-500 µmol/L has been reported for purine and pyrimidine derivatives[2]. | Linear for a defined period and within a specific range of protein concentration[4]. |
| Precision (CV%) | Good, with intra- and inter-assay variations typically below 15%. An HPLC-based enzymatic assay reported intra-assay CV of 2% and inter-assay CV of 8%[5][6]. | Excellent, with intra- and inter-day precision consistently below 15%[1]. | Good, with within- and between-day imprecision reported to be less than 3.2% and 5.8%, respectively[3]. | Good for enzymatic assays, with reported intra- and inter-assay variations of 2% and 8% respectively for an HPLC-based method[5][6]. |
| Throughput | Moderate. | High, suitable for screening large numbers of samples. | High, with analysis times as short as 3-10 minutes[2][3]. | Moderate, can be adapted for plate-based formats. |
| Specificity | Moderate, susceptible to interference from co-eluting compounds. | High, due to the mass-based detection of parent and fragment ions. | High, based on unique migration times. | High for the specific enzyme-substrate reaction. |
Signaling and Metabolic Pathways
Adenylosuccinate lyase (ADSL) is a crucial enzyme that participates in two key pathways of purine metabolism: the de novo purine synthesis pathway and the purine nucleotide cycle. A deficiency in ADSL leads to a blockage in these pathways, resulting in the accumulation of its substrates, SAICAR and adenylosuccinate (S-AMP). These are then dephosphorylated to SAICAr and S-Ado, respectively, which are the primary biomarkers detected in patients.
Caption: Purine metabolism pathways involving Adenylosuccinate Lyase (ADSL).
Experimental Workflows
The general workflow for the analysis of this compound biomarkers involves sample preparation, analytical separation and detection, and data analysis. The specific steps vary depending on the chosen technique.
Caption: General experimental workflow for biomarker analysis.
Detailed Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This technique separates compounds in a liquid mixture based on their interaction with a solid stationary phase packed in a column. For the analysis of SAICAr and S-Ado, a reversed-phase column is typically used. The separated compounds are then detected by their absorbance of ultraviolet (UV) light at a specific wavelength.
Experimental Protocol Summary:
-
Sample Preparation: Biological fluids like urine or plasma are deproteinized, often using an acid such as perchloric acid, followed by neutralization. The sample is then centrifuged and the supernatant is filtered before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: An isocratic or gradient elution with a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is used. Ion-pairing reagents may be added to improve the retention of polar analytes.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection is performed at a wavelength where the analytes have maximum absorbance, often around 254-280 nm.
-
-
Quantification: The concentration of each analyte is determined by comparing its peak area to a standard curve generated from known concentrations of purified standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analytes are ionized and their mass-to-charge ratios are measured. In tandem MS, a specific parent ion is selected, fragmented, and the resulting fragment ions are detected, providing a high degree of confidence in compound identification and quantification.
Experimental Protocol Summary:
-
Sample Preparation: Similar to HPLC-UV, samples are deproteinized and clarified. An internal standard (often a stable isotope-labeled version of the analyte) is typically added at the beginning of the sample preparation process to correct for variations in extraction and ionization.
-
LC Conditions:
-
Column: A C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column is used.
-
Mobile Phase: A gradient elution with aqueous and organic mobile phases containing a volatile buffer (e.g., ammonium formate or formic acid) is common.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
-
Quantification: The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve. This method can achieve very low limits of quantification, with one study reporting a lower limit of quantification (LLOQ) for urinary purines and pyrimidines ranging from 0.5 to 2000 pg/mL[7].
Capillary Electrophoresis (CE)
Principle: CE separates ions based on their electrophoretic mobility in an electric field within a narrow capillary filled with an electrolyte solution. The speed and direction of migration are influenced by the charge, size, and shape of the analyte, as well as the electroosmotic flow within the capillary.
Experimental Protocol Summary:
-
Sample Preparation: Urine samples can often be analyzed with minimal preparation, sometimes only requiring dilution and filtration[8][9].
-
CE Conditions:
-
Capillary: A fused-silica capillary is used.
-
Electrolyte: A buffer solution, such as borate buffer at a specific pH, is used as the electrolyte[8].
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Detection: On-column UV detection is the most common method, with detection wavelengths typically in the range of 200-280 nm.
-
-
Quantification: Similar to HPLC, quantification is based on peak areas relative to a standard curve. The method has shown good linearity and precision for the analysis of purine and pyrimidine metabolites[2][3].
Enzymatic Assay (Spectrophotometric)
Principle: This method measures the activity of the adenylosuccinate lyase enzyme by monitoring the change in UV absorbance as it converts its substrate into products. For the forward reaction, the decrease in absorbance at 280 nm is measured as adenylosuccinate is converted to AMP and fumarate[4][10]. For the reverse reaction, the increase in absorbance at 280 nm can be measured as adenylosuccinate is formed from AMP and fumarate[4].
Experimental Protocol Summary (Forward Reaction):
-
Reagents: A buffer solution (e.g., potassium phosphate), this compound (substrate), and the enzyme sample (e.g., erythrocyte lysate) are required[10].
-
Procedure:
-
Calculation: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units per milligram of protein or per mole of hemoglobin[10]. One study using an HPLC-based enzymatic assay in erythrocytes reported intra- and inter-assay variations of 2% and 8%, respectively[5].
Conclusion
The choice of analytical technique for this compound and its biomarkers depends on the specific requirements of the study. LC-MS/MS stands out as the gold standard for its high sensitivity, specificity, and suitability for high-throughput screening, making it ideal for clinical diagnostics and large-scale research. HPLC-UV offers a more accessible and cost-effective alternative, suitable for laboratories without access to mass spectrometry, although with lower sensitivity and specificity. Capillary Electrophoresis provides a rapid and efficient method, particularly for urine screening, with minimal sample preparation. Enzymatic assays are valuable for directly assessing the functional activity of the adenylosuccinate lyase enzyme, which is crucial for confirming a diagnosis of ADSL deficiency at the protein level.
For comprehensive and reliable analysis, a combination of these techniques may be employed. For instance, initial screening could be performed using a high-throughput method like LC-MS/MS or CE, followed by an enzymatic assay to confirm the functional defect in the ADSL enzyme.
References
- 1. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An HPLC-based assay of adenylosuccinate lyase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Determination of purines in soybean milk by capillary electrophoresis in comparison with high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Capillary electrophoresis for screening of adenylosuccinate lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis in the evaluation of ischemic injury: simultaneous determination of purine compounds and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Robustness of Adenylosuccinic Acid Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of adenylosuccinic acid, a key intermediate in the de novo purine biosynthesis pathway, is critical for research into metabolic disorders, drug development, and cellular physiology. The reliability of experimental data hinges on the reproducibility and robustness of the analytical methods employed. This guide provides an objective comparison of common methodologies for this compound quantification, supported by experimental data, to aid researchers in selecting the most appropriate assay for their needs.
Data Presentation: A Comparative Analysis of Assay Performance
The selection of an appropriate quantification assay depends on a balance of sensitivity, precision, and the nature of the biological matrix. Below is a summary of typical performance characteristics for two common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assays.
| Parameter | LC-MS/MS | Enzymatic Assay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Spectrophotometric measurement of NAD⁺ reduction coupled to adenylosuccinate lyase activity |
| Intra-Assay Precision (%CV) | <1% - 10%[1] | Typically 5-15% |
| Inter-Assay Precision (%CV) | <10% - 15%[1] | Typically 10-20% |
| Accuracy (% Bias) | ±15% | ±20% |
| Linearity (r²) | >0.99[2][3] | Typically >0.98 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL[3] | µg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL[2][3] | µg/mL range |
| Sample Throughput | High | Moderate |
| Specificity | High | Moderate to High |
| Matrix Effect | Potential for ion suppression/enhancement[4] | Potential for interference from endogenous substances |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biochemical context and analytical procedures, the following diagrams illustrate the de novo purine biosynthesis pathway and a typical experimental workflow for LC-MS/MS quantification.
Caption: De Novo Purine Biosynthesis Pathway Highlighting Adenylosuccinate Lyase.
Caption: A Typical Experimental Workflow for LC-MS/MS Quantification.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of typical protocols for the two discussed assay types.
LC-MS/MS Quantification of this compound
This method offers high sensitivity and specificity, making it suitable for complex biological matrices.
1. Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Solid-Phase Extraction (SPE): For urine or cell culture media, SPE can be used to clean up the sample and concentrate the analyte. The choice of sorbent depends on the physicochemical properties of this compound.
-
Evaporation and Reconstitution: The extracted supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.
2. Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. This enhances the selectivity of the assay.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of the analyte in the unknown samples is determined.
Enzymatic Assay for Adenylosuccinate Lyase Activity
This assay indirectly quantifies adenylosuccinate by measuring the activity of adenylosuccinate lyase, the enzyme that converts it.
1. Principle: The assay measures the decrease in absorbance at 280 nm as this compound is converted to AMP and fumarate by adenylosuccinate lyase.
2. Reagents:
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.0)
-
This compound solution (substrate)
-
Adenylosuccinate lyase enzyme solution
-
Control solution (without the enzyme)
3. Procedure:
-
A reaction mixture containing the buffer and this compound is prepared in a quartz cuvette.
-
The baseline absorbance at 280 nm is recorded.
-
The reaction is initiated by adding the adenylosuccinate lyase enzyme solution.
-
The decrease in absorbance at 280 nm is monitored over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
4. Calculation: The concentration of this compound consumed can be calculated using the Beer-Lambert law, based on the change in absorbance and the molar extinction coefficient of this compound at 280 nm. The enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under defined conditions.
Conclusion
Both LC-MS/MS and enzymatic assays offer viable options for the quantification of this compound, each with its own set of advantages and limitations. LC-MS/MS provides superior sensitivity, specificity, and throughput, making it the method of choice for complex biological samples and for studies requiring high precision. Enzymatic assays, while generally less sensitive and with higher variability, can be a cost-effective and straightforward alternative for applications where high throughput is not a primary concern and where the sample matrix is relatively simple. The choice of the most suitable method will ultimately depend on the specific requirements of the research, including the nature of the sample, the required level of sensitivity and precision, and the available instrumentation. Researchers should carefully consider the validation data and experimental protocols to ensure the generation of reproducible and robust results.
References
- 1. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
